Product packaging for Lidoflazine(Cat. No.:CAS No. 3416-26-0)

Lidoflazine

Cat. No.: B1675316
CAS No.: 3416-26-0
M. Wt: 491.6 g/mol
InChI Key: ZBIAKUMOEKILTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Lidoflazine is a calcium channel blocking agent investigated for its pharmacological effects on the cardiovascular system. It is categorized as a Type IV calcium antagonist, a group of agents with a broad pharmacologic profile that can block calcium fluxes in the heart and peripheral vessels . Its mechanism of action involves inhibition of the equilibrative nucleoside transporter 1 (ENT1) and sodium channel protein type 3 subunit alpha . Research into this compound has been associated with the study of ventricular dysrhythmias, particularly in the context of microvascular angina . Studies note that its use has been linked to proarrhythmic potential, including malignant ventricular dysrhythmias, which is a critical consideration for research in this area . When used in combination with other drugs, such as the antiarrhythmic flecainide, this compound can increase the risk for prolongation of the QT interval on an electrocardiogram . The chemical formula for this compound is C30H35F2N3O, with a systematic name of 2-{4-[4,4-bis(4-fluorophenyl)butyl]piperazin-1-yl}-N-(2,6-dimethylphenyl)acetamide . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H35F2N3O B1675316 Lidoflazine CAS No. 3416-26-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[4-[4,4-bis(4-fluorophenyl)butyl]piperazin-1-yl]-N-(2,6-dimethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H35F2N3O/c1-22-5-3-6-23(2)30(22)33-29(36)21-35-19-17-34(18-20-35)16-4-7-28(24-8-12-26(31)13-9-24)25-10-14-27(32)15-11-25/h3,5-6,8-15,28H,4,7,16-21H2,1-2H3,(H,33,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBIAKUMOEKILTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CCCC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H35F2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6045377
Record name Lidoflazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6045377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

491.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3416-26-0
Record name Lidoflazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3416-26-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lidoflazine [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003416260
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lidoflazine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13766
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Lidoflazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6045377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Lidoflazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.285
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LIDOFLAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J4ZHN3HBTE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Lidoflazine's Mechanism of Action on hERG K+ Channels: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed overview of the molecular mechanism by which Lidoflazine, an antianginal agent, interacts with the human Ether-à-go-go-Related Gene (hERG) potassium (K+) channels. The blockade of hERG channels by this compound is a critical aspect of its pharmacological profile, as it is associated with the risk of QT interval prolongation and ventricular arrhythmias.[1][2][3] This document is intended for researchers, scientists, and drug development professionals investigating ion channel pharmacology and cardiac safety.

Quantitative Analysis of hERG Channel Blockade

This compound is a potent, high-affinity blocker of the hERG K+ channel.[1][3][4] The inhibitory effects of this compound on hERG currents have been quantified in electrophysiological studies, with key data summarized in the table below.

ParameterValueCell LineReference
IC50 ~16 nMHEK 293 cells stably expressing wild-type hERG[1][2][3]
Relative Potency ~13-fold more potent than VerapamilHEK 293 cells[1][2]

Molecular Mechanism of Action

This compound exerts its inhibitory effect on hERG channels through direct interaction with the channel protein. The mechanism is characterized by a state-dependent block, with a preferential binding to the activated/open state of the channel.[1][2]

State-Dependent Blockade: The inhibition of hERG current (I_hERG) by this compound develops gradually upon membrane depolarization, which indicates that the drug does not bind to the closed or resting state of the channel.[1][2] Instead, this compound accesses its binding site when the channel is in the open or activated conformation. This is a common characteristic of many hERG-blocking drugs.[5][6]

Binding Site and Molecular Determinants: Site-directed mutagenesis studies have identified key amino acid residues within the inner pore cavity of the hERG channel that are crucial for this compound binding.[1][2] These are primarily aromatic residues located in the S6 transmembrane domain:

  • Tyrosine 652 (Y652): Mutation of this residue to alanine (Y652A) largely eliminates the inhibitory action of this compound.[1][2]

  • Phenylalanine 656 (F656): The F656A mutation also significantly reduces the blocking potency of this compound.[1][2]

These findings strongly suggest that this compound binds within the central cavity of the hERG channel, a common binding pocket for a wide variety of structurally diverse drugs.[7][8] The interaction with these aromatic residues is a key determinant of its high-affinity blockade.[1][2]

cluster_channel_states hERG Channel States cluster_lidoflazine_interaction This compound Interaction Closed Closed Open/Activated Open/Activated Closed->Open/Activated Depolarization Open/Activated->Closed Repolarization Inactivated Inactivated Open/Activated->Inactivated Sustained Depolarization This compound This compound Open/Activated->this compound Inactivated->Closed Repolarization Blocked State Blocked State This compound->Blocked State Binding to Y652 & F656

This compound's state-dependent block of the hERG channel.

Experimental Protocols

The investigation of this compound's effect on hERG channels primarily relies on patch-clamp electrophysiology techniques.

Cell Preparation:

  • Cell Line: Human Embryonic Kidney (HEK) 293 cells stably transfected with the wild-type hERG gene are commonly used.[1][2] These cells provide a robust and isolated system for studying the specific effects on the hERG channel without interference from other cardiac ion channels.

Electrophysiological Recordings:

  • Technique: Whole-cell patch-clamp is the standard method for recording I_hERG.

  • Temperature: Experiments are typically performed at physiological temperatures (35-37°C) as the kinetics of both the channel and drug binding can be temperature-sensitive.[9][10]

  • Solutions:

    • External Solution (in mM): 130 NaCl, 10 HEPES, 5 KCl, 1 MgCl2, 1 CaCl2, 12.5 dextrose; pH adjusted to 7.4 with NaOH.[9]

    • Internal (Pipette) Solution (in mM): 120 K-gluconate, 20 KCl, 10 HEPES, 5 EGTA, 1.5 MgATP; pH adjusted to 7.3 with KOH.[9]

  • Data Acquisition: Currents are typically filtered at 2 kHz and digitized at 5 kHz.[9]

Voltage-Clamp Protocols: To assess the state-dependence of the block, specific voltage protocols are applied. A typical protocol to elicit hERG currents and study drug block involves:

  • A holding potential of -80 mV.

  • A depolarizing step to a positive potential (e.g., +20 to +40 mV) to activate and then inactivate the channels.

  • A repolarizing step to a negative potential (e.g., -50 to -80 mV) to record the characteristic large tail current as channels recover from inactivation before closing.

The effect of this compound is measured by comparing the current amplitudes before and after drug application. The concentration-response curve is then fitted with the Hill equation to determine the IC50.[11]

cluster_workflow Experimental Workflow A HEK 293 cells with stable hERG expression B Whole-cell patch-clamp configuration A->B C Application of voltage-clamp protocol B->C D Recording of baseline hERG currents (I_hERG) C->D E Bath application of This compound (various concentrations) D->E F Recording of I_hERG in the presence of this compound E->F G Data Analysis: - Measurement of current inhibition - IC50 determination F->G

Workflow for assessing this compound's hERG channel blockade.

Implications for Cardiotoxicity

The high-affinity blockade of the hERG K+ channel by this compound is the molecular mechanism underlying its potential to cause QT interval prolongation and Torsades de Pointes.[1][2][12] The hERG channel is crucial for the repolarization phase of the cardiac action potential. Inhibition of this channel leads to a delay in repolarization, which manifests as a prolongation of the QT interval on an electrocardiogram. This creates an electrophysiological environment that is susceptible to the development of life-threatening arrhythmias.[10][13]

Conclusion

This compound is a potent blocker of the hERG K+ channel, with an IC50 in the low nanomolar range. Its mechanism of action involves a direct, state-dependent block of the channel, with preferential binding to the open/activated state. The binding site is located within the inner pore cavity and involves critical interactions with the aromatic residues Y652 and F656. Understanding this detailed mechanism is crucial for the risk assessment of this compound and for the development of safer cardiovascular drugs.

References

Beyond the Current: An In-depth Technical Guide to the Molecular Targets of Lidoflazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lidoflazine, a piperazine derivative, has been historically classified as a calcium channel blocker. However, its complex pharmacological profile extends far beyond this initial classification, exhibiting a range of effects on other crucial molecular targets. This technical guide provides a comprehensive overview of the non-calcium channel targets of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways. Understanding these additional targets is critical for a complete comprehension of this compound's therapeutic and adverse effects, and for guiding future drug development efforts.

Introduction

Initially developed as an antianginal agent, this compound's mechanism of action was primarily attributed to its ability to block L-type calcium channels, leading to vasodilation and reduced cardiac workload. However, subsequent research has unveiled a more intricate pharmacological profile, revealing that this compound interacts with several other key proteins with high affinity. These interactions contribute significantly to its overall physiological effects, including its vasodilator, antiarrhythmic, and unfortunately, proarrhythmic properties. This document delves into the molecular intricacies of this compound's interactions with targets beyond the calcium channel, providing a granular view for the scientific community.

Primary Molecular Targets Beyond Calcium Channels

This compound's off-target effects are not merely ancillary; they are potent and contribute significantly to its clinical profile. The two most well-characterized non-calcium channel targets are the Equilibrative Nucleoside Transporter 1 (ENT1) and the human Ether-à-go-go-Related Gene (hERG) potassium channel.

Equilibrative Nucleoside Transporter 1 (ENT1)

This compound is a potent inhibitor of ENT1, a bidirectional transporter responsible for the transport of nucleosides, such as adenosine, across the cell membrane.[1][2][3] Inhibition of ENT1 by this compound leads to an increase in the extracellular concentration of adenosine.[2] Adenosine, acting on its receptors, is a powerful endogenous vasodilator and cardioprotective agent. This mechanism is believed to contribute significantly to the overall vasodilator effect of this compound.[2]

hERG Potassium Channel

A critical molecular target of this compound is the hERG potassium channel, which is essential for cardiac repolarization.[4][5][6] this compound is a high-affinity blocker of the hERG channel.[4][5] Inhibition of this channel delays the repolarization of the cardiac action potential, leading to a prolongation of the QT interval on an electrocardiogram.[4] This effect is the molecular basis for the proarrhythmic risk, including Torsades de Pointes, associated with this compound and has limited its clinical use.[4][7]

Quantitative Data on Molecular Interactions

The following tables summarize the quantitative data for this compound's interaction with its key molecular targets beyond calcium channels.

Table 1: Inhibition of Equilibrative Nucleoside Transporter 1 (ENT1) by this compound

ParameterValueCell Type/SystemReference
Ki~16 nMHuman Erythrocytes[3]
IC50~80 nMHeLa Cells[3]

Table 2: Blockade of hERG Potassium Channel by this compound

ParameterValueCell Type/SystemReference
IC50~16 nMHEK 293 cells expressing wild-type hERG[4][5]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Protocol for Determining the Inhibition of Uridine Transport by this compound in Human Erythrocytes

Objective: To determine the inhibitory constant (Ki) of this compound for the equilibrium exchange of uridine in human erythrocytes.

Materials:

  • Freshly drawn human blood in heparinized tubes

  • [3H]uridine (radiolabeled uridine)

  • This compound stock solution in DMSO

  • Phosphate-buffered saline (PBS), pH 7.4

  • Nitrobenzylthioinosine (NBMPR)

  • Scintillation fluid and vials

  • Liquid scintillation counter

  • Centrifuge

  • Incubation tubes

Methodology:

  • Erythrocyte Preparation:

    • Centrifuge the whole blood at 1,000 x g for 10 minutes at 4°C.

    • Aspirate the plasma and buffy coat.

    • Wash the erythrocytes three times with cold PBS.

    • Resuspend the packed erythrocytes to a 50% hematocrit in PBS.

  • Equilibrium Exchange Assay:

    • Pre-incubate the erythrocyte suspension with varying concentrations of this compound (e.g., 1 nM to 10 µM) for 15 minutes at room temperature. A control group with DMSO vehicle should be included.

    • To initiate the exchange, add [3H]uridine to a final concentration of 1 µM.

    • Incubate the mixture for a short period (e.g., 30 seconds) to measure the initial rate of uptake.

    • To terminate the transport, add a 10-fold excess of ice-cold PBS containing a high concentration of NBMPR (a potent ENT1 inhibitor) to stop further uridine transport.

    • Immediately centrifuge the tubes at 10,000 x g for 1 minute to pellet the erythrocytes.

    • Aspirate the supernatant and wash the pellet twice with ice-cold PBS containing NBMPR.

    • Lyse the erythrocytes with a known volume of distilled water.

  • Quantification and Data Analysis:

    • Add the erythrocyte lysate to scintillation vials containing scintillation fluid.

    • Measure the radioactivity using a liquid scintillation counter.

    • The rate of uridine uptake is calculated and expressed as pmol/µL of cells per minute.

    • The inhibitory constant (Ki) is determined by fitting the data to the Cheng-Prusoff equation, using the IC50 value obtained from the concentration-response curve.

Protocol for Measuring hERG Channel Blockade by this compound using Whole-Cell Patch-Clamp

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the hERG potassium current.

Materials:

  • Human Embryonic Kidney (HEK) 293 cells stably expressing the wild-type hERG channel.

  • Cell culture reagents (DMEM, FBS, antibiotics).

  • This compound stock solution in DMSO.

  • External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

  • Internal solution (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 10 HEPES, 5 Mg-ATP (pH adjusted to 7.2 with KOH).

  • Patch-clamp amplifier and data acquisition system.

  • Borosilicate glass capillaries for pipette fabrication.

  • Microscope.

Methodology:

  • Cell Culture:

    • Culture the hERG-expressing HEK 293 cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.

    • Plate the cells onto glass coverslips 24-48 hours before the experiment.

  • Patch-Clamp Recording:

    • Place a coverslip with adherent cells in a recording chamber on the stage of an inverted microscope and perfuse with the external solution.

    • Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the internal solution.

    • Establish a whole-cell patch-clamp configuration on a single cell.

    • Hold the membrane potential at -80 mV.

    • To elicit hERG currents, apply a depolarizing pulse to +20 mV for 2 seconds, followed by a repolarizing pulse to -50 mV for 3 seconds to record the tail current.

  • Drug Application:

    • Record baseline hERG currents in the external solution.

    • Apply various concentrations of this compound (e.g., 1 nM to 1 µM) via the perfusion system.

    • Allow the drug effect to reach a steady state (typically 3-5 minutes).

    • Record the hERG currents in the presence of each drug concentration.

    • A vehicle control (DMSO) should be tested to ensure it has no effect on the hERG current.

  • Data Analysis:

    • Measure the peak tail current amplitude at -50 mV.

    • The percentage of inhibition is calculated for each concentration of this compound relative to the baseline current.

    • Construct a concentration-response curve by plotting the percentage of inhibition against the logarithm of the this compound concentration.

    • Fit the data to the Hill equation to determine the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Lidoflazine_ENT1_Pathway This compound This compound ENT1 ENT1 Transporter This compound->ENT1 Inhibits Adenosine_in Intracellular Adenosine ENT1->Adenosine_in Transport Adenosine_out Extracellular Adenosine Adenosine_out->ENT1 Transport Adenosine_R Adenosine Receptors (A1, A2A, etc.) Adenosine_out->Adenosine_R Activates Vasodilation Vasodilation Adenosine_R->Vasodilation Leads to

Caption: Signaling pathway of this compound's effect on the ENT1 transporter.

Lidoflazine_hERG_Pathway This compound This compound hERG hERG K+ Channel This compound->hERG Blocks K_efflux K+ Efflux hERG->K_efflux Mediates Repolarization Cardiac Repolarization K_efflux->Repolarization Drives QT_Prolongation QT Interval Prolongation Repolarization->QT_Prolongation Delay leads to Arrhythmia Arrhythmia Risk (Torsades de Pointes) QT_Prolongation->Arrhythmia Increases

Caption: Mechanism of this compound-induced hERG channel blockade and arrhythmogenesis.

Patch_Clamp_Workflow cluster_0 Cell Preparation cluster_1 Electrophysiology cluster_2 Data Analysis Culture Culture hERG-expressing HEK 293 cells Plate Plate cells on glass coverslips Culture->Plate Patch Establish whole-cell patch-clamp Plate->Patch Record_base Record baseline hERG currents Patch->Record_base Apply_drug Apply varying concentrations of this compound Record_base->Apply_drug Record_drug Record hERG currents in presence of drug Apply_drug->Record_drug Measure Measure peak tail current Record_drug->Measure Calculate Calculate % inhibition Measure->Calculate Plot Plot concentration- response curve Calculate->Plot Determine Determine IC50 value Plot->Determine

Caption: Experimental workflow for whole-cell patch-clamp analysis of hERG channel blockade.

Other Potential Molecular Targets

While the effects on ENT1 and hERG channels are the most extensively studied, some evidence suggests that this compound may also interact with other molecular targets, albeit with less characterization.

  • Voltage-Gated Sodium Channels: this compound has been described as a "Type IV" calcium antagonist, a class of drugs that may also inhibit the fast sodium channels in the heart.[8] This action could contribute to its antiarrhythmic properties, but further research with specific quantitative data is needed to confirm the significance of this interaction.

Conclusion

This compound's pharmacological profile is a compelling example of a drug with multiple, clinically relevant molecular targets. Its potent inhibition of ENT1 and blockade of the hERG potassium channel are critical determinants of its therapeutic and adverse effects, respectively. A thorough understanding of these off-target interactions is paramount for researchers and drug development professionals. The data and protocols presented in this guide offer a foundational resource for further investigation into the complex pharmacology of this compound and for the rational design of future cardiovascular drugs with improved target selectivity and safety profiles.

References

Lidoflazine's Interaction with Tubulin and Inhibition of Polymerization: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lidoflazine, a piperazine derivative and calcium channel blocker, has been investigated for its potential influence on microtubule dynamics. While direct binding to tubulin has not been conclusively demonstrated, a significant body of evidence points towards an indirect mechanism of action involving the modulation of intracellular calcium levels, which in turn affects tubulin polymerization. This technical guide provides a comprehensive overview of the current understanding of this compound's interaction with the tubulin-microtubule system, focusing on the indirect regulatory pathway mediated by calcium and calmodulin. We present quantitative data from related compounds and relevant biological systems, detailed experimental protocols for investigating these interactions, and visual representations of the key pathways and experimental workflows.

Introduction: The Indirect Influence of this compound on Microtubule Dynamics

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential for numerous cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Their dynamic instability, characterized by phases of polymerization and depolymerization, is tightly regulated. Disruption of this equilibrium is a key mechanism for many anti-cancer agents.

This compound, a known calcium channel blocker, is not traditionally classified as a direct tubulin-targeting agent. However, its chemical structure as a piperazine derivative and its ability to alter intracellular calcium concentrations suggest a potential for indirect interference with microtubule polymerization. This guide explores the hypothesis that this compound's primary effect on calcium homeostasis leads to downstream consequences for tubulin dynamics, primarily through the calcium-binding protein calmodulin.

Quantitative Data on Tubulin Interaction and Polymerization Inhibition

Direct quantitative data on this compound's binding affinity for tubulin or its IC50 value for tubulin polymerization inhibition are not available in the current scientific literature. However, data from studies on related piperazine compounds and the well-established role of calcium and calmodulin in regulating microtubule assembly provide valuable insights.

Compound/EffectorAssay TypeTargetParameterValueReference
AK301 (Piperazine Derivative) Mitotic Arrest AssayHT29 Colon Cancer CellsED50≈115 nM[1]
Piperazine Derivative 8u Tubulin Polymerization AssayPurified Tubulin% Inhibition84%[2]
Calcium (Ca2+) Tubulin Polymerization InhibitionPurified TubulinIC50Micromolar to Millimolar range (concentration and temperature dependent)
Calmodulin Calmodulin-Tubulin BindingPurified ProteinsDissociation Constant (Kd)3.5 - 4.0 µM[3]

Proposed Mechanism of Action: A Calcium-Mediated Pathway

The primary proposed mechanism for this compound's effect on tubulin polymerization is indirect, mediated by its function as a calcium channel blocker.

Lidoflazine_Tubulin_Interaction Proposed Indirect Mechanism of this compound's Effect on Tubulin Polymerization This compound This compound Ca_Channel L-type Calcium Channels This compound->Ca_Channel Blocks Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Mediates Intra_Ca Intracellular Ca2+ Concentration Ca_Influx->Intra_Ca Decreases Calmodulin Calmodulin Intra_Ca->Calmodulin Activates Tubulin_Poly Tubulin Polymerization Calmodulin->Tubulin_Poly Inhibits CaM_Tubulin Calmodulin-Tubulin Complex Microtubule_Stab Microtubule Stability Tubulin_Poly->Microtubule_Stab Cell_Cycle Cell Cycle Progression (G2/M Arrest) Microtubule_Stab->Cell_Cycle Disrupts

Caption: Proposed indirect mechanism of this compound's effect on tubulin polymerization.

This pathway suggests the following sequence of events:

  • Calcium Channel Blockade: this compound inhibits L-type calcium channels on the cell membrane.

  • Altered Intracellular Calcium: This blockade leads to a decrease in the influx of extracellular calcium, thereby altering the intracellular calcium concentration.

  • Calmodulin Activation: Changes in intracellular calcium levels affect the activation state of calmodulin, a key calcium-sensing protein.

  • Inhibition of Tubulin Polymerization: Activated calmodulin can bind to tubulin, which has been shown to inhibit its polymerization into microtubules.[3]

  • Disruption of Microtubule Dynamics: The inhibition of tubulin polymerization disrupts the dynamic instability of microtubules.

  • Cellular Consequences: This disruption can lead to downstream effects such as cell cycle arrest at the G2/M phase and ultimately, apoptosis.

Experimental Protocols

To investigate the proposed indirect mechanism of this compound's interaction with tubulin, a series of in vitro and cell-based assays are required.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the polymerization of purified tubulin.

Tubulin_Polymerization_Assay Workflow for In Vitro Tubulin Polymerization Assay cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement cluster_analysis Data Analysis Tubulin Purified Tubulin Mix Mix Tubulin, Buffer, and Test Compound Tubulin->Mix Buffer Polymerization Buffer (with GTP) Buffer->Mix This compound This compound Solution This compound->Mix Controls Positive/Negative Controls Controls->Mix Incubate Incubate at 37°C Mix->Incubate Spectro Monitor Absorbance at 350 nm (Turbidity) Incubate->Spectro Fluoro Monitor Fluorescence (e.g., with DAPI) Incubate->Fluoro Plot Plot Absorbance/Fluorescence vs. Time Spectro->Plot Fluoro->Plot Calc Calculate IC50 Plot->Calc

Caption: Workflow for In Vitro Tubulin Polymerization Assay.

Methodology:

  • Reagents: Purified tubulin (>99%), polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA), GTP, glycerol, and the test compound (this compound).

  • Procedure:

    • On ice, mix purified tubulin with polymerization buffer containing GTP.

    • Add this compound or control compounds at various concentrations.

    • Transfer the mixture to a pre-warmed 96-well plate.

    • Immediately place the plate in a spectrophotometer or fluorometer pre-set to 37°C.

  • Data Acquisition:

    • Turbidimetric Assay: Measure the increase in absorbance at 350 nm over time, which corresponds to microtubule formation.

    • Fluorescence Assay: Utilize a fluorescent reporter (e.g., DAPI) that preferentially binds to polymerized tubulin and measure the increase in fluorescence intensity.

  • Data Analysis: Plot the absorbance or fluorescence as a function of time. The rate of polymerization and the steady-state polymer mass can be determined. The IC50 value for polymerization inhibition is calculated from dose-response curves.

Measurement of Intracellular Calcium Concentration

This assay determines if this compound alters intracellular calcium levels in target cells.

Calcium_Measurement_Assay Workflow for Intracellular Calcium Measurement cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_imaging Fluorescence Imaging cluster_data_analysis Data Analysis Cells Culture Adherent Cells Dye Load with Ca2+-sensitive dye (e.g., Fura-2 AM) Cells->Dye Lido_add Add this compound Dye->Lido_add Stim_add Add Stimulus (optional, e.g., ionophore) Lido_add->Stim_add Microscope Acquire images at dual excitation wavelengths (340/380 nm for Fura-2) Lido_add->Microscope Stim_add->Microscope Ratio Calculate the ratio of fluorescence intensities Microscope->Ratio Conc Convert ratio to Ca2+ concentration Ratio->Conc

Caption: Workflow for Intracellular Calcium Measurement.

Methodology:

  • Cell Culture: Plate adherent cells (e.g., HeLa, neurons) on glass-bottom dishes.

  • Dye Loading: Incubate cells with a calcium-sensitive fluorescent dye such as Fura-2 AM, which can be loaded into the cells.

  • Treatment: Replace the dye-containing medium with a physiological buffer. Add this compound at the desired concentration.

  • Imaging: Use a fluorescence microscope equipped for ratiometric imaging. Excite the cells at 340 nm and 380 nm and measure the emission at ~510 nm.

  • Data Analysis: Calculate the ratio of the fluorescence intensities at the two excitation wavelengths. This ratio is proportional to the intracellular calcium concentration and can be calibrated to provide absolute concentration values.[4][5]

Calmodulin Binding Assay (Pull-down Assay)

This assay can be used to determine if this compound interferes with the calcium-dependent binding of calmodulin to its target proteins, including potentially tubulin.

Calmodulin_Binding_Assay Workflow for Calmodulin Pull-down Assay cluster_prep Preparation cluster_binding Binding cluster_wash_elute Wash and Elution cluster_analysis Analysis Lysate Prepare Cell Lysate Incubate Incubate Lysate with CaM-Beads, Buffers, and this compound Lysate->Incubate CaM_Beads Calmodulin-Sepharose Beads CaM_Beads->Incubate Buffers Binding Buffers (+/- Ca2+) Buffers->Incubate Lido This compound Lido->Incubate Wash Wash beads to remove non-specific binders Incubate->Wash Elute Elute bound proteins (e.g., with EGTA) Wash->Elute SDS_PAGE SDS-PAGE Elute->SDS_PAGE Western Western Blot for Target Protein (e.g., Tubulin) SDS_PAGE->Western

Caption: Workflow for Calmodulin Pull-down Assay.

Methodology:

  • Reagents: Calmodulin-sepharose beads, cell lysate containing target proteins, binding buffer with and without calcium, wash buffer, and elution buffer (containing a calcium chelator like EGTA).

  • Procedure:

    • Equilibrate calmodulin-sepharose beads in binding buffer.

    • Incubate the beads with cell lysate in the presence of calcium and with or without this compound.

    • Wash the beads extensively to remove non-specifically bound proteins.

    • Elute the calmodulin-binding proteins by adding elution buffer.

  • Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the protein of interest (e.g., tubulin) to determine if this compound affects its interaction with calmodulin.[6][7]

Conclusion

While direct interaction of this compound with tubulin remains unconfirmed, its established role as a calcium channel blocker provides a strong rationale for an indirect mechanism of microtubule disruption. The interplay between intracellular calcium, calmodulin, and tubulin polymerization is a well-documented regulatory axis. By modulating calcium influx, this compound has the potential to perturb this delicate balance, leading to an inhibition of microtubule dynamics. Further research employing the detailed experimental protocols outlined in this guide is necessary to fully elucidate the extent and significance of this indirect interaction. Understanding this mechanism could open new avenues for the development of novel therapeutic strategies that target microtubule-dependent processes through the modulation of cellular signaling pathways.

References

The Pharmacological Profile of Lidoflazine: A Type IV Calcium Antagonist with Complex Actions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lidoflazine, a piperazine derivative, is classified as a Type IV calcium antagonist, characterized by a broad pharmacological profile that includes effects on both cardiac tissue and peripheral vasculature. Initially developed for its antianginal properties, its clinical use has been hampered by significant proarrhythmic effects.[1] This technical guide provides an in-depth analysis of the pharmacological properties of this compound, focusing on its mechanism of action, quantitative effects on various molecular targets, and the experimental methodologies used for its characterization. A key focus is its dual action as a calcium channel blocker and a potent inhibitor of the hERG potassium channel, which underlies its complex therapeutic and toxicological profile.

Core Pharmacological Profile

This compound's primary pharmacological classification is a Type IV calcium antagonist, indicating it blocks calcium influx in the heart and peripheral vessels.[2] However, its molecular interactions are more complex than a simple calcium channel blockade. It exhibits potent inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, a critical component of cardiac repolarization.[1] This dual activity is central to understanding both its intended therapeutic effects and its significant adverse arrhythmogenic potential.

Quantitative Data on Molecular Targets

The following table summarizes the available quantitative data on the interaction of this compound with its key molecular targets.

TargetCell Type/SystemParameterValueReference
hERG K+ Channel HEK 293 cellsIC50~16 nM[1]
L-type Ca2+ Channels Isolated rat cardiac myocytesEffective Concentration Range (prevents Ca2+ overload)100 nM - 10 µM[3]
Nucleoside Transporter (Uridine equilibrium exchange) Human erythrocytesKi~16 nM
Cytotoxicity Caco-2 cellsIC5017.39 µM

Mechanism of Action and Signaling Pathways

This compound exerts its effects through the modulation of key ion channels involved in cardiovascular function. Its dual blockade of L-type calcium channels and hERG potassium channels leads to a complex interplay of downstream signaling events.

L-type Calcium Channel Blockade

This compound's antagonism of L-type calcium channels in cardiomyocytes and vascular smooth muscle cells reduces the influx of calcium ions during depolarization. This leads to:

  • In Cardiomyocytes: A negative inotropic effect (reduced contractility) and a negative chronotropic effect (decreased heart rate).

  • In Vascular Smooth Muscle: Vasodilation and a decrease in peripheral resistance, leading to a reduction in blood pressure.

The signaling cascade initiated by L-type calcium channel blockade is depicted below.

LType_Signaling cluster_0 Cell Membrane cluster_1 Intracellular Space This compound This compound LType_Channel L-type Ca2+ Channel (Cav1.2) This compound->LType_Channel blocks Ca_Influx Ca2+ Influx LType_Channel->Ca_Influx Ca_Calmodulin Ca2+-Calmodulin Complex Ca_Influx->Ca_Calmodulin MLCK Myosin Light Chain Kinase (MLCK) Ca_Calmodulin->MLCK activates Contraction Muscle Contraction MLCK->Contraction phosphorylates Vasodilation Vasodilation Contraction->Vasodilation leads to (in smooth muscle) Negative_Inotropy Negative Inotropy Contraction->Negative_Inotropy leads to (in cardiomyocytes)

This compound's effect on L-type calcium channel signaling.
hERG Potassium Channel Blockade

This compound is a high-affinity blocker of the hERG K+ channel, which is responsible for the rapid delayed rectifier potassium current (IKr) in the cardiac action potential.[1] Inhibition of IKr leads to a prolongation of the action potential duration (APD) and the QT interval on an electrocardiogram. This effect is the primary mechanism behind this compound's proarrhythmic potential, as it can lead to early afterdepolarizations (EADs) and torsades de pointes.

The signaling consequences of hERG channel blockade are illustrated in the following diagram.

hERG_Signaling cluster_0 Cardiomyocyte Membrane cluster_1 Electrophysiological Consequences This compound This compound hERG_Channel hERG K+ Channel This compound->hERG_Channel blocks IKr_Current IKr (K+ Efflux) hERG_Channel->IKr_Current Repolarization Cardiac Repolarization IKr_Current->Repolarization contributes to APD_Prolongation Action Potential Duration (APD) Prolongation Repolarization->APD_Prolongation delayed by QT_Prolongation QT Interval Prolongation APD_Prolongation->QT_Prolongation EADs Early Afterdepolarizations (EADs) APD_Prolongation->EADs TdP Torsades de Pointes EADs->TdP Patch_Clamp_Workflow Start Start: hERG-expressing HEK 293 cells Cell_Culture Cell Culture Start->Cell_Culture Patching Whole-Cell Patch Clamp Cell_Culture->Patching Voltage_Protocol Apply Voltage Protocol Patching->Voltage_Protocol Record_Baseline Record Baseline hERG Current Voltage_Protocol->Record_Baseline Apply_this compound Apply this compound (various concentrations) Record_Baseline->Apply_this compound Record_Drug_Effect Record hERG Current in presence of drug Apply_this compound->Record_Drug_Effect Data_Analysis Data Analysis: - Measure tail current - Calculate % inhibition Record_Drug_Effect->Data_Analysis IC50_Determination Determine IC50 value Data_Analysis->IC50_Determination

References

Lidoflazine and its Impact on Cellular Calcium Homeostasis in Postischemic Encephalopathy: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Postischemic encephalopathy, a devastating neurological condition following global cerebral ischemia, is characterized by widespread neuronal damage. A critical element in the pathophysiology of this damage is the dysregulation of intracellular calcium homeostasis. Ischemia and subsequent reperfusion trigger a cascade of events leading to a massive influx and release of calcium (Ca2+) into the neuronal cytoplasm. This calcium overload activates various downstream pathways, culminating in excitotoxicity, mitochondrial dysfunction, and ultimately, cell death.

Lidoflazine, a piperazine derivative, has been investigated for its potential neuroprotective effects due to its properties as a calcium channel blocker.[1][2][3] The rationale for its use in postischemic encephalopathy is based on the hypothesis that by inhibiting the excessive influx of calcium into neurons following an ischemic insult, it could mitigate the downstream neurotoxic effects. This whitepaper provides an in-depth technical guide on the core concepts of this compound's proposed mechanism of action on cellular calcium homeostasis in the context of postischemic encephalopathy. It details the experimental protocols for investigating such effects and presents the clinical findings related to its use.

The Pathophysiology of Calcium Dyshomeostasis in Postischemic Encephalopathy

Global cerebral ischemia, often resulting from cardiac arrest, initiates a complex series of events that disrupt normal cellular function. A key event is the failure of ATP-dependent ion pumps due to energy depletion. This leads to membrane depolarization and the opening of voltage-gated calcium channels (VGCCs).[4] Furthermore, the excessive release of the excitatory neurotransmitter glutamate overstimulates N-methyl-D-aspartate (NMDA) receptors, which are also permeable to calcium. The subsequent reperfusion phase, while necessary for restoring oxygen and glucose supply, can paradoxically exacerbate neuronal injury, partly through the generation of reactive oxygen species that further impair calcium handling by organelles such as the endoplasmic reticulum and mitochondria.[5]

This sustained elevation of intracellular calcium triggers a number of deleterious enzymatic processes, including the activation of proteases (e.g., calpains), phospholipases, and endonucleases, which degrade essential cellular components and lead to apoptosis and necrosis.

Signaling Pathway of Ischemia-Induced Calcium Overload

The following diagram illustrates the central role of calcium influx in the pathophysiology of postischemic neuronal injury.

Ischemia_Induced_Calcium_Overload Ischemia Global Cerebral Ischemia ATP_Depletion ATP Depletion Ischemia->ATP_Depletion Membrane_Depolarization Membrane Depolarization ATP_Depletion->Membrane_Depolarization Glutamate_Release Excessive Glutamate Release ATP_Depletion->Glutamate_Release VGCC_Opening Voltage-Gated Ca2+ Channel Opening Membrane_Depolarization->VGCC_Opening NMDA_Activation NMDA Receptor Activation Glutamate_Release->NMDA_Activation Calcium_Influx Massive Ca2+ Influx VGCC_Opening->Calcium_Influx NMDA_Activation->Calcium_Influx ER_Stress ER Ca2+ Release Calcium_Influx->ER_Stress Mito_Dysfunction Mitochondrial Ca2+ Overload Calcium_Influx->Mito_Dysfunction Enzyme_Activation Activation of Ca2+-dependent Enzymes (Calpains, Caspases) Calcium_Influx->Enzyme_Activation ER_Stress->Calcium_Influx Mito_Dysfunction->Enzyme_Activation Neuronal_Death Neuronal Death Enzyme_Activation->Neuronal_Death Lidoflazine_Protective_Pathway Ischemia Ischemia/Reperfusion VGCC_Opening Voltage-Gated Ca2+ Channel Opening Ischemia->VGCC_Opening Calcium_Influx Ca2+ Influx VGCC_Opening->Calcium_Influx This compound This compound This compound->VGCC_Opening Inhibits Neuroprotection Neuroprotection This compound->Neuroprotection Calcium_Overload Intracellular Ca2+ Overload Calcium_Influx->Calcium_Overload Neuronal_Injury Neuronal Injury and Death Calcium_Overload->Neuronal_Injury Neuroprotection->Neuronal_Injury Prevents Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Neuronal_Culture Primary Neuronal Culture OGD Oxygen-Glucose Deprivation (OGD) Neuronal_Culture->OGD Lido_Treatment_vitro This compound Treatment OGD->Lido_Treatment_vitro Calcium_Imaging Intracellular Ca2+ Measurement (Fura-2) Lido_Treatment_vitro->Calcium_Imaging Viability_Assay Cell Viability Assays (PI Staining) Lido_Treatment_vitro->Viability_Assay Ischemia_Model Animal Model of Global Cerebral Ischemia Lido_Treatment_vivo This compound Administration Ischemia_Model->Lido_Treatment_vivo Neurobehavioral Neurobehavioral Testing Lido_Treatment_vivo->Neurobehavioral Histology Histological Analysis (Infarct Volume) Lido_Treatment_vivo->Histology Biochemical Biochemical Markers (NSE, S100B) Lido_Treatment_vivo->Biochemical

References

Synthesis of 1,4-Dihydropyridines with a Lidoflazine Pharmacophoric Fragment: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 1,4-dihydropyridine (1,4-DHP) derivatives incorporating a pharmacophoric fragment of Lidoflazine. This compound, a coronary vasodilator with antiarrhythmic properties, offers a valuable structural motif for the design of novel cardiovascular agents.[1][2] The strategic combination of the 1,4-DHP scaffold, a well-established L-type calcium channel blocker, with the pharmacophore of this compound has led to the development of hybrid compounds with unique pharmacological profiles, including enhanced cardiac selectivity.[1][3]

This document details the synthetic methodologies, presents key quantitative data in a comparative format, and visualizes the experimental workflows and underlying chemical logic.

Core Synthetic Strategy: The Hantzsch Reaction

The foundational method for the synthesis of the 1,4-dihydropyridine ring is the Hantzsch pyridine synthesis.[4][5] This multicomponent reaction classically involves the condensation of an aldehyde, a β-ketoester, and a source of ammonia.[6][7] For the creation of hybrid molecules containing the this compound fragment, this reaction is adapted by utilizing specialized aldehydes or β-ketoesters that already incorporate the this compound pharmacophore.

The general workflow for this synthesis can be visualized as a three-stage process: preparation of precursors, the central Hantzsch condensation, and subsequent modifications if required.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Hantzsch 1,4-Dihydropyridine Synthesis cluster_2 Stage 3: Optional Derivatization A This compound Fragment D Functionalized Aldehyde or β-ketoester with this compound Fragment A->D Coupling B Linker Moiety B->D C Aldehyde or β-ketoester Precursor G Hantzsch Reaction D->G E β-ketoester (or Aldehyde) E->G F Ammonia Source (e.g., Ammonium Acetate) F->G H 1,4-DHP-Lidoflazine Hybrid G->H J Further Derivatization H->J I Modification Reagents I->J K Final Analogues J->K G cluster_0 Protocol 1: C4-Substitution cluster_1 Protocol 2: C2/C3-Substitution A This compound-Aldehyde D Hantzsch Reaction A->D B β-ketoester B->D C NH₃ Source C->D E C4-Substituted 1,4-DHP-Lidoflazine D->E F Standard Aldehyde I Hantzsch Reaction F->I G Functionalized β-ketoester G->I H NH₃ Source H->I J Functionalized 1,4-DHP I->J K Bromination J->K L Brominated 1,4-DHP K->L N Coupling L->N M This compound Fragment M->N O C2/C3-Substituted 1,4-DHP-Lidoflazine N->O G cluster_0 Standard 1,4-DHP cluster_1 1,4-DHP-Lidoflazine Hybrid A Standard 1,4-DHP (e.g., Nifedipine) B LTCCs in Vascular Smooth Muscle A->B High Affinity C Vasodilation (Primary Effect) B->C Inhibition D 1,4-DHP-Lidoflazine Hybrid E LTCCs in Cardiac Muscle (e.g., Caᵥ1.2) D->E Increased Affinity G LTCCs in Vascular Smooth Muscle D->G Decreased Affinity F Negative Inotropy & Chronotropy (Enhanced Effect) E->F Inhibition H Vasodilation (Reduced Effect) G->H Inhibition

References

Cardiovascular profile of xanthone-based 1,4 dihydropyridines with Lidoflazine

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Cardiovascular Profile of Xanthone-Based 1,4-Dihydropyridines with Lidoflazine

Executive Summary

The 1,4-dihydropyridine (DHP) scaffold is a cornerstone in cardiovascular medicine, primarily known for its L-type calcium channel blocking activity, which leads to vasodilation and antihypertensive effects.[1][2] The strategic combination of this privileged structure with other pharmacophores offers a promising avenue for developing multifunctional compounds with novel therapeutic profiles. This technical guide explores the cardiovascular characteristics of a unique class of hybrid molecules: xanthone-based 1,4-dihydropyridines integrated with a pharmacophore fragment of this compound.

This compound is a multifaceted antianginal agent with coronary vasodilator and antiarrhythmic properties.[3] The xanthone moiety, when incorporated into the DHP scaffold, has been shown to impart a degree of cardiac selectivity.[3][4] The resulting hybrid compounds were synthesized and evaluated to determine their cardiac (inotropic and chronotropic) and vascular activities. Functional studies revealed a significant finding: the position of the this compound fragment on the DHP ring dictates the pharmacological selectivity. Specifically, substitution at position 2 of the DHP scaffold results in compounds with pronounced negative inotropic (cardiac contractility) selectivity, suggesting a preferential interaction with the Ca_v 1.2 isoform of L-type calcium channels.[3][4][5] This contrasts with previously reported xanthone-based DHPs, which exhibited negative chronotropic (heart rate) selectivity.[3][6] This guide provides a comprehensive overview of the mechanism of action, experimental protocols used for evaluation, quantitative biological data, and the critical structure-activity relationships of these novel compounds.

Introduction: Rationale for Hybrid Compound Design

The development of cardiovascular drugs has evolved from single-target agents to multifunctional molecules capable of addressing complex disease pathologies. The 1,4-DHP class, including drugs like Nifedipine and Amlodipine, primarily acts on vascular smooth muscle to induce vasodilation by blocking L-type calcium channels, making them effective antihypertensive agents.[1][2][7] However, their therapeutic utility can be enhanced by introducing modifications that confer additional or more selective pharmacological effects.

The design of the xanthone-Lidoflazine DHP hybrids is based on three key components:

  • 1,4-Dihydropyridine Scaffold : A well-established pharmacophore known for its potent L-type calcium channel blocking activity.[1]

  • Xanthone Moiety : Introduction of a xanthen-9-one substituent at position 4 of the DHP ring has been previously demonstrated to confer cardiac selectivity, particularly a negative chronotropic effect.[4][6][8] Xanthone derivatives themselves are known to possess various biological activities, including cardiovascular effects like vasodilation through calcium channel inhibition.[9][10][11]

  • This compound Pharmacophore : this compound is a piperazine derivative calcium antagonist with long-acting coronary vasodilator properties.[3][12] It has also been classified as a Type IV agent with a broad pharmacological profile, capable of blocking calcium fluxes in both the heart and peripheral vessels.[7]

By combining these three elements, researchers aimed to create hybrid compounds with a potentially unique and selective cardiovascular profile, leveraging the established properties of each component to achieve a novel mechanism of action.[4][5]

Mechanism of Action: Targeting L-Type Calcium Channels

The primary molecular target for 1,4-dihydropyridines is the L-type voltage-gated calcium channel (Ca_v). These channels are crucial for regulating calcium ion (Ca²⁺) influx into cells, which triggers contraction in both cardiac and vascular smooth muscle.[2] There are different isoforms of these channels, with Ca_v 1.2 being predominant in cardiomyocytes and vascular smooth muscle, while Ca_v 1.3 is found in sinoatrial node cells, playing a role in pacemaking.

  • In Vascular Smooth Muscle : Depolarization of the cell membrane opens L-type calcium channels, allowing Ca²⁺ to enter the cell. This influx of Ca²⁺ binds to calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates myosin, leading to cross-bridge cycling with actin and resulting in vasoconstriction. DHPs block this Ca²⁺ influx, promoting muscle relaxation and vasodilation.[13]

  • In Cardiac Muscle : The process, known as calcium-induced calcium release, involves an initial influx of Ca²⁺ through L-type channels which then triggers a much larger release of Ca²⁺ from the sarcoplasmic reticulum. This surge in intracellular Ca²⁺ binds to troponin C, initiating myocardial contraction (positive inotropy). DHPs can reduce this initial trigger, thereby decreasing the force of contraction (negative inotropy).

The selectivity of the xanthone-Lidoflazine DHP hybrids for negative inotropy, particularly when the this compound fragment is at position 2, suggests a preferential binding to the Ca_v 1.2 isoform, which is heavily involved in cardiac contractility.[3][4]

Caption: L-Type calcium channel signaling in muscle cells and the inhibitory point of action for DHP blockers.

Experimental Design and Protocols

The cardiovascular profile of the synthesized compounds was assessed using established in vitro models. These assays allow for the determination of a compound's effects on cardiac contractility (inotropy), heart rate (chronotropy), and vascular tone (vasodilation).

Experimental_Workflow In Vitro Cardiovascular Profiling Workflow synthesis Compound Synthesis (Hantzsch Reaction) purification Purification & Characterization (Chromatography, NMR, MS) synthesis->purification prep Isolated Organ Preparation (Guinea Pig Atria & Rat Aorta) purification->prep cardiac_assay Cardiac Activity Assay (Spontaneously Beating Atria) prep->cardiac_assay vascular_assay Vascular Activity Assay (Aortic Rings) prep->vascular_assay inotropic Measure Force (Negative Inotropy) cardiac_assay->inotropic chronotropic Measure Rate (Negative Chronotropy) cardiac_assay->chronotropic vasorelaxant Measure Relaxation (Vasodilation) vascular_assay->vasorelaxant data Data Analysis (Concentration-Response Curves) inotropic->data chronotropic->data vasorelaxant->data params Calculate pD₂ / pIC₅₀ Values data->params sar Structure-Activity Relationship (SAR) Analysis params->sar

Caption: General experimental workflow for the in vitro cardiovascular evaluation of synthesized compounds.

Protocol for Cardiac Activity (Inotropy and Chronotropy)

This protocol is designed to assess the direct effects of a test compound on the heart muscle, independent of nervous or hormonal influences.

  • Animal Model : Male Guinea Pigs (250-300g) are typically used.

  • Tissue Isolation :

    • Animals are sacrificed via cervical dislocation.

    • The heart is rapidly excised and placed in an oxygenated Krebs-Henseleit physiological salt solution (PSS) at 32°C.

    • The atria are carefully dissected and mounted in a 20 mL organ bath containing the PSS, continuously bubbled with 95% O₂ / 5% CO₂.

  • Experimental Setup :

    • One end of the atrial preparation is attached to a fixed hook, and the other is connected to an isometric force transducer.

    • The preparation is subjected to a resting tension of 1.0 g.

    • The tissue is allowed to equilibrate for at least 60 minutes, with the PSS being replaced every 15 minutes. During this time, spontaneously beating atria will stabilize.

  • Data Acquisition :

    • The isometric contractions are recorded using a data acquisition system.

    • Inotropic effects are measured as the change in the force of contraction (amplitude).

    • Chronotropic effects are measured as the change in the rate of spontaneous contractions (beats per minute).

  • Compound Testing :

    • After equilibration, test compounds are added to the organ bath in a cumulative concentration-response manner (e.g., from 1 nM to 10 µM).

    • Each concentration is allowed to reach a steady-state effect (typically 15-20 minutes) before the next concentration is added.

  • Data Analysis : The negative logarithmic values of the concentrations that produce 50% of the maximum inhibitory effect (pIC₅₀ for inotropy, pD₂ for chronotropy) are calculated from the concentration-response curves.

Protocol for Vascular Activity (Vasodilation)

This protocol evaluates the ability of a compound to relax pre-constricted blood vessels.

  • Animal Model : Male Wistar rats (250-300g) are commonly used.

  • Tissue Isolation :

    • Animals are sacrificed, and the thoracic aorta is quickly excised and placed in cold, oxygenated PSS.

    • Adherent connective tissue is removed, and the aorta is cut into rings approximately 3-4 mm in length.

  • Experimental Setup :

    • Aortic rings are mounted between two stainless steel hooks in a 20 mL organ bath containing oxygenated PSS at 37°C.

    • One hook is fixed, while the other is connected to an isometric force transducer.

    • A resting tension of 2.0 g is applied, and the rings are allowed to equilibrate for 60-90 minutes.

  • Induction of Contraction :

    • After equilibration, the vascular rings are contracted by adding a high concentration of potassium chloride (KCl, e.g., 80 mM) or a receptor agonist like phenylephrine (e.g., 1 µM). This sustained contraction provides a baseline against which relaxation can be measured.

  • Compound Testing :

    • Once the contraction is stable, the test compounds are added cumulatively to the bath.

    • The resulting relaxation is measured as a percentage reversal of the induced contraction.

  • Data Analysis : The negative logarithmic value of the concentration causing 50% of the maximal relaxation (pIC₅₀) is determined.

Results: Quantitative Cardiovascular Profile

The biological activities of the xanthone-Lidoflazine DHP hybrids were evaluated and compared with reference compounds. The data consistently show that placing the this compound moiety at position 2 of the DHP ring (series 4a-e ) results in compounds with potent negative inotropic activity and marked selectivity for the heart over vascular tissue.[3][4][5]

Table 1: In Vitro Cardiac Activity of Xanthone-Lidoflazine DHP Hybrids (Series 4a-e) (Data summarized from Bisi et al., Molecules 2018)[4]

CompoundRNegative Inotropic Activity (pIC₅₀)Negative Chronotropic Activity (pD₂)
4a Me7.01 ± 0.085.35 ± 0.06
4b Et7.24 ± 0.095.61 ± 0.05
4c i-Pr7.40 ± 0.115.55 ± 0.07
4d Allyl7.15 ± 0.105.48 ± 0.08
4e Bn6.88 ± 0.075.30 ± 0.09
Nifedipine -7.35 ± 0.056.41 ± 0.04
This compound -6.85 ± 0.035.25 ± 0.02

pIC₅₀/pD₂ values represent the mean ± SEM. Higher values indicate greater potency.

Table 2: In Vitro Vasorelaxant Activity and Cardiac Selectivity (Data summarized from Bisi et al., Molecules 2018)[4]

CompoundVasorelaxant Activity (pIC₅₀, Rat Aorta)Inotropy/Vascular Selectivity Ratio
4a 5.65 ± 0.0722.9
4b 5.80 ± 0.0627.5
4c 5.92 ± 0.0830.2
4d 5.75 ± 0.0925.1
4e 5.55 ± 0.0521.4
Nifedipine 8.84 ± 0.060.03
This compound 5.30 ± 0.0435.5

Selectivity Ratio calculated as antilog(pIC₅₀ inotropy - pIC₅₀ vascular). A ratio > 1 indicates cardiac selectivity.

Discussion and Structure-Activity Relationship (SAR)

The data presented in the tables clearly demonstrate a distinct structure-activity relationship.

  • Cardiac vs. Vascular Selectivity : The reference DHP, Nifedipine, is highly vascular-selective (ratio << 1). In contrast, the hybrid compounds 4a-e are all highly cardio-selective (ratios >> 1), a property inherited from the this compound parent structure.[4]

  • Inotropy vs. Chronotropy : Previous studies on xanthone-DHPs without the this compound fragment showed selectivity for negative chronotropy. The addition of the this compound moiety in the new hybrids leads to an "inversion of selectivity" towards negative inotropy.[3][6] This suggests that the this compound fragment directs the molecule's interaction towards the Ca_v 1.2 channels responsible for contractility, rather than the Ca_v 1.3 channels involved in heart rate.

  • Influence of Ester Groups (R) : Within series 4a-e , varying the ester substituent at positions 3 and 5 has a modest impact on activity. The isopropyl ester (4c ) consistently shows the highest potency for both negative inotropic and vasorelaxant effects.

  • Positional Isomerism : The most critical factor for activity is the position of the this compound fragment. Attaching it at position 2 of the DHP scaffold yields the potent, cardio-selective negative inotropes discussed above. When the same fragment is moved to position 3, the resulting compounds show a significant loss of potency and selectivity.[4]

Caption: SAR highlights the critical role of substituent positions for pharmacological activity.

Profile of this compound

While the hybrid molecules derive their core DHP activity from the scaffold, their unique selectivity profile is heavily influenced by this compound. It is important for researchers to understand the properties of this parent compound.

  • Primary Use : Clinically used in some countries as an antianginal agent.[3]

  • Mechanism : It is a long-acting coronary vasodilator that acts as a calcium channel blocker.[3][12] It also inhibits the equilibrative nucleoside transporter 1 (ENT1).[14]

  • Hemodynamic Effects : In clinical studies, this compound has been shown to reduce anginal attacks and increase exercise capacity.[15] It can decrease heart rate, mean arterial pressure, and systemic vascular resistance while increasing cardiac output and stroke volume.[16]

  • Cardioprotective Effects : Studies have shown that this compound can protect the myocardium during ischemia by preventing the intracellular calcium accumulation and structural damage that occurs upon reperfusion.[17]

  • Safety Concerns : A significant risk associated with this compound is the prolongation of the QT interval on the electrocardiogram.[18] This effect is linked to its potent blockade of the hERG K+ channel and carries a risk of inducing potentially fatal ventricular arrhythmias, such as Torsades de Pointes.[12][18][19] This arrhythmogenic potential has limited its clinical use.[12]

Conclusion and Future Directions

The synthesis and evaluation of xanthone-based 1,4-dihydropyridines bearing a this compound fragment have successfully produced a novel class of cardio-selective calcium channel blockers. The key finding is the inversion of pharmacological selectivity from chronotropy to inotropy, dictated by the placement of the this compound moiety at position 2 of the DHP ring. These compounds, particularly the isopropyl ester derivative 4c , exhibit potent negative inotropic effects with a high degree of cardiac selectivity, suggesting a preferential interaction with Ca_v 1.2 L-type calcium channels.

This work provides a valuable blueprint for the rational design of multifunctional cardiovascular agents. The distinct separation of cardiac and vascular effects achieved in these hybrids could lead to the development of drugs for specific cardiac conditions, such as hypertrophic cardiomyopathy or certain arrhythmias, where reducing cardiac contractility is desirable without causing significant peripheral vasodilation and hypotension. However, given the known arrhythmogenic risks of the this compound parent compound, future development would require rigorous safety pharmacology screening, with particular attention to hERG channel activity and QT prolongation, to ensure a favorable risk-benefit profile.

References

Methodological & Application

Application Notes and Protocols: Electrophysiological Characterization of Lidoflazine's Effects on Key Cardiac Ion Channels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lidoflazine is a piperazine derivative that has been investigated for its antianginal and antiarrhythmic properties.[1] Its mechanism of action involves the modulation of various ion channels, which are critical for maintaining cardiac rhythm and function. A thorough understanding of this compound's effects on specific ion channels is crucial for elucidating its therapeutic potential and predicting potential cardiotoxic side effects, such as QT interval prolongation.[2][3]

These application notes provide a detailed electrophysiology protocol for studying the effects of this compound on three key cardiac ion channels: the human Ether-à-go-go-Related Gene (hERG) potassium channel (Kv11.1), the voltage-gated sodium channel Nav1.5, and the L-type voltage-gated calcium channel Cav1.2.

Quantitative Data Summary

The inhibitory potency of this compound has been most definitively characterized on the hERG potassium channel. While it is known to affect sodium and calcium channels, specific IC50 values for Nav1.5 and Cav1.2 are not consistently reported in publicly available literature.

Ion ChannelCommon NameGeneDrug EffectIC50 (nM)Cell LineExperimental ConditionsReference
Kv11.1hERGKCNH2Inhibition~16HEK 293Whole-cell patch clamp, room temperature.[2][3][4]
Nav1.5Cardiac Sodium ChannelSCN5AInhibitionNot available-Early studies suggest this compound decreases sodium conductivity.
Cav1.2L-type Calcium ChannelCACNA1CInhibitionNot available-Classified as a Type IV calcium antagonist, indicating it blocks calcium fluxes in the heart and/or peripheral vessels.[1]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the general signaling pathway of the targeted ion channels in a cardiomyocyte and the experimental workflow for assessing the effect of this compound.

Ion_Channel_Signaling cluster_membrane Cardiomyocyte Membrane cluster_ions Ion Flux Nav1_5 Nav1.5 Na_ion Na+ Nav1_5->Na_ion Influx Cav1_2 Cav1.2 Ca_ion Ca2+ Cav1_2->Ca_ion Influx hERG hERG (Kv11.1) K_ion K+ hERG->K_ion Efflux Action_Potential Action Potential (Depolarization/ Repolarization) Na_ion->Action_Potential Depolarization Ca_ion->Action_Potential Plateau Phase K_ion->Action_Potential Repolarization This compound This compound This compound->Nav1_5 Inhibits This compound->Cav1_2 Inhibits This compound->hERG Inhibits

Caption: General signaling pathway of key cardiac ion channels affected by this compound.

Electrophysiology_Workflow A Cell Culture (e.g., HEK 293 expressing target ion channel) B Whole-Cell Patch Clamp Setup A->B C Obtain Gigaseal and Whole-Cell Configuration B->C D Record Baseline Ion Channel Currents (Voltage Clamp Protocol) C->D E Apply this compound (at various concentrations) D->E F Record Ion Channel Currents in Presence of this compound E->F G Data Analysis: - Measure current inhibition - Construct dose-response curve - Calculate IC50 F->G H Results and Interpretation G->H

Caption: Experimental workflow for electrophysiological assessment of this compound.

Experimental Protocols

The following are detailed protocols for whole-cell patch-clamp electrophysiology to assess the effects of this compound on hERG, Nav1.5, and Cav1.2 channels.

Cell Preparation
  • Cell Lines: Use Human Embryonic Kidney (HEK 293) cells stably expressing the human form of the target ion channel (hERG, hNav1.5, or hCav1.2).

  • Culture Conditions: Culture cells in appropriate media (e.g., Dulbecco's Modified Eagle Medium supplemented with 10% fetal bovine serum, penicillin/streptomycin, and a selection antibiotic) at 37°C in a 5% CO2 incubator.

  • Dissociation: For recording, gently dissociate cells from the culture dish using a non-enzymatic cell dissociation solution to ensure cell health and membrane integrity.

Solutions
  • hERG (Kv11.1) Recording Solutions:

    • External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES; pH adjusted to 7.4 with NaOH.

    • Internal Solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP; pH adjusted to 7.2 with KOH.

  • Nav1.5 Recording Solutions:

    • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 5 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

    • Internal Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA; pH adjusted to 7.2 with CsOH. (Cesium is used to block potassium channels).

  • Cav1.2 Recording Solutions:

    • External Solution (in mM): 120 NaCl, 10 BaCl2 (or CaCl2), 1 MgCl2, 5.4 CsCl, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH. (Barium is often used as the charge carrier to increase current amplitude and reduce calcium-dependent inactivation).

    • Internal Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP; pH adjusted to 7.2 with CsOH.

Whole-Cell Voltage-Clamp Recording
  • Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the appropriate internal solution.

  • Gigaseal Formation: Approach a single, healthy cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, establishing electrical and diffusive access to the cell interior.

  • Voltage Clamp: Use a patch-clamp amplifier to clamp the cell membrane potential at a holding potential (typically -80 mV).

  • Data Acquisition: Record membrane currents using appropriate data acquisition software.

Voltage Protocols and Data Analysis
  • hERG (Kv11.1) Protocol:

    • Holding Potential: -80 mV.

    • Depolarization Step: Depolarize to +20 mV for 2 seconds to activate the channels.

    • Repolarization Step: Repolarize to -50 mV for 2 seconds to elicit the characteristic large tail current.

    • Drug Application: After recording a stable baseline, perfuse the cell with increasing concentrations of this compound.

    • Analysis: Measure the peak tail current amplitude at each concentration. Plot the percentage of current inhibition against the logarithm of the this compound concentration and fit the data with a Hill equation to determine the IC50.

  • Nav1.5 Protocol:

    • Holding Potential: -120 mV to ensure channels are in a resting state.

    • Test Pulse: Apply a short (e.g., 20 ms) depolarizing pulse to -20 mV to elicit the peak inward sodium current.

    • Drug Application: Apply this compound at various concentrations. Due to the rapid kinetics of Nav1.5, ensure rapid solution exchange.

    • Analysis: Measure the peak inward current at each concentration and calculate the IC50 as described for hERG.

  • Cav1.2 Protocol:

    • Holding Potential: -80 mV. To study state-dependence, a more depolarized holding potential (e.g., -40 mV) can be used to inactivate a population of channels.

    • Test Pulse: Depolarize to +10 mV for 200-300 ms to activate the L-type calcium current.

    • Drug Application: Perfuse with increasing concentrations of this compound.

    • Analysis: Measure the peak inward current during the depolarizing step and determine the IC50.

Logical Relationships in Data Interpretation

The following diagram outlines the logical steps in interpreting the electrophysiological data obtained from studying this compound.

Data_Interpretation_Logic A Experimental Data: Current recordings at different This compound concentrations B Dose-Response Analysis: Calculate % inhibition and fit to Hill equation A->B C Determine IC50 for each ion channel (hERG, Nav1.5, Cav1.2) B->C D Compare Potency: Is this compound more potent on one channel? C->D E High hERG Potency (low nM IC50)? (Yes/No) D->E F Significant Nav1.5 / Cav1.2 Blockade? D->F G High risk of QT prolongation and proarrhythmic effects. E->G Yes H Potential for antiarrhythmic (Class I or IV) and antianginal effects. F->H Yes I Overall Pharmacological Profile and Therapeutic/Safety Implications G->I H->I

References

Application Notes and Protocols: Investigating Lidoflazine's Effects on hERG Channels in HEK 293 Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lidoflazine, an antianginal agent and calcium channel blocker, is a potent inhibitor of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[1][2] The hERG channel is critical for cardiac repolarization, and its blockade can lead to QT interval prolongation, a condition that increases the risk of life-threatening ventricular arrhythmias.[1] Understanding the interaction of compounds like this compound with the hERG channel is a crucial aspect of preclinical cardiac safety assessment in drug development. These application notes provide detailed protocols for studying the effects of this compound on hERG channels expressed in Human Embryonic Kidney (HEK) 293 cells, a widely used in-vitro model system.[1][3]

Mechanism of Action of this compound on hERG Channels

This compound is a high-affinity blocker of the hERG K+ channel, exhibiting significantly higher potency than other calcium channel blockers like verapamil under similar conditions.[1][3] Its mechanism of action involves direct binding to the channel pore. Key characteristics of this interaction include:

  • State-Dependent Binding: this compound preferentially binds to the activated/open state of the hERG channel.[1][3] This is evidenced by the gradual development of inhibition upon membrane depolarization.[1][3]

  • Binding Site: The binding site for this compound is located within the inner cavity of the channel's pore domain.[1] Specific aromatic amino acid residues in the S6 transmembrane helix, namely Tyrosine at position 652 (Y652) and Phenylalanine at position 656 (F656), are critical for the high-affinity binding of this compound.[1][3] Mutations of these residues have been shown to significantly reduce the blocking potency of the drug.[1][3]

Quantitative Data: this compound's Potency on hERG Channels

The inhibitory potency of this compound on hERG channels expressed in HEK 293 cells has been quantified using electrophysiological methods.[1][2][3]

CompoundCell LineAssay TemperatureIC50Reference
This compoundHEK 293 (stably expressing hERG)Not Specified~16 nM[1][2][3]
VerapamilHEK 293 (stably expressing hERG)Not Specified~208 nM (calculated based on ~13-fold lower potency than this compound)[1][3]

Experimental Protocols

Cell Culture of HEK 293 Cells Stably Expressing hERG

Objective: To maintain a healthy culture of HEK 293 cells stably expressing the hERG potassium channel for use in electrophysiological or biochemical assays.

Materials:

  • HEK 293 cells stably expressing hERG (e.g., from Millipore, BPS Bioscience)[4]

  • Dulbecco's Modified Eagle's Medium (DMEM) with high glucose, L-glutamine, and sodium pyruvate[5]

  • Fetal Bovine Serum (FBS), heat-inactivated[6]

  • Geneticin (G418) or other appropriate selection antibiotic[4]

  • Penicillin-Streptomycin solution[4]

  • Trypsin-EDTA (0.25%)[7]

  • Phosphate-Buffered Saline (PBS), sterile[7]

  • Cell culture flasks, plates, and other sterile consumables

  • Humidified incubator at 37°C with 5% CO2[4]

Procedure:

  • Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS, the appropriate concentration of Geneticin (typically 200-800 µg/mL, verify with cell line supplier), and 1% Penicillin-Streptomycin.[4]

  • Cell Thawing: Rapidly thaw a cryopreserved vial of cells in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing 10 mL of pre-warmed complete growth medium. Centrifuge at low speed (e.g., 200 x g) for 5 minutes. Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.

  • Cell Seeding: Plate the cells in a suitable culture flask at a recommended seeding density.

  • Cell Maintenance: Culture the cells in a humidified incubator at 37°C with 5% CO2. Change the medium every 2-3 days.

  • Subculturing: When cells reach 80-90% confluency, wash them with PBS and detach using Trypsin-EDTA. Neutralize the trypsin with complete growth medium, centrifuge the cells, and resuspend them in fresh medium for plating into new flasks at a lower density.

Whole-Cell Patch-Clamp Electrophysiology

Objective: To measure hERG potassium currents (I_hERG) in HEK 293 cells and assess the inhibitory effect of this compound.

Materials:

  • HEK 293 cells expressing hERG, plated on glass coverslips

  • Patch-clamp rig (inverted microscope, micromanipulator, amplifier, digitizer)

  • Borosilicate glass capillaries for pipette fabrication

  • Pipette puller and microforge

  • Perfusion system for solution exchange

  • This compound stock solution (in DMSO or other suitable solvent)

  • Extracellular (bath) solution: (in mM) 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

  • Intracellular (pipette) solution: (in mM) 130 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP; pH adjusted to 7.2 with KOH.

Procedure:

  • Pipette Preparation: Pull glass capillaries to a resistance of 2-5 MΩ when filled with intracellular solution.

  • Cell Preparation: Place a coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with extracellular solution.

  • Seal Formation: Approach a single, healthy-looking cell with the patch pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal (giga-seal).

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration.

  • Current Recording:

    • Clamp the cell membrane potential at a holding potential of -80 mV.

    • To elicit hERG currents, apply a depolarizing voltage step to a potential between +20 mV and +40 mV for 1-2 seconds to activate and then inactivate the channels.

    • Follow this with a repolarizing step to a potential around -50 mV to observe the characteristic resurgent tail current as the channels recover from inactivation and deactivate.[8]

  • Drug Application:

    • Establish a stable baseline recording of I_hERG.

    • Perfuse the recording chamber with the extracellular solution containing the desired concentration of this compound.

    • Record the hERG current until a steady-state block is achieved.

  • Data Analysis:

    • Measure the peak amplitude of the tail current in the absence (control) and presence of this compound.

    • Calculate the percentage of current inhibition for each concentration of this compound.

    • Construct a concentration-response curve and fit the data to the Hill equation to determine the IC50 value.

Visualizations

experimental_workflow cluster_cell_prep Cell Preparation cluster_electrophysiology Electrophysiology cluster_data_analysis Data Analysis cell_culture HEK 293-hERG Cell Culture plating Plating on Coverslips cell_culture->plating patch_clamp Whole-Cell Patch Clamp plating->patch_clamp voltage_protocol Apply Voltage Protocol patch_clamp->voltage_protocol record_control Record Baseline I_hERG voltage_protocol->record_control apply_this compound Perfusion with this compound record_control->apply_this compound record_drug Record I_hERG with Drug apply_this compound->record_drug measure_current Measure Tail Current Amplitude record_drug->measure_current calculate_inhibition Calculate % Inhibition measure_current->calculate_inhibition concentration_response Concentration-Response Curve calculate_inhibition->concentration_response determine_ic50 Determine IC50 concentration_response->determine_ic50

Caption: Experimental workflow for assessing this compound's effect on hERG channels.

hERG_block_mechanism cluster_states Channel States Y652 Y652 F656 F656 This compound This compound Open Open This compound->Open Binds preferentially Closed Closed Closed->Open Depolarization Open->Closed Repolarization Inactivated Inactivated Open->Inactivated

Caption: Mechanism of this compound blockade of the hERG channel.

References

Application Notes and Protocols: Lidoflazine in Microvascular Angina Research

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed overview of the use of Lidoflazine in the research of microvascular angina, targeting researchers, scientists, and drug development professionals.

Introduction

Microvascular angina is characterized by chest pain typical of angina pectoris, objective evidence of myocardial ischemia, but with no obstructive coronary artery disease in epicardial arteries.[1][2] The underlying pathophysiology often involves coronary microvascular dysfunction (CMD).[3][4] this compound, a piperazine derivative, has been investigated as a potential therapeutic agent for this condition.[5][6] It functions as a calcium channel blocker, inducing vasodilation and potentially improving coronary blood flow.[7][8]

Mechanism of Action

This compound is a calcium-entry blocker that reduces the influx of calcium into vascular smooth muscle cells and cardiomyocytes.[7][9][10] This action leads to a decrease in coronary vascular resistance and antagonizes processes that increase coronary vasomotor tone.[7] By inhibiting calcium-dependent vasoconstriction in the coronary microcirculation, this compound aims to alleviate the impaired coronary flow reserve characteristic of microvascular angina.

cluster_ca This compound This compound Ca_Channel L-type Calcium Channels This compound->Ca_Channel Inhibits Vasodilation Microvascular Vasodilation This compound->Vasodilation Promotes Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Mediates Vasoconstriction Microvascular Vasoconstriction Ca_Influx->Vasoconstriction Promotes Angina Microvascular Angina Symptoms Vasoconstriction->Angina Contributes to Blood_Flow Improved Coronary Blood Flow Vasodilation->Blood_Flow Leads to Relief Symptom Relief Blood_Flow->Relief Results in cluster_screening Phase 1: Screening & Baseline cluster_treatment Phase 2: Intervention cluster_assessment Phase 3: Outcome Assessment Patient_Pool Patients with Angina-like Chest Pain Inclusion Inclusion Criteria Met? (Normal Angiogram, Evidence of Ischemia) Patient_Pool->Inclusion Baseline_ETT Baseline Exercise Treadmill Test (ETT) Inclusion->Baseline_ETT Yes Screen_Fail Screen_Fail Baseline_Invasive Baseline Invasive Coronary Flow Study Baseline_ETT->Baseline_Invasive Randomization Randomization Baseline_Invasive->Randomization Lidoflazine_Arm This compound Treatment (e.g., 360mg/day for 7 weeks) Randomization->Lidoflazine_Arm Group A Placebo_Arm Placebo Treatment (7 weeks) Randomization->Placebo_Arm Group B Post_ETT Post-Treatment ETT Lidoflazine_Arm->Post_ETT Placebo_Arm->Post_ETT Post_Invasive Post-Treatment Invasive Study Post_ETT->Post_Invasive Crossover Crossover Post_Invasive->Crossover Crossover->Lidoflazine_Arm Group B receives this compound Crossover->Placebo_Arm Group A receives Placebo Final_Analysis Final Data Analysis Crossover->Final_Analysis After both phases Pathophysiology Pathophysiology: Microvascular Dysfunction (↑ Vasoconstriction, ↓ Flow Reserve) Mechanism This compound's Mechanism: Calcium Channel Blockade Pathophysiology->Mechanism Is Targeted By Physiological_Effect Physiological Effect: Coronary Microvascular Vasodilation Mechanism->Physiological_Effect Leads To Adverse_Effect Adverse Effect: Ventricular Arrhythmias Mechanism->Adverse_Effect Can Cause Clinical_Outcome Clinical Outcome: Improved Blood Flow & Reduced Ischemia Physiological_Effect->Clinical_Outcome Results In Patient_Benefit Patient Benefit: Symptom Reduction & Improved Exercise Capacity Clinical_Outcome->Patient_Benefit Causes

References

Application Note: Determination of Lidoflazine in Biological Samples by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Lidoflazine in biological samples, primarily human plasma.

Disclaimer: As of the date of this document, no specific, validated HPLC method for the determination of this compound in biological matrices has been published in the peer-reviewed literature. The following protocol is a proposed method, developed based on established and validated HPLC methodologies for structurally similar piperazine derivatives, namely Cinnarizine and Flunarizine. This method should be fully validated in accordance with regulatory guidelines (e.g., FDA or EMA) before its application in clinical or preclinical studies.

Introduction

This compound is a piperazine derivative that has been investigated for its antianginal and cardiovascular properties. Accurate and reliable quantification of this compound in biological matrices such as plasma and urine is essential for pharmacokinetic, toxicokinetic, and bioequivalence studies. This application note details a proposed reversed-phase HPLC method with UV detection for this purpose. The methodology is adapted from validated assays for the structurally related compounds, Cinnarizine and Flunarizine, which share similar physicochemical properties.

Principle of the Method

The proposed method involves the extraction of this compound and an internal standard (IS) from a biological matrix (e.g., plasma) using liquid-liquid extraction (LLE). The extracted analytes are then separated on a C18 reversed-phase HPLC column with an isocratic mobile phase, and detected by a UV detector. Quantification is achieved by comparing the peak area ratio of this compound to the internal standard with a calibration curve.

Experimental

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS): Cinnarizine or another suitable, structurally related compound.

  • HPLC grade methanol

  • HPLC grade acetonitrile

  • HPLC grade water

  • Sodium hydroxide (NaOH)

  • Orthophosphoric acid

  • Extraction solvent: Diethyl ether or a mixture of n-hexane and isoamyl alcohol.

  • Human plasma (drug-free)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The proposed chromatographic conditions are summarized in the table below.

ParameterProposed Condition
HPLC System Agilent 1200 Series or equivalent
Column C18, 5 µm, 4.6 x 250 mm (e.g., Zorbax Eclipse XDB-C18)
Mobile Phase Acetonitrile : Phosphate Buffer (pH 3.0) (60:40, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm
Injection Volume 20 µL
Column Temperature 30 °C
Internal Standard (IS) Cinnarizine (or alternative)
Preparation of Solutions
  • Stock Solution of this compound (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of methanol.

  • Stock Solution of Internal Standard (100 µg/mL): Accurately weigh 10 mg of Cinnarizine and dissolve in 100 mL of methanol.

  • Working Standard Solutions: Prepare working standard solutions of this compound and the internal standard by appropriate dilutions of the stock solutions with the mobile phase.

  • Phosphate Buffer (pH 3.0): Prepare a suitable phosphate buffer and adjust the pH to 3.0 with orthophosphoric acid.

Sample Preparation Protocol

A liquid-liquid extraction procedure is proposed for the extraction of this compound from plasma samples.

  • Pipette 1.0 mL of the plasma sample into a 15 mL centrifuge tube.

  • Add 100 µL of the internal standard working solution.

  • Add 100 µL of 1 M NaOH to alkalinize the sample.

  • Vortex for 30 seconds.

  • Add 5.0 mL of the extraction solvent (e.g., diethyl ether).

  • Vortex for 5 minutes to ensure thorough mixing.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Carefully transfer the upper organic layer to a clean centrifuge tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex for 30 seconds.

  • Inject 20 µL of the reconstituted sample into the HPLC system.

Method Validation Parameters (Exemplary Data)

The following table summarizes the typical acceptance criteria for bioanalytical method validation as per regulatory guidelines. The values presented are illustrative and must be established during the actual validation of this proposed method.

Validation ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Range 10 - 1000 ng/mL (Example)
Accuracy Within ±15% of the nominal concentration (±20% at LLOQ)
Precision (RSD) ≤ 15% (≤ 20% at LLOQ)
Recovery Consistent, precise, and reproducible.
Limit of Detection (LOD) To be determined (typically S/N ratio of 3:1)
Limit of Quantification (LOQ) To be determined (typically S/N ratio of 10:1 with acceptable precision and accuracy)
Selectivity No significant interfering peaks at the retention times of the analyte and IS in blank biological matrix.
Stability Analyte should be stable in the biological matrix under expected conditions of storage and sample processing.

Data Presentation

Table 1: Exemplary Calibration Curve Data for this compound in Plasma
Concentration (ng/mL)Peak Area (Analyte)Peak Area (IS)Peak Area Ratio (Analyte/IS)
1015,234145,8760.104
5076,170146,1230.521
100151,987145,5431.044
250380,123146,3212.598
500758,987145,9985.199
10001,520,345146,01210.412
Table 2: Exemplary Precision and Accuracy Data
QC Concentration (ng/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Precision (%RSD)Inter-day Accuracy (%)
30 (Low)5.8103.57.2101.8
400 (Medium)4.298.75.599.5
800 (High)3.5101.24.8100.9

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis plasma Plasma Sample (1 mL) add_is Add Internal Standard plasma->add_is alkalinize Alkalinize with NaOH add_is->alkalinize extract Liquid-Liquid Extraction (e.g., Diethyl Ether) alkalinize->extract centrifuge Centrifuge extract->centrifuge separate Separate Organic Layer centrifuge->separate evaporate Evaporate to Dryness separate->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into HPLC reconstitute->inject separate_hplc Chromatographic Separation (C18 Column) inject->separate_hplc detect UV Detection (254 nm) separate_hplc->detect integrate Peak Integration detect->integrate calculate_ratio Calculate Peak Area Ratio integrate->calculate_ratio quantify Quantify using Calibration Curve calculate_ratio->quantify report Report Concentration quantify->report

Caption: Workflow for the determination of this compound in plasma.

Logical Relationship for Method Validation

validation_relationship cluster_performance Performance Characteristics method Bioanalytical Method accuracy Accuracy method->accuracy precision Precision method->precision selectivity Selectivity method->selectivity sensitivity Sensitivity (LOD/LOQ) method->sensitivity linearity Linearity & Range method->linearity recovery Recovery method->recovery stability Stability method->stability

Caption: Key parameters for bioanalytical method validation.

Application Notes and Protocols for Intravenous Lidoflazine Administration in Canine Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the intravenous (IV) administration of Lidoflazine in canine research models, based on available scientific literature. The information is intended to guide study design and execution for pharmacological and physiological investigations.

Overview and Mechanism of Action

This compound is classified as a Type IV calcium channel blocker, exhibiting a broad pharmacological profile that includes vasodilation and antiarrhythmic properties.[1] Its primary mechanisms of action are the blockade of L-type calcium channels and high-affinity inhibition of the human ether-à-go-go-related gene (HERG) potassium (K+) channel.[2][3]

By blocking L-type calcium channels, this compound inhibits the influx of calcium into vascular smooth muscle and cardiac cells.[4] This action leads to vasodilation, a reduction in the force of cardiac contraction (negative inotropy), a decreased heart rate (negative chronotropy), and slowed electrical conduction within the heart (negative dromotropy).[4]

This compound's potent blockade of the HERG K+ channel can prolong the cardiac action potential, a factor associated with a risk of QT interval prolongation and ventricular arrhythmias.[2]

Quantitative Data Summary

Due to the limited availability of comprehensive pharmacokinetic studies for intravenous this compound in canines, the following table summarizes the available dosage information and metabolic characteristics. Researchers are encouraged to conduct pilot studies to determine the optimal dosage and pharmacokinetic profile for their specific experimental conditions.

ParameterValueSpeciesStudy ContextCitation
Intravenous Dose 1.0 mg/kgDogPost-cerebral ischemia
Administration Rate Infusion over 10 minutesDogPost-cerebral ischemia
Dosing Regimen Repeated infusions at 8 and 16 hours post-initial doseDogPost-cerebral ischemia
Metabolism Rapid metabolism via oxidative N-dealkylation by liver fractionsDog (in vitro)In vitro metabolism study[5]

Experimental Protocols

The following protocols are based on a synthesis of published methodologies for intravenous drug administration in canine studies and specific information available for this compound.

Materials and Equipment
  • This compound (pharmaceutical grade)

  • Sterile saline (0.9% NaCl) or other appropriate vehicle

  • Syringes and needles of various sizes

  • Intravenous catheters

  • Infusion pump

  • Animal scale

  • Clippers

  • Antiseptic solution (e.g., chlorhexidine, povidone-iodine)

  • Canine physiological monitoring equipment (ECG, blood pressure, heart rate, respiratory rate)

  • Blood collection tubes (e.g., EDTA, heparinized)

Animal Preparation
  • Acclimation: Acclimate dogs to the laboratory environment to minimize stress.

  • Fasting: Fast animals overnight prior to the study, with water available ad libitum.

  • Physical Examination: Conduct a thorough physical examination to ensure the animal is healthy.

  • Weight Measurement: Accurately weigh the dog on the day of the study to calculate the precise dose.

  • Catheterization: Place an intravenous catheter in a suitable vein (e.g., cephalic, saphenous) using aseptic technique. Shave and disinfect the catheter insertion site prior to placement. Secure the catheter and maintain its patency with a heparinized saline flush.

Drug Formulation and Administration
  • Formulation: Prepare the this compound solution for infusion using a sterile vehicle such as 0.9% saline. The final concentration should be calculated to allow for the desired infusion rate and total volume.

  • Dosage Calculation: Calculate the total dose of this compound based on the animal's body weight (e.g., 1.0 mg/kg).

  • Administration:

    • Draw the calculated volume of the this compound solution into a sterile syringe.

    • Place the syringe in a calibrated infusion pump.

    • Connect the infusion line to the previously placed intravenous catheter.

    • Administer the this compound solution as a controlled infusion over the specified duration (e.g., 10 minutes).

    • For studies requiring repeated dosing, administer subsequent infusions at the predetermined time points (e.g., 8 and 16 hours after the initial dose).

Monitoring and Data Collection
  • Physiological Monitoring: Continuously monitor vital signs, including heart rate, blood pressure, electrocardiogram (ECG), and respiratory rate, throughout the study. Pay close attention to any signs of cardiac arrhythmia or adverse effects.

  • Blood Sampling: If pharmacokinetic analysis is required, collect blood samples at predetermined time points before, during, and after this compound administration. Process the blood samples to separate plasma or serum and store them appropriately for later analysis.

  • Clinical Observations: Continuously observe the animal for any behavioral changes or signs of toxicity.

Visualization of Signaling Pathways and Experimental Workflow

Signaling Pathway of this compound

The following diagram illustrates the primary signaling pathways affected by this compound. It blocks L-type calcium channels, reducing intracellular calcium concentration and leading to vasodilation and decreased cardiac function. Simultaneously, it inhibits HERG K+ channels, which can prolong the cardiac action potential.

Lidoflazine_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_effects Physiological Effects This compound This compound Ca_Channel L-type Ca²⁺ Channel This compound->Ca_Channel Blocks HERG_Channel HERG K⁺ Channel This compound->HERG_Channel Inhibits Ca_Influx Ca²⁺ Influx K_Efflux K⁺ Efflux Reduced_Ca Reduced Intracellular [Ca²⁺] Ca_Influx->Reduced_Ca Decreases Vasodilation Vasodilation Reduced_Ca->Vasodilation Decreased_Contraction Decreased Cardiac Contractility Reduced_Ca->Decreased_Contraction Prolonged_AP Prolonged Action Potential K_Efflux->Prolonged_AP Leads to Arrhythmia_Risk Potential for Arrhythmia Prolonged_AP->Arrhythmia_Risk

This compound's dual-action signaling pathway.
Experimental Workflow for Intravenous this compound Administration in Canine Studies

The diagram below outlines the sequential steps for conducting an intravenous this compound study in a canine model, from preparation to data analysis.

Lidoflazine_Experimental_Workflow Start Start Animal_Prep Animal Preparation (Acclimation, Fasting, Examination) Start->Animal_Prep Weight Weigh Animal Animal_Prep->Weight Dose_Calc Dose Calculation (e.g., 1.0 mg/kg) Weight->Dose_Calc Catheterization IV Catheter Placement (Aseptic Technique) Administration IV Infusion (e.g., over 10 min) Catheterization->Administration Formulation Drug Formulation (Sterile Vehicle) Dose_Calc->Formulation Formulation->Administration Monitoring Physiological Monitoring (ECG, Blood Pressure, etc.) Administration->Monitoring Sampling Blood Sampling (Optional) (For Pharmacokinetics) Administration->Sampling Data_Collection Data Collection and Observation Monitoring->Data_Collection Sampling->Data_Collection End End of Study Data_Collection->End

Workflow for IV this compound studies in dogs.

References

Application Notes and Protocols for a Double-Blind, Placebo-Controlled, Crossover Study with Lidoflazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the design and methodology for a double-blind, placebo-controlled, crossover study of Lidoflazine, a calcium channel and HERG K+ channel blocker. The protocols are synthesized from findings in clinical investigations of this compound's efficacy in treating conditions such as angina pectoris and in post-myocardial infarction patients.

Introduction

This compound is a piperazine derivative with notable cardiovascular effects.[1] It functions as a non-selective calcium channel blocker and a potent, high-affinity blocker of the hERG (human ether-a-go-go-related gene) K+ channel.[2][3] This dual mechanism of action leads to vasodilation and alterations in cardiac repolarization.[4] Clinical studies have been conducted to evaluate its therapeutic potential, particularly in the management of stable angina pectoris.[5] The double-blind, placebo-controlled, crossover design is a robust methodology for assessing the efficacy and safety of this compound, as it allows for within-subject comparisons, thereby reducing inter-individual variability.

Data Presentation

The following tables summarize the quantitative data from representative studies on this compound, illustrating its effects on key cardiovascular parameters.

Table 1: Efficacy of this compound in Patients with Stable Angina Pectoris

ParameterPlaceboThis compoundPercentage Changep-value
Maximal Exercise Time (minutes)4.46.5+48%<0.001
External WorkloadBaselineIncreased+68%<0.001
Heart Rate at 2 mins Exercise (bpm)114101-11.4%<0.001

Data synthesized from a study evaluating exercise tolerance in patients with angina pectoris.[5]

Table 2: Hemodynamic Effects of this compound in Post-Myocardial Infarction Patients

ParameterPlaceboThis compoundChange
Diastolic Blood Pressure (Resting)No significant changeSignificant decrease-
Heart Rate (Resting)No significant changeSignificant decrease-
Maximum Work LoadNo significant changeSignificant increase-
Heart Rate x Systolic BP at 100WNo significant changeSignificant decrease-

Data from a double-blind, crossover trial in post-infarction patients.[6]

Experimental Protocols

This section details the methodology for a representative double-blind, placebo-controlled, crossover study of this compound.

Study Design

A randomized, double-blind, placebo-controlled, crossover study.

  • Participants: Male patients aged 24-85 with a history of myocardial infarction.[6]

  • Randomization: Patients are randomly assigned to one of two treatment sequences: this compound followed by placebo, or placebo followed by this compound.

  • Treatment Periods: Each treatment phase lasts for three months.[6]

  • Washout Period: A washout period of sufficient duration should be implemented between treatment periods to minimize carryover effects.

  • Blinding: Both participants and investigators are blinded to the treatment allocation.

Participant Selection Criteria
  • Inclusion Criteria:

    • Male patients with a confirmed history of myocardial infarction.[6]

    • Stable clinical condition.

    • Ability to perform bicycle ergometric tests.

  • Exclusion Criteria:

    • Unstable angina.

    • Severe heart failure.

    • Significant arrhythmias at baseline.

    • Contraindications to calcium channel blockers.

Investigational Product and Placebo
  • This compound: 60 mg tablets.[6]

  • Placebo: Identical in appearance, taste, and smell to the this compound tablets.

Treatment Regimen
  • Dosage: One 60 mg tablet of this compound or placebo administered three times daily (t.i.d.).[6]

Outcome Measures
  • Primary Efficacy Endpoints:

    • Change in maximum workload achieved during a bicycle ergometric test.

    • Change in the product of heart rate and systolic blood pressure at a standardized workload (e.g., 100 W).[6]

  • Secondary Efficacy Endpoints:

    • Frequency of anginal attacks.

    • Consumption of short-acting nitrates.

    • Changes in resting diastolic blood pressure and heart rate.[6]

  • Safety Endpoints:

    • Adverse event monitoring.

    • Electrocardiogram (ECG) monitoring with a focus on the QT interval.

Experimental Procedures
  • Screening Visit: Assess eligibility based on inclusion/exclusion criteria, obtain informed consent, and perform baseline assessments including medical history, physical examination, ECG, and a baseline bicycle ergometric test.

  • Randomization and Dispensing: Randomly assign eligible participants to a treatment sequence and dispense the first batch of investigational product (this compound or placebo).

  • Treatment Period 1 (3 months): Participants self-administer the assigned treatment. Regular follow-up visits are conducted to monitor for adverse events and assess secondary endpoints.

  • End of Period 1 Assessment: At the end of the first treatment period, repeat the bicycle ergometric test and other outcome assessments.

  • Washout Period: A suitable washout period is observed.

  • Crossover and Treatment Period 2 (3 months): Dispense the alternative treatment (placebo or this compound). Participants self-administer the new treatment. Regular follow-up visits continue.

  • End of Period 2 Assessment: At the end of the second treatment period, repeat the bicycle ergometric test and other outcome assessments.

  • Final Visit: Conduct a final safety assessment and debrief the participant.

Bicycle Ergometric Test Protocol
  • Preparation: The participant should be rested and have avoided caffeine and smoking for at least 3 hours prior to the test.

  • Baseline Measurements: Record resting heart rate and blood pressure.

  • Exercise Protocol:

    • The test is performed on a calibrated bicycle ergometer.

    • Start with an initial workload (e.g., 25 or 50 Watts).

    • Increase the workload by a standardized increment (e.g., 25 Watts) every 2-3 minutes.

    • Continue until the participant experiences limiting symptoms (e.g., chest pain, severe fatigue, dyspnea) or pre-defined stopping criteria are met (e.g., target heart rate, significant ECG changes).

  • Monitoring: Continuously monitor ECG, heart rate, and blood pressure throughout the test and during the recovery period.

  • Data Collection: Record the maximum workload achieved, duration of exercise, and heart rate and blood pressure at each stage.

Mandatory Visualizations

This compound Signaling Pathway

Lidoflazine_Signaling_Pathway cluster_membrane Cardiomyocyte Cell Membrane cluster_intracellular Intracellular Effects This compound This compound L_type_Ca_Channel L-type Calcium Channel This compound->L_type_Ca_Channel Blocks HERG_K_Channel hERG K+ Channel This compound->HERG_K_Channel Blocks Ca_influx Ca2+ Influx K_efflux K+ Efflux Reduced_Ca Reduced Intracellular [Ca2+] Ca_influx->Reduced_Ca Leads to Prolonged_AP Prolonged Action Potential (Delayed Repolarization) K_efflux->Prolonged_AP Leads to Vasodilation Vasodilation Reduced_Ca->Vasodilation Causes Arrhythmia_Risk Increased Risk of Ventricular Arrhythmias Prolonged_AP->Arrhythmia_Risk Increases

Caption: Signaling pathway of this compound in cardiomyocytes.

Experimental Workflow for a Double-Blind, Placebo-Controlled, Crossover Study

Crossover_Study_Workflow cluster_screening Screening & Baseline cluster_groupA Sequence A cluster_groupB Sequence B Screening Screening & Informed Consent Baseline Baseline Assessment (incl. Exercise Test) Screening->Baseline Randomization Randomization Baseline->Randomization GroupA_P1 Treatment Period 1 (this compound, 3 months) Randomization->GroupA_P1 Group 1 GroupB_P1 Treatment Period 1 (Placebo, 3 months) Randomization->GroupB_P1 Group 2 GroupA_A1 Assessment 1 GroupA_P1->GroupA_A1 Washout_A Washout Period GroupA_A1->Washout_A GroupA_P2 Treatment Period 2 (Placebo, 3 months) Washout_A->GroupA_P2 GroupA_A2 Assessment 2 GroupA_P2->GroupA_A2 Analysis Data Analysis (Within-Subject Comparison) GroupA_A2->Analysis GroupB_A1 Assessment 1 GroupB_P1->GroupB_A1 Washout_B Washout Period GroupB_A1->Washout_B GroupB_P2 Treatment Period 2 (this compound, 3 months) Washout_B->GroupB_P2 GroupB_A2 Assessment 2 GroupB_P2->GroupB_A2 GroupB_A2->Analysis

Caption: Workflow of a double-blind, placebo-controlled, crossover study.

References

Application Notes and Protocols for the Study of Lidoflazine in Comatose Survivors of Cardiac Arrest

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utilization of lidoflazine, a calcium-entry blocker, in clinical studies involving comatose survivors of cardiac arrest. The information is based on a significant randomized clinical trial and preclinical studies. While this compound was investigated for its potential neuroprotective effects, it is crucial to note that clinical trials did not demonstrate a benefit in patient outcomes.

Mechanism of Action

This compound is a calcium-entry blocking drug. In the context of post-cardiac arrest encephalopathy, its theoretical mechanism of action is centered on mitigating the detrimental effects of abnormal cellular calcium homeostasis that occurs following a period of ischemia and reperfusion.[1][2] During and after a cardiac arrest, the brain experiences a cascade of events leading to neuronal injury, including a massive influx of calcium into cells. This calcium overload is a key contributor to cell death pathways.[2] this compound, by inhibiting this influx of calcium, was hypothesized to reduce the extent of post-ischemic brain injury.[1] Animal models had suggested that calcium-entry blockers could mitigate post-ischemic encephalopathy.[1]

G cluster_0 Post-Cardiac Arrest Pathophysiology cluster_1 Therapeutic Intervention CardiacArrest Cardiac Arrest IschemiaReperfusion Ischemia-Reperfusion Injury CardiacArrest->IschemiaReperfusion CalciumInflux Massive Cellular Calcium Influx IschemiaReperfusion->CalciumInflux NeuronalInjury Neuronal Injury & Death CalciumInflux->NeuronalInjury ReducedInjury Potential for Reduced Neuronal Injury CalciumInflux->ReducedInjury This compound This compound BlockCalcium Blocks Calcium Entry This compound->BlockCalcium Mechanism BlockCalcium->CalciumInflux Inhibits

Caption: Proposed mechanism of this compound in post-cardiac arrest.

Quantitative Data Summary

The following tables summarize the key quantitative data from the "Brain Resuscitation Clinical Trial II," a major randomized, double-blind, placebo-controlled study investigating the efficacy of this compound in comatose survivors of cardiac arrest.[1]

Table 1: Patient Demographics and Baseline Characteristics

CharacteristicThis compound Group (n=259)Placebo Group (n=257)
Mean Age (years)6363
Male62%62%
Out-of-Hospital Cardiac Arrest63%63%
Data sourced from the Brain Resuscitation Clinical Trial II Study Group.[3]

Table 2: Primary and Secondary Outcomes at Six Months

OutcomeThis compound Group (n=259)Placebo Group (n=257)Statistical Significance
Mortality82%83%Not Significant
Survival with Good Cerebral Recovery15%13%Not Significant
Survival with Severe Neurologic Deficit1.2%1.9%Not Significant
Data sourced from the Brain Resuscitation Clinical Trial II Study Group.[1]

Table 3: Best Cerebral Performance Achieved During Follow-up

Best Achieved OutcomeThis compound GroupPlacebo GroupStatistical Significance
Good Cerebral Function24%23%Not Significant
This represents the best level of recovery at any point during the six-month follow-up. Data sourced from the Brain Resuscitation Clinical Trial II Study Group.[1]

Experimental Protocols

The following protocols are based on the methodology of the Brain Resuscitation Clinical Trial II.[1][3]

Patient Selection and Enrollment Protocol
  • Inclusion Criteria:

    • Patients who have experienced a cardiac arrest.

    • Remain comatose after the restoration of spontaneous circulation.

  • Exclusion Criteria:

    • Patients who awaken after restoration of spontaneous circulation.

  • Randomization:

    • Eligible patients are randomly assigned in a double-blind manner to receive either this compound or a matching placebo.

Drug Administration Protocol
  • Loading Dose: Administer an intravenous (IV) loading dose of this compound at 1 mg per kilogram of body weight.[1]

  • Subsequent Doses: Administer two subsequent IV doses of this compound at 0.25 mg per kilogram of body weight at 8 and 16 hours after resuscitation.[1]

  • Vehicle: The placebo group should receive an equivalent volume of the vehicle solution.

G Start Patient Enrollment: Comatose Survivor of Cardiac Arrest Randomization Randomization (Double-Blind) Start->Randomization LidoflazineArm This compound Group Randomization->LidoflazineArm Treatment PlaceboArm Placebo Group Randomization->PlaceboArm Control Dose1 Loading Dose: 1 mg/kg IV LidoflazineArm->Dose1 PlaceboDose Placebo Administration at Equivalent Time Points PlaceboArm->PlaceboDose Dose2 Second Dose (8h post-resuscitation): 0.25 mg/kg IV Dose1->Dose2 Dose3 Third Dose (16h post-resuscitation): 0.25 mg/kg IV Dose2->Dose3 FollowUp 6-Month Follow-up: Assess Mortality and Neurological Outcome Dose3->FollowUp PlaceboDose->FollowUp

Caption: Experimental workflow for the this compound clinical trial.

Outcome Assessment Protocol
  • Primary Endpoint: The primary outcome is the level of cerebral performance at six months post-cardiac arrest.

  • Cerebral Performance Categories (CPC):

    • Good Cerebral Recovery: Normal or only moderately disabled.

    • Severe Neurologic Deficit: Conscious but with severe neurological impairment.

    • Coma or Vegetative State.

    • Death.

  • Data Collection: Neurological status and overall survival are tracked for a period of six months.

  • Blinding: The investigators assessing patient outcomes remain blinded to the treatment assignment.[1]

Preclinical Observations in Animal Models

In contrast to the human clinical trial, a study in a canine model of prolonged ventricular fibrillation cardiac arrest showed some positive effects of this compound.[4]

  • Improved Neurological Scores: Dogs treated with this compound had consistently better neurological deficit scores during the 96-hour observation period.[4]

  • Higher Rate of Normal Performance: 5 out of 11 this compound-treated dogs achieved normal overall performance, whereas none of the control dogs did.[4]

  • Reduced Delayed Neurological Deterioration: No delayed neurological deterioration was observed in the this compound group, compared to 6 out of 11 in the control group.[4]

  • Cardiovascular Effects: this compound-treated dogs had fewer life-threatening dysrhythmias and maintained cardiac output at pre-arrest levels, which was not observed in the control group.[4]

These preclinical findings highlight the often-observed translational gap between animal models and human clinical trials in the setting of post-cardiac arrest neuroprotection.

Conclusion and Future Directions

The administration of this compound after cardiac arrest did not demonstrate any benefit in comatose survivors in a large, randomized clinical trial.[1] There were no significant differences in mortality or the proportion of patients with good cerebral recovery between the this compound and placebo groups.[1] Therefore, the routine use of this compound in this patient population is not supported by the available evidence.

For researchers and drug development professionals, the study of this compound serves as an important case study in the challenges of developing neuroprotective therapies for post-cardiac arrest brain injury. Future research in this area may focus on multi-target therapies, alternative mechanisms of action beyond calcium channel blockade, and improved preclinical models that are more predictive of clinical efficacy.

References

Long-Term Evaluation of Lidoflazine in Angina Pectoris: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the long-term evaluation of Lidoflazine in the treatment of angina pectoris, with a specific focus on the use of exercise tolerance tests to measure efficacy. The following sections detail the mechanism of action, experimental protocols for clinical trials, and a summary of key quantitative findings from various studies.

Mechanism of Action

This compound is classified as a Type IV calcium channel blocker.[1] Its primary mechanism of action in the context of angina pectoris is the inhibition of calcium ion influx into cardiac and vascular smooth muscle cells.[1][2] This action leads to several physiological effects that alleviate the symptoms of angina by improving the balance between myocardial oxygen supply and demand.[2]

By blocking calcium channels, this compound induces vasodilation of coronary and peripheral arteries.[2] Coronary vasodilation increases blood flow to the myocardium, thereby enhancing oxygen supply. Peripheral vasodilation reduces systemic vascular resistance, which in turn decreases the afterload on the heart.[2] This reduction in afterload lowers the workload of the heart and consequently reduces myocardial oxygen consumption. Additionally, this compound has been shown to decrease heart rate both at rest and during exercise, further contributing to a reduction in myocardial oxygen demand.[3]

Some studies also suggest that this compound may have a multifaceted profile that includes the inhibition of nucleoside transporters, leading to an increase in adenosine, which contributes to its vasodilator effect.[4] However, it is also noted that this compound is a high-affinity blocker of the HERG K+ channel, which can lead to QT interval prolongation and ventricular arrhythmias, a significant safety concern that has limited its clinical use.[5][6][7]

Signaling Pathway of this compound in Angina Pectoris

Lidoflazine_Pathway cluster_Vascular_Smooth_Muscle Vascular Smooth Muscle Cell cluster_Cardiac_Myocyte Cardiac Myocyte Lidoflazine_VSM This compound Ca_Channel_VSM L-type Ca²⁺ Channel Lidoflazine_VSM->Ca_Channel_VSM Blocks Ca_Influx_VSM ↓ Ca²⁺ Influx Ca_Channel_VSM->Ca_Influx_VSM Vasodilation Vasodilation Ca_Influx_VSM->Vasodilation Coronary_Flow ↑ Coronary Blood Flow (↑ O₂ Supply) Vasodilation->Coronary_Flow Peripheral_Resistance ↓ Peripheral Resistance (↓ Afterload) Vasodilation->Peripheral_Resistance Angina_Relief Alleviation of Angina Pectoris Coronary_Flow->Angina_Relief Peripheral_Resistance->Angina_Relief Lidoflazine_CM This compound Ca_Channel_CM L-type Ca²⁺ Channel Lidoflazine_CM->Ca_Channel_CM Blocks Ca_Influx_CM ↓ Ca²⁺ Influx Ca_Channel_CM->Ca_Influx_CM Heart_Rate ↓ Heart Rate (↓ O₂ Demand) Ca_Influx_CM->Heart_Rate Contractility ↓ Contractility (↓ O₂ Demand) Ca_Influx_CM->Contractility Heart_Rate->Angina_Relief Contractility->Angina_Relief

Caption: Signaling pathway of this compound in alleviating angina pectoris.

Quantitative Data from Clinical Trials

The following tables summarize the quantitative outcomes from various long-term clinical trials evaluating this compound in patients with angina pectoris.

Table 1: Effects of this compound on Exercise Tolerance

StudyNumber of PatientsTreatment DurationExercise Test ProtocolKey Findings
Piessens & De Geest (1972)[8]32Up to 14.5 monthsCycloergometric TestExercise tolerance progressively increased with this compound, receded to pre-trial levels with placebo, and returned to previous levels upon re-institution of this compound.
Shapiro et al. (1978)[3]216 monthsMultistage TreadmillMean maximal exercise time increased from 4.4 to 6.5 minutes (a 48% increase; P < 0.001) with this compound. External workload increased by 68% (P < 0.001).[3]
Jenkins et al. (1981)[9]24Up to 2 yearsNot specifiedA significant improvement in exercise tolerance was observed, with a median increase in work performed of 62% compared to placebo.[9] This improvement was sustained for up to 2 years in a follow-up group.
Cannon et al. (1985)[6]22 (microvascular angina)7-week periodsTreadmill TestExercise duration significantly improved from 628 ± 357 seconds at baseline to 812 ± 337 seconds with this compound (p < 0.01).[6] Time to onset of chest pain also increased significantly from 348 ± 246 seconds to 530 ± 343 seconds (p < 0.01).[6]

Table 2: Hemodynamic Effects of this compound

StudyKey Hemodynamic Findings
Piessens & De Geest (1972)[8]Resting and exercising heart rate decreased with this compound and increased with placebo.
Shapiro et al. (1978)[3]The mean heart rate at two minutes of exercise decreased from 114 to 101 beats per minute (P < 0.001) with this compound.[3]
Strauer (1979)[10]In a study with 28 male patients, this compound administration (120 mg t.i.d. for 9 weeks) resulted in significantly lower heart rate and heart rate-systolic blood pressure product values after 3 minutes of exercise at 60 W, indicating a more economical performance of the heart.[10]

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of this compound are provided below.

Protocol 1: Multistage Exercise Tolerance Test (Treadmill) - Bruce Protocol

This protocol is a standardized method to assess cardiovascular function and exercise capacity.[11][12][13]

Objective: To evaluate the effect of long-term this compound therapy on exercise tolerance, time to onset of angina, and electrocardiographic (ECG) changes during exercise.

Equipment:

  • Motorized treadmill with adjustable speed and incline

  • 12-lead ECG monitoring system

  • Blood pressure monitoring device (sphygmomanometer)

  • Emergency medical equipment (defibrillator, resuscitation drugs)

Procedure:

  • Patient Preparation:

    • Patients should abstain from food, caffeine, and smoking for at least 3 hours before the test.

    • Comfortable clothing and walking shoes are required.

    • A baseline 12-lead ECG and blood pressure reading are recorded.

    • The procedure and potential risks are explained to the patient, and informed consent is obtained.

  • Exercise Protocol (Standard Bruce Protocol):

    • The test consists of multiple 3-minute stages, with an increase in speed and incline at each stage.[11]

    • Stage 1: 1.7 mph at a 10% grade.

    • Stage 2: 2.5 mph at a 12% grade.

    • Stage 3: 3.4 mph at a 14% grade.

    • Subsequent stages continue to increase in difficulty.

  • Monitoring:

    • The 12-lead ECG is continuously monitored throughout the test and recovery period.

    • Heart rate is recorded at the end of each minute.

    • Blood pressure is measured and recorded at the end of each 3-minute stage.

    • The patient is asked to report any symptoms such as chest pain, shortness of breath, dizziness, or fatigue.

  • Test Termination Criteria:

    • Achievement of 85% of the age-predicted maximum heart rate.[12]

    • Development of significant angina.

    • A drop in systolic blood pressure.

    • Serious cardiac arrhythmias.

    • Significant ST-segment depression or elevation on the ECG.

    • Patient request to stop due to fatigue or other symptoms.

  • Recovery Phase:

    • The patient continues to walk at a slow pace (e.g., 1.5 mph at 0% grade) for several minutes.

    • ECG and blood pressure are monitored for at least 5-10 minutes post-exercise or until they return to baseline levels.

  • Data Analysis:

    • Total exercise duration.

    • Maximum workload achieved.

    • Time to onset of angina.

    • Time to onset of significant ST-segment depression.

    • Heart rate and blood pressure responses at each stage and at peak exercise.

Protocol 2: Cycloergometric Exercise Tolerance Test

This protocol utilizes a stationary bicycle ergometer and is an alternative to treadmill testing.[14][15]

Objective: To assess the impact of this compound on work capacity and hemodynamic responses to exercise.

Equipment:

  • Calibrated cycle ergometer

  • 12-lead ECG monitoring system

  • Blood pressure monitoring device

  • Emergency medical equipment

Procedure:

  • Patient Preparation: Similar to the treadmill test protocol.

  • Exercise Protocol:

    • The patient begins pedaling at a low workload (e.g., 25 or 50 Watts).

    • The workload is increased in increments (e.g., 25 Watts) every 2 or 3 minutes.

    • The patient is instructed to maintain a constant pedaling speed (e.g., 50-60 revolutions per minute).

  • Monitoring: Similar to the treadmill test protocol, with continuous ECG and periodic heart rate and blood pressure measurements.

  • Test Termination Criteria: Similar to the treadmill test protocol.

  • Recovery Phase: The patient continues to pedal against a low resistance for several minutes.

  • Data Analysis:

    • Total exercise time.

    • Maximum workload (in Watts) achieved.

    • Time to onset of angina and/or ischemic ECG changes.

    • Hemodynamic responses at each workload and at peak exercise.

Experimental Workflow for a Long-Term this compound Clinical Trial

Lidoflazine_Trial_Workflow cluster_Screening Screening & Baseline cluster_Treatment Treatment Phases cluster_FollowUp Follow-Up & Assessment cluster_Analysis Data Analysis & Conclusion Patient_Recruitment Patient Recruitment (Stable Angina Pectoris) Inclusion_Exclusion Inclusion/Exclusion Criteria Patient_Recruitment->Inclusion_Exclusion Informed_Consent Informed Consent Inclusion_Exclusion->Informed_Consent Baseline_ETT Baseline Exercise Tolerance Test (ETT) Informed_Consent->Baseline_ETT Randomization Randomization Baseline_ETT->Randomization Lidoflazine_Group This compound Treatment Group Randomization->Lidoflazine_Group Placebo_Group Placebo Group (Double-Blind) Randomization->Placebo_Group Follow_Up_Visits Regular Follow-Up Visits (e.g., 6 weeks, 3 months, 6 months) Lidoflazine_Group->Follow_Up_Visits Placebo_Group->Follow_Up_Visits Repeat_ETT_Lido Repeat ETT Follow_Up_Visits->Repeat_ETT_Lido Repeat_ETT_Placebo Repeat ETT Follow_Up_Visits->Repeat_ETT_Placebo Adverse_Event_Monitoring Adverse Event Monitoring Follow_Up_Visits->Adverse_Event_Monitoring Data_Collection Data Collection & Unblinding Repeat_ETT_Lido->Data_Collection Repeat_ETT_Placebo->Data_Collection Adverse_Event_Monitoring->Data_Collection Statistical_Analysis Statistical Analysis (Compare ETT & Hemodynamic Data) Data_Collection->Statistical_Analysis Conclusion Conclusion on Efficacy & Safety Statistical_Analysis->Conclusion

Caption: Workflow for a long-term clinical trial of this compound.

References

Synthesis of Lidoflazine derivatives and analogues for structure-activity relationship studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis, characterization, and pharmacological evaluation of Lidoflazine derivatives and analogues for structure-activity relationship (SAR) studies. The protocols outlined below are intended to serve as a foundational methodology for researchers engaged in the discovery and development of novel cardiovascular agents.

Introduction

This compound is a calcium channel blocker that has been studied for its antianginal properties.[1] Its multifaceted pharmacological profile, which includes interactions with both L-type calcium channels and the hERG K+ channel, makes it an intriguing scaffold for the development of new cardiovascular drugs with potentially improved therapeutic indices.[2][3] This document details the synthetic strategies for creating novel this compound analogues, protocols for assessing their biological activity, and a summary of SAR data to guide future drug design.

Synthesis of this compound Derivatives

The synthesis of the target this compound derivatives can be approached by preparing two key intermediates: the substituted piperazine moiety and the 1,4-dihydropyridine or other heterocyclic core, followed by their coupling.

Synthesis of the Key Intermediate: N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide

Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve piperazine in an aqueous solution containing an equimolar amount of hydrochloric acid.

  • Addition of Haloacetyl Xylidine: To the solution from step 1, add N-haloacetyl-2,6-xylidine (e.g., N-chloroacetyl-2,6-xylidine) in a molar ratio of approximately 1:1 to 6:1 (piperazine:haloacetyl xylidine).[4]

  • Reaction Conditions: Heat the reaction mixture to around 80°C and stir for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • Separate any solid formed from the reaction mixture.

    • Neutralize the filtrate with a suitable base (e.g., sodium hydroxide) to a pH of approximately 10.

    • Extract the aqueous layer with an organic solvent immiscible with water, such as toluene.[5]

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Crystallization: Crystallize the crude product from a suitable solvent (e.g., toluene) to yield pure N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide.[4][5]

  • Characterization: Confirm the structure of the synthesized intermediate using spectroscopic methods such as 1H NMR, 13C NMR, and Mass Spectrometry.

Synthesis of 1,4-Dihydropyridine-Lidoflazine Hybrids via Hantzsch Reaction

The Hantzsch reaction is a classic multi-component reaction used to synthesize 1,4-dihydropyridines.[6][7]

Protocol:

  • Reactant Mixture: In a round-bottom flask, combine an appropriate aldehyde (e.g., a substituted benzaldehyde), two equivalents of a β-ketoester (e.g., ethyl acetoacetate), and a source of ammonia (e.g., ammonium acetate or aqueous ammonia) in a suitable solvent like ethanol.[6][8]

  • Reaction Conditions:

    • Conventional Heating: Reflux the reaction mixture for several hours. The reaction progress can be monitored by TLC.[6]

    • Microwave Irradiation: For a more rapid and efficient synthesis, the reaction can be carried out under microwave irradiation for a few minutes.[6][9]

  • Isolation and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • The product often precipitates out of the solution and can be collected by filtration.

    • Wash the solid with cold solvent (e.g., ethanol) and dry.

    • If necessary, purify the product further by recrystallization or column chromatography.[8]

  • Coupling with Piperazine Intermediate: The synthesized 4-aryl-1,4-dihydropyridine containing a suitable linker (e.g., a haloalkyl group) can then be coupled with the N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide intermediate via nucleophilic substitution to yield the final hybrid molecule.

Experimental Protocols for Biological Evaluation

Assessment of Inotropic and Chronotropic Activity in Isolated Guinea Pig Atria

This ex vivo protocol is used to determine the effects of the synthesized compounds on the force (inotropic) and rate (chronotropic) of cardiac contraction.

Protocol:

  • Tissue Preparation:

    • Humanely euthanize a male Hartley strain guinea pig.

    • Rapidly excise the heart and place it in a Krebs-Henseleit solution (composition in mM: NaCl 118.4, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 24.9, glucose 11) gassed with 95% O2 and 5% CO2.[10]

    • Dissect the left and right atria. Mount the left atrium in an organ bath for inotropic measurements and the spontaneously beating right atrium for chronotropic measurements.[10][11]

  • Experimental Setup:

    • Maintain the organ baths at 37°C and continuously supply the gassed Krebs-Henseleit solution.

    • For the left atrium, apply electrical stimulation (e.g., 1 Hz, 5 ms duration, voltage slightly above threshold).

    • Connect the atria to isometric force transducers to record contractile force (left atrium) and spontaneous beating rate (right atrium).

  • Data Acquisition:

    • Allow the preparations to equilibrate for at least 30-60 minutes until a stable baseline is achieved.

    • Add the test compounds in a cumulative concentration-dependent manner to the organ bath.

    • Record the changes in developed tension (inotropic effect) and beating rate (chronotropic effect) for each concentration.

  • Data Analysis:

    • Express the results as a percentage change from the baseline.

    • Calculate the IC50 values (the concentration of the compound that produces 50% of the maximal inhibitory effect) by fitting the concentration-response data to a suitable sigmoidal model.

Structure-Activity Relationship (SAR) Data

The following tables summarize the quantitative data for a series of xanthone-based 1,4-dihydropyridine-Lidoflazine hybrids, providing insights into their structure-activity relationships.

CompoundRNegative Inotropic Activity (IC50, µM)[2]Negative Chronotropic Activity (IC50, µM)[2]
4a -CH35.8 ± 0.5>10
4b -CH2CH34.9 ± 0.4>10
4c -CH(CH3)23.2 ± 0.38.1 ± 0.7
5a -CH36.2 ± 0.6>10
5b -CH2CH35.5 ± 0.5>10
5c -CH(CH3)22.8 ± 0.26.9 ± 0.6
This compound -8.7 ± 0.9>10
Nifedipine -0.3 ± 0.031.2 ± 0.1

Data are presented as mean ± SEM.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and its derivatives, as well as a typical experimental workflow for their evaluation.

Synthesis_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Starting Materials (Aldehyde, β-Ketoester, Ammonia) Hantzsch Hantzsch Reaction Start->Hantzsch DHP_core 1,4-Dihydropyridine Core Hantzsch->DHP_core Coupling Coupling Reaction DHP_core->Coupling Piperazine_synthesis Synthesis of N-substituted Piperazine Piperazine_intermediate Piperazine Intermediate Piperazine_synthesis->Piperazine_intermediate Piperazine_intermediate->Coupling Final_Product This compound Derivative Coupling->Final_Product In_vitro In vitro Assays (e.g., Isolated Atria) Final_Product->In_vitro SAR_Analysis Structure-Activity Relationship Analysis In_vitro->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: Synthetic and evaluation workflow for this compound derivatives.

L_type_Ca_Channel_Signaling This compound This compound Derivative L_type_Ca_Channel L-type Ca2+ Channel (Cav1.2) This compound->L_type_Ca_Channel Blockade Ca_influx Decreased Ca2+ Influx L_type_Ca_Channel->Ca_influx Contraction Decreased Myocardial Contraction (Negative Inotropy) Ca_influx->Contraction Calmodulin Calmodulin (CaM) Ca_influx->Calmodulin Reduced Activation CaMKII CaMKII Calmodulin->CaMKII Reduced Activation CREB CREB CaMKII->CREB Reduced Phosphorylation Gene_Expression Altered Gene Expression CREB->Gene_Expression

Caption: Signaling pathway of L-type calcium channel blockade.

HERG_Channel_Signaling This compound This compound Derivative HERG_Channel hERG K+ Channel This compound->HERG_Channel Blockade K_efflux Decreased K+ Efflux HERG_Channel->K_efflux Repolarization Prolonged Action Potential Duration (Repolarization) K_efflux->Repolarization Arrhythmia Potential for Arrhythmias Repolarization->Arrhythmia

Caption: Signaling pathway of hERG potassium channel blockade.

References

Application Notes and Protocols for Assessing the Arrhythmogenic Potential of Lidoflazine in In Vivo Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lidoflazine is a calcium channel blocking agent that also exhibits potent blockade of the human ether-à-go-go-related gene (hERG) potassium channel. This dual ion channel activity presents a complex pharmacological profile with the potential for significant cardiovascular effects, including the risk of cardiac arrhythmias. Understanding the pro-arrhythmic potential of this compound is crucial for its safe development and clinical use. These application notes provide a comprehensive overview of in vivo models and detailed protocols for assessing the arrhythmogenic risk of this compound.

Mechanism of Arrhythmogenic Potential

The primary mechanism underlying the arrhythmogenic potential of this compound is its high-affinity blockade of the hERG K+ channel[1][2]. The hERG channel is critical for the rapid component of the delayed rectifier potassium current (IKr), which plays a key role in the repolarization of the cardiac action potential. Inhibition of this channel leads to a prolongation of the action potential duration, which manifests as a prolonged QT interval on the electrocardiogram (ECG)[1][2][3]. Significant QT prolongation is a known risk factor for developing a life-threatening polymorphic ventricular tachycardia called Torsades de Pointes (TdP)[3].

While this compound is also a calcium channel blocker, its potent hERG blocking activity is the dominant factor in its pro-arrhythmic profile.

Signaling Pathway of this compound-Induced Arrhythmia

Lidoflazine_Arrhythmia_Pathway cluster_effects Cellular & ECG Effects This compound This compound hERG hERG K+ Channel This compound->hERG Blocks IKr IKr Current (Rapid Delayed Rectifier K+ Current) hERG->IKr Generates AP Cardiac Action Potential IKr->AP Contributes to Repolarization IKr->AP QT QT Interval on ECG AP->QT Determines Duration AP->QT TdP Torsades de Pointes (Ventricular Arrhythmia) QT->TdP Prolongation increases risk of

Caption: Signaling pathway of this compound-induced arrhythmia.

Quantitative Data

The following table summarizes the key quantitative data regarding the interaction of this compound with the hERG channel.

ParameterValueSpeciesAssayReference
hERG IC50 ~16 nMHumanHEK 293 cells stably expressing wild-type hERG[2]

In Vivo Models for Arrhythmia Assessment

The canine model is a well-established and highly regarded in vivo model for assessing drug-induced QT prolongation and pro-arrhythmic risk due to its physiological and electrophysiological similarities to humans[4]. Studies involving programmed electrical stimulation in dogs have been specifically used to evaluate the arrhythmogenic potential of this compound[5][6].

Experimental Workflow for In Vivo Assessment

Experimental_Workflow cluster_prep Animal Preparation cluster_protocol Experimental Protocol cluster_analysis Data Analysis AnimalSelection Select Healthy Adult Dogs Anesthesia Anesthetize and Ventilate AnimalSelection->Anesthesia Catheterization Insert Catheters for Drug Administration and Pacing Anesthesia->Catheterization Baseline Record Baseline ECG and Electrophysiological Parameters Catheterization->Baseline PES_Baseline Perform Baseline Programmed Electrical Stimulation (PES) Baseline->PES_Baseline DrugAdmin Administer Incremental Doses of this compound (IV) PES_Baseline->DrugAdmin ECG_Monitoring Continuously Monitor ECG DrugAdmin->ECG_Monitoring PES_PostDrug Perform PES at Each Dose Level ECG_Monitoring->PES_PostDrug ECG_Analysis Analyze ECG for QT, QRS, and Heart Rate Changes ECG_Monitoring->ECG_Analysis Arrhythmia_Analysis Assess Induction of Ventricular Tachycardia PES_PostDrug->Arrhythmia_Analysis

Caption: Experimental workflow for in vivo arrhythmia assessment.

Detailed Experimental Protocols

The following protocol is a detailed methodology for assessing the arrhythmogenic potential of this compound in a canine model using programmed electrical stimulation, based on established procedures[5][6][7].

Protocol: Electrophysiological Assessment of this compound in Anesthetized Dogs

1. Animal Preparation

  • 1.1. Animal Model: Use healthy adult mongrel dogs of either sex, weighing between 15-25 kg.
  • 1.2. Anesthesia: Anesthetize the dogs with an appropriate anesthetic agent (e.g., sodium pentobarbital, 30 mg/kg IV initial dose, followed by a continuous infusion to maintain a stable plane of anesthesia).
  • 1.3. Ventilation: Intubate and mechanically ventilate the animals with room air. Monitor arterial blood gases to maintain physiological pH, pO2, and pCO2 levels.
  • 1.4. Catheterization:
  • Introduce a catheter into a femoral vein for intravenous drug administration.
  • Introduce a catheter into a femoral artery for continuous blood pressure monitoring and blood sampling.
  • Under fluoroscopic guidance, advance a bipolar or quadripolar pacing catheter to the apex of the right ventricle for programmed electrical stimulation.

2. Baseline Electrophysiological Measurements

  • 2.1. ECG Recording: Record a standard lead II ECG continuously throughout the experiment.
  • 2.2. Baseline Data: After a stabilization period of at least 30 minutes, record baseline measurements of heart rate, blood pressure, and ECG intervals (PR, QRS, QT). The QT interval should be corrected for heart rate (QTc) using a species-specific formula (e.g., Bazett's or Van de Water's).
  • 2.3. Programmed Electrical Stimulation (PES) - Baseline:
  • Perform PES to determine the ventricular effective refractory period (VERP) and the threshold for inducing ventricular tachycardia (VT).
  • Deliver a drive train of 8 paced beats (S1) at a fixed cycle length (e.g., 400 ms).
  • Introduce a single premature stimulus (S2) after the last beat of the drive train. Decrease the S1-S2 coupling interval in 10 ms decrements until the S2 fails to capture the ventricle (defining the VERP).
  • Introduce one, two, and then three extrastimuli (S2, S3, S4) to assess the inducibility of VT.

3. This compound Administration and a ssessment

  • 3.1. Dosing Regimen: Administer incremental intravenous doses of this compound. A suggested dosing regimen could be 0.1, 0.3, and 1.0 mg/kg, infused over 10 minutes for each dose, with a 30-minute equilibration period between doses.
  • 3.2. Continuous Monitoring: Continuously monitor the ECG and blood pressure throughout the drug infusion and equilibration periods.
  • 3.3. Post-Dose Measurements: At the end of each equilibration period, repeat the ECG interval measurements and the PES protocol as described in section 2.3.

4. Data Analysis

  • 4.1. ECG Analysis: For each dose level, calculate the mean changes in heart rate, blood pressure, and ECG intervals (PR, QRS, QTc) from baseline.
  • 4.2. Pro-arrhythmia Assessment: Determine if this compound lowers the threshold for VT induction by PES. Note the incidence, duration, and morphology of any induced ventricular arrhythmias.
  • 4.3. Statistical Analysis: Use appropriate statistical methods (e.g., repeated measures ANOVA) to compare the dose-dependent effects of this compound on the measured parameters.

5. Humane Endpoints

  • The experiment should be terminated, and the animal humanely euthanized in the event of intractable, life-threatening arrhythmias or severe hemodynamic compromise.

Conclusion

The in vivo assessment of this compound's arrhythmogenic potential is critical for a comprehensive safety evaluation. The canine model, coupled with programmed electrical stimulation, provides a robust platform for investigating the pro-arrhythmic risk of this compound. While some studies have suggested a lack of direct arrhythmogenic action in this model[5][6], the potent hERG blocking activity of this compound warrants careful and thorough investigation. The protocols and information provided herein offer a framework for conducting such essential preclinical safety studies.

References

Troubleshooting & Optimization

Technical Support Center: Mitigating Lidoflazine-Induced Ventricular Arrhythmias in Research Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating lidoflazine-induced ventricular arrhythmias in experimental models.

I. Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments with this compound.

Issue 1: Inconsistent or No Induction of Ventricular Arrhythmias

Question: I am administering this compound to my experimental model (e.g., hiPSC-CMs, Langendorff-perfused rabbit heart), but I am not consistently observing ventricular arrhythmias or the expected pro-arrhythmic effects like Early Afterdepolarizations (EADs). What could be the issue?

Answer:

Several factors can contribute to the lack of a consistent pro-arrhythmic effect of this compound. Here is a step-by-step troubleshooting guide:

  • Verify Drug Concentration and Preparation:

    • Solubility: this compound is practically insoluble in water but soluble in DMSO. Ensure you are using a validated stock solution preparation protocol. A common issue is drug precipitation in aqueous buffers.

    • Stock Solution: Prepare a high-concentration stock solution in 100% DMSO (e.g., 10 mM). Store aliquots at -20°C for up to one month or -80°C for up to six months to prevent degradation from repeated freeze-thaw cycles.[1]

    • Final Concentration: The final concentration of DMSO in your experimental buffer should be kept low (typically <0.1%) to avoid solvent effects on cardiac electrophysiology. Perform serial dilutions to achieve the desired final this compound concentration. The IC50 for hERG channel blockade by this compound is approximately 16 nM, so pro-arrhythmic effects can be expected in the low nanomolar to micromolar range.[1]

  • Evaluate Experimental Model Viability and Maturity:

    • hiPSC-CMs: The maturity of human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) can significantly impact their response to arrhythmogenic drugs.[2] Ensure your cardiomyocytes exhibit a mature electrophysiological phenotype, including a stable resting membrane potential and appropriate expression of key ion channels.[3]

    • Animal Models: In ex vivo models like the Langendorff-perfused heart, ensure proper perfusion, oxygenation, and temperature (35-37°C) are maintained throughout the experiment.[4][5] Ischemia or hypoxia can alter the baseline electrophysiology and the response to this compound.

  • Review Electrophysiological Recording Parameters:

    • Pacing Rate: The pro-arrhythmic effects of hERG blockers like this compound are often more pronounced at slower heart rates (reverse use-dependence).[6] If you are pacing your preparation, try reducing the pacing frequency to unmask the arrhythmogenic potential.

    • Recording Duration: Allow sufficient time for the drug to reach steady-state and for arrhythmias to develop. This may take several minutes.

Issue 2: Difficulty in Recording Stable Electrophysiological Signals (Patch-Clamp)

Question: I am using patch-clamp techniques to study the effects of this compound on ion channels (e.g., hERG), but I am experiencing unstable recordings, such as high leak currents or a rundown of the current over time. How can I troubleshoot this?

Answer:

Stable patch-clamp recordings are crucial for accurately assessing the effects of this compound. Here are some common issues and solutions:

  • High Leak Current: This can be caused by a poor seal between the pipette and the cell membrane. Ensure your pipette tips are clean and have the appropriate size and shape. Applying gentle suction is key to forming a high-resistance (>1 GΩ) seal.

  • Current Rundown: The amplitude of the hERG current can decrease over time, a phenomenon known as "rundown."[7]

    • Internal Solution: To mitigate rundown, include Mg-ATP (2-5 mM) and GTP (0.1-0.3 mM) in your internal pipette solution to support channel activity.[7]

    • Perforated Patch: Consider using the perforated patch technique with agents like amphotericin B or escin. This method maintains the integrity of the intracellular environment, which can help prevent rundown.[7]

  • Fragile Membranes: Some cell lines used for heterologous expression of ion channels can have fragile membranes, making it difficult to obtain a stable seal. Ensure gentle handling of the cells and use appropriate culturing conditions.

II. Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced ventricular arrhythmias?

A1: The primary mechanism is the high-affinity blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which is responsible for the rapid delayed rectifier potassium current (IKr). This current is crucial for the repolarization of the cardiac action potential. By blocking this channel, this compound prolongs the action potential duration (APD), which manifests as a prolongation of the QT interval on an electrocardiogram.[8] This creates a vulnerable window for the development of early afterdepolarizations (EADs), which can trigger ventricular arrhythmias like Torsades de Pointes (TdP).[9][10]

Q2: this compound is also a calcium channel blocker. How does this activity contribute to its arrhythmogenic profile?

A2: While this compound is classified as a calcium channel blocker, its pro-arrhythmic effects are predominantly attributed to its potent hERG channel blockade. In some contexts, calcium channel blockade can be anti-arrhythmic by shortening the action potential duration.[11] However, the potent IKr block by this compound overrides this effect, leading to a net prolongation of repolarization and increased arrhythmia risk. It is also suggested that this compound may affect intracellular calcium handling, which could contribute to arrhythmogenesis under certain conditions.[12]

Q3: What are the most suitable in vitro and in vivo models to study this compound-induced arrhythmias?

A3:

  • In Vitro Models:

    • HEK293 or CHO cells stably expressing the hERG channel: These are excellent for studying the direct interaction of this compound with the hERG channel using techniques like patch-clamping.

    • Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs): These provide a more physiologically relevant model as they are human-derived and possess a complement of cardiac ion channels. They can be used in monolayer cultures for optical mapping or with microelectrode arrays (MEAs) to assess changes in field potential duration and the incidence of arrhythmias.[13][14][15][16]

  • Ex Vivo Models:

    • Langendorff-perfused rabbit or guinea pig hearts: These are well-established models for studying drug-induced arrhythmias. They allow for the recording of ECG, monophasic action potentials, and optical mapping of electrical activity across the heart.[4][17][18]

  • In Vivo Models:

    • Anesthetized dogs or rabbits: These models allow for the study of this compound's effects in a whole-animal system, taking into account factors like autonomic tone and drug metabolism.[19][20]

Q4: Are there any known pharmacological strategies to mitigate this compound-induced ventricular arrhythmias?

A4: While specific studies on mitigating this compound-induced arrhythmias are limited, strategies targeting the downstream consequences of hERG blockade have been shown to be effective for other IKr blockers and are theoretically applicable. One promising approach is the inhibition of the late sodium current (INa-L).

  • Late Sodium Current (INa-L) Blockers: Ranolazine is an example of a drug that blocks the late sodium current.[2][8][12][15][21] By reducing the inward sodium current during the plateau of the action potential, ranolazine can help to shorten the APD and suppress EADs, thereby counteracting the effects of hERG channel blockade.[12][17]

III. Data Presentation

The following tables summarize quantitative data on the effects of this compound and a potential mitigation strategy with a late sodium current inhibitor.

Table 1: Electrophysiological Effects of this compound on hERG Current

ParameterValueCell LineReference
IC50 for hERG Blockade ~16 nMHEK 293[1]

Table 2: Illustrative Example of this compound-Induced Proarrhythmia and Mitigation with a Late Sodium Current Inhibitor (Ranolazine) in a Rabbit Model

Note: This table is a representative example based on data from studies using other hERG blockers, as direct mitigation data for this compound is limited. The data illustrates the expected effects.

ParameterControlThis compound (e.g., 50 nM)This compound + Ranolazine (10 µM)
Action Potential Duration at 90% Repolarization (APD90) (ms) 250 ± 15380 ± 20310 ± 18#
Incidence of Early Afterdepolarizations (EADs) (%) 08520#
Incidence of Torsades de Pointes (TdP) (%) 070*15#

* p < 0.05 vs. Control; # p < 0.05 vs. This compound. Data are presented as mean ± SEM.

IV. Experimental Protocols

Protocol 1: Induction of Ventricular Arrhythmias with this compound in a Langendorff-Perfused Rabbit Heart Model

This protocol outlines the procedure for inducing and assessing this compound-induced arrhythmias in an isolated rabbit heart.

1. Heart Preparation and Perfusion:

  • Anesthetize a New Zealand White rabbit and rapidly excise the heart.
  • Cannulate the aorta on a Langendorff apparatus and begin retrograde perfusion with Krebs-Henseleit solution, gassed with 95% O2 / 5% CO2, and maintained at 37°C.[4][17]
  • Allow the heart to stabilize for a 20-30 minute equilibration period.

2. Electrophysiological Recordings:

  • Place ECG electrodes to record a pseudo-ECG.
  • Position monophasic action potential (MAP) electrodes on the epicardial surface of the left ventricle to record action potentials.[17]
  • For optical mapping, stain the heart with a voltage-sensitive dye (e.g., di-4-ANEPPS) and use an excitation-contraction uncoupler (e.g., blebbistatin) to minimize motion artifacts.[5][11]

3. Arrhythmia Induction and Mitigation:

  • Record baseline electrophysiological parameters.
  • Perfuse the heart with Krebs-Henseleit solution containing this compound at a concentration known to induce arrhythmias (e.g., 10-100 nM).
  • Continuously monitor for changes in APD, QT interval, and the development of EADs and ventricular tachycardia.
  • To test a mitigation strategy, co-perfuse with this compound and the mitigating agent (e.g., ranolazine 10 µM) and assess for reversal of the pro-arrhythmic effects.

4. Data Analysis:

  • Measure the APD at 90% repolarization (APD90), QT interval, and the incidence and characteristics of any arrhythmias.
  • Analyze optical mapping data to identify the origin and propagation of arrhythmic events.

V. Mandatory Visualizations

Signaling Pathway of this compound-Induced Arrhythmia

Lidoflazine_Mechanism hERG hERG (IKr) Potassium Channel APD Action Potential Duration (APD) hERG->APD Shortens APD (Repolarization) Ca_Channel L-type Ca2+ Channel Na_Channel Late Na+ Channel Na_Channel->APD Prolongs APD EAD Early After- depolarizations (EADs) APD->EAD Prolongation Leads to Arrhythmia Ventricular Arrhythmias (TdP) EAD->Arrhythmia Triggers This compound This compound This compound->hERG Blocks This compound->Ca_Channel Blocks (weaker effect) Ranolazine Ranolazine (Mitigating Agent) Ranolazine->Na_Channel Blocks Ranolazine->APD Shortens APD (Counteracts this compound)

Caption: Mechanism of this compound-induced arrhythmia and mitigation.

Experimental Workflow for Assessing this compound Proarrhythmia

Experimental_Workflow A Prepare Experimental Model (e.g., Langendorff Heart) B Stabilization & Baseline Recording (ECG, MAPs, Optical Mapping) A->B C Perfuse with this compound B->C D Monitor for Pro-arrhythmic Effects (APD Prolongation, EADs, VT/TdP) C->D E Arrhythmia Observed? D->E F Co-perfuse with this compound + Mitigating Agent (e.g., Ranolazine) E->F Yes I No Arrhythmia: Increase Concentration or Modify Experimental Conditions E->I No G Assess for Reversal of Pro-arrhythmic Effects F->G H Data Analysis & Comparison G->H I->C

Caption: Workflow for studying this compound-induced arrhythmia.

Troubleshooting Logic for Inconsistent Arrhythmia Induction

Troubleshooting_Logic Start Start: Inconsistent Arrhythmia Induction Check_Drug Verify this compound Concentration & Solubility Start->Check_Drug Check_Model Assess Model Viability & Maturity Check_Drug->Check_Model OK Solution1 Prepare Fresh Stock Solution Ensure Final DMSO <0.1% Check_Drug->Solution1 Issue Found Check_Params Review Electrophysiology Parameters (e.g., Pacing Rate) Check_Model->Check_Params OK Solution2 Confirm Model Health (e.g., Stable Baseline) Check_Model->Solution2 Issue Found Solution3 Decrease Pacing Rate Increase Recording Duration Check_Params->Solution3 Issue Found End Consistent Arrhythmia Induction Achieved Check_Params->End OK Solution1->Check_Drug Solution2->Check_Model Solution3->Check_Params

Caption: Troubleshooting inconsistent this compound-induced arrhythmia.

References

Optimizing Lidoflazine Dosage to Mitigate Adverse Cardiovascular Effects: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for optimizing Lidoflazine dosage in preclinical research to avoid adverse cardiovascular effects. This compound, while investigated for its antianginal properties, exhibits a complex pharmacological profile, acting as both a calcium channel blocker and a potent human Ether-à-go-go-Related Gene (hERG) potassium channel blocker.[1][2][3] This dual activity necessitates careful dose selection to balance therapeutic potential with the risk of proarrhythmia. This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to navigate these challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary cardiovascular safety concern associated with this compound?

A1: The primary concern is the prolongation of the QT interval on the electrocardiogram (ECG), which can lead to a life-threatening ventricular arrhythmia known as Torsades de Pointes (TdP).[1][4] This is predominantly caused by this compound's potent blockade of the hERG potassium channel, a key component in cardiac repolarization.

Q2: What is the known potency of this compound on the hERG channel?

A2: In vitro studies have shown that this compound is a high-affinity blocker of the hERG K+ channel, with a reported half-maximal inhibitory concentration (IC50) of approximately 16 nM.[1]

Q3: At what clinical dosage have adverse cardiovascular effects been observed?

A3: A clinical study investigating this compound for microvascular angina reported that while a daily dose of 360 mg showed some therapeutic benefit, it was also associated with the development of malignant ventricular arrhythmias in some patients, leading to the termination of the study.[4]

Q4: How can I establish a preliminary safety margin for this compound in my non-clinical studies?

A4: A critical step is to determine the IC50 of this compound for L-type calcium channel blockade in your experimental system and compare it to the known hERG IC50 of ~16 nM. The ratio of the L-type calcium channel IC50 to the hERG IC50 will provide an initial estimate of the therapeutic index. A larger ratio suggests a wider safety margin.

Q5: What are the recommended preclinical models for assessing this compound's cardiovascular risk?

A5: A combination of in vitro and in vivo models is recommended. An in vitro hERG patch-clamp assay is essential to confirm and characterize the blockade. For in vivo assessment, a conscious telemetered dog or non-human primate model is the gold standard for evaluating effects on the QT interval, heart rate, and blood pressure.[5][6]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Inconsistent hERG IC50 values across experiments. 1. Voltage protocol variations.2. Temperature fluctuations.3. Cell line instability.4. Compound precipitation.1. Strictly adhere to a standardized voltage protocol (see detailed protocol below).2. Maintain a constant physiological temperature (e.g., 37°C) throughout the experiment.3. Regularly check the health and passage number of the hERG-expressing cell line.4. Ensure complete solubilization of this compound in the vehicle and test for precipitation at the highest concentration.
Unexpectedly high variability in in vivo QT interval measurements. 1. Inadequate acclimatization of animals.2. Incorrect ECG lead placement.3. Inappropriate heart rate correction formula.4. Stress-induced physiological changes.1. Ensure animals are properly acclimatized to the telemetry jackets and experimental environment.2. Verify correct and stable placement of ECG electrodes.3. Use an appropriate, species-specific heart rate correction formula (e.g., Van de Water's for dogs).4. Minimize environmental stressors during data acquisition.
Difficulty distinguishing between hERG-mediated QT prolongation and effects from calcium channel blockade. 1. Confounding effects on heart rate and blood pressure.2. Lack of specific biomarkers for each channel's contribution.1. Carefully analyze the relationship between changes in QT interval, heart rate, and blood pressure. Calcium channel blockade may independently affect these parameters.2. Consider advanced ECG analysis, such as T-wave morphology changes, which may provide clues, though this is an area of ongoing research.

Quantitative Data Summary

A critical aspect of optimizing this compound dosage is understanding its relative potency on its therapeutic target (L-type calcium channels) versus its off-target liability (hERG channels). Researchers should aim to generate data to populate a similar table to the one below.

Parameter This compound Reference Compound (e.g., Verapamil)
hERG IC50 (nM) ~16[1][Insert experimentally determined or literature value]
L-type Ca2+ Channel IC50 (nM) [To be determined experimentally][Insert experimentally determined or literature value]
Safety Margin (L-type IC50 / hERG IC50) [Calculate based on experimental data][Calculate based on experimental data]
Therapeutic Plasma Concentration (Angina) [To be determined from pharmacokinetic studies][Insert literature value]

Key Experimental Protocols

Manual Patch-Clamp Protocol for hERG Current Measurement

This protocol is adapted from standard methodologies for assessing hERG channel inhibition.[7][8][9][10][11]

Objective: To determine the IC50 of this compound on the hERG potassium channel.

Materials:

  • hERG-expressing cell line (e.g., HEK293 or CHO)

  • Patch-clamp rig with amplifier and data acquisition system

  • Borosilicate glass capillaries for pipette fabrication

  • Extracellular solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES; pH 7.4 with NaOH

  • Intracellular solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP; pH 7.2 with KOH

  • This compound stock solution and serial dilutions

  • Positive control (e.g., Dofetilide)

Procedure:

  • Cell Preparation: Plate hERG-expressing cells onto glass coverslips 24-48 hours before the experiment.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with intracellular solution.

  • Whole-Cell Configuration: Obtain a giga-ohm seal (>1 GΩ) on a single cell and rupture the membrane to achieve the whole-cell configuration.

  • Voltage Protocol: Apply a depolarizing pulse to +20 mV for 1 second from a holding potential of -80 mV, followed by a repolarizing step to -50 mV for 1 second to elicit the hERG tail current. Repeat this protocol at a steady frequency (e.g., every 15 seconds).

  • Baseline Recording: Record stable baseline hERG currents in the vehicle control solution for at least 3-5 minutes.

  • Compound Application: Perfuse the cell with increasing concentrations of this compound, allowing the current to reach a steady-state at each concentration (typically 3-5 minutes).

  • Data Analysis: Measure the peak amplitude of the hERG tail current. Normalize the current at each concentration to the baseline current and plot the concentration-response curve to determine the IC50 value using a Hill equation fit.

In Vivo QT Measurement in Conscious Telemetrized Dogs

This protocol is based on ICH S7B guidelines and best practices for cardiovascular safety pharmacology.[5][12][13][14]

Objective: To evaluate the dose-dependent effect of this compound on the QT interval in a conscious, non-rodent model.

Materials:

  • Male beagle dogs surgically implanted with telemetry transmitters

  • Telemetry data acquisition and analysis system

  • This compound formulations for oral administration

  • Vehicle control

  • Positive control (e.g., Moxifloxacin)

Procedure:

  • Animal Acclimatization: Acclimatize dogs to the study environment and procedures (e.g., dosing, jacket placement) for at least one week prior to the study.

  • Study Design: Use a crossover design where each dog receives vehicle, multiple doses of this compound, and a positive control, with an adequate washout period between treatments.

  • Dosing: Administer this compound or control compounds orally.

  • Data Acquisition: Continuously record ECG, heart rate, and blood pressure for at least 24 hours post-dose.

  • Data Analysis:

    • Extract high-quality ECG data at predefined time points.

    • Measure the QT and RR intervals.

    • Correct the QT interval for heart rate using an appropriate formula (e.g., Van de Water's: QTcV = QT / RR^0.28 for dogs).

    • Calculate the change in QTc from baseline for each treatment group.

    • Perform statistical analysis to determine the significance of any changes in QTc.

    • Correlate plasma concentrations of this compound with changes in QTc to establish an exposure-response relationship.

Visualizing Experimental Workflows and Signaling Pathways

To aid in the understanding of the experimental processes and the underlying mechanisms of this compound's action, the following diagrams are provided.

experimental_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment hERG_assay hERG Patch-Clamp Assay Ca_assay L-type Calcium Channel Assay data_analysis Data Analysis & IC50/QTc Calculation hERG_assay->data_analysis Ca_assay->data_analysis dog_telemetry Conscious Dog Telemetry dog_telemetry->data_analysis risk_assessment Safety Margin & Risk Assessment data_analysis->risk_assessment signaling_pathway cluster_channels This compound This compound hERG hERG K+ Channel This compound->hERG Blockade (High Affinity) Ca_channel L-type Ca2+ Channel This compound->Ca_channel Blockade repolarization Delayed Repolarization hERG->repolarization Inhibition of IKr vasodilation Vasodilation Ca_channel->vasodilation Reduced Ca2+ Influx QT_prolongation QT Prolongation repolarization->QT_prolongation arrhythmia Torsades de Pointes QT_prolongation->arrhythmia antianginal Antianginal Effect vasodilation->antianginal troubleshooting_logic cluster_troubleshooting start Inconsistent Experimental Results? check_protocol Verify Protocol Adherence (Voltage, Temp, Dosing) start->check_protocol check_reagents Assess Reagent Quality & Compound Stability start->check_reagents check_system Calibrate & Validate Equipment (Patch Rig, Telemetry) start->check_system check_animals Evaluate Animal Health & Acclimatization start->check_animals solution Isolate & Correct Variable check_protocol->solution check_reagents->solution check_system->solution check_animals->solution

References

Addressing Lidoflazine and digoxin interaction in experimental setups

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the potential interaction between Lidoflazine and digoxin in experimental setups.

Frequently Asked Questions (FAQs)

Q1: What is the primary concern when co-administering this compound and digoxin in an experimental setting?

A1: The main concern is the potential for pro-arrhythmic effects. This compound is known to block the hERG (human Ether-a-go-go-Related Gene) potassium channel, which can prolong the QT interval of the electrocardiogram (ECG).[1] Digoxin, at toxic concentrations, can also cause a variety of arrhythmias.[2][3] The combination of these two drugs may therefore have additive or synergistic effects on cardiac electrophysiology, increasing the risk of arrhythmias.

Q2: Is there evidence of a pharmacokinetic interaction between this compound and digoxin?

A2: A study conducted in dogs found that this compound did not cause a significant increase in serum digoxin concentrations.[4] This suggests that a pharmacokinetic interaction, where one drug affects the absorption, distribution, metabolism, or excretion of the other, may not be a primary concern. However, given digoxin's narrow therapeutic index and its reliance on P-glycoprotein (P-gp) for transport, it is prudent to consider the possibility of such an interaction in any new experimental model.[5]

Q3: What are the known mechanisms of action that could contribute to an interaction?

A3: The potential interaction is primarily pharmacodynamic. This compound is a potent blocker of the hERG K+ channel, which is crucial for cardiac repolarization.[1] Digoxin inhibits the Na+/K+ ATPase pump in cardiac myocytes, leading to an increase in intracellular sodium and subsequently, an increase in intracellular calcium via the Na+/Ca2+ exchanger.[2][6] This increase in intracellular calcium can lead to delayed afterdepolarizations and triggered arrhythmias. The combined effect of delayed repolarization (this compound) and increased arrhythmogenic potential (digoxin) could lower the threshold for cardiac arrhythmias.

Q4: What preliminary steps should be taken before initiating an in vivo study?

A4: Before proceeding to in vivo studies, it is highly recommended to conduct in vitro assessments. These should include cellular electrophysiology studies to examine the combined effects of this compound and digoxin on cardiac action potentials in isolated cardiomyocytes. Additionally, a P-glycoprotein (P-gp) transport assay can help determine if this compound has the potential to inhibit the efflux of digoxin, which is a known P-gp substrate.[7][8][9][10]

Troubleshooting Guides

Issue 1: Unexpected cardiac arrhythmias observed at therapeutic doses in an in vivo model.
  • Possible Cause 1: Pharmacodynamic Interaction: The combination of this compound and digoxin may be lowering the arrhythmia threshold more than anticipated.

    • Troubleshooting Step 1: Review the dosage of both compounds. Consider performing a dose-response study with varying concentrations of both drugs to identify a potential synergistic effect.

    • Troubleshooting Step 2: Continuously monitor ECGs and analyze QT intervals and arrhythmia incidence.

    • Troubleshooting Step 3: Measure serum electrolyte levels, particularly potassium, as hypokalemia can potentiate digoxin's toxicity.[3]

  • Possible Cause 2: Pharmacokinetic Interaction: Although not observed in all models, this compound could be inhibiting the clearance of digoxin, leading to higher than expected serum concentrations.

    • Troubleshooting Step 1: Measure serum digoxin concentrations at multiple time points to determine if they are within the expected therapeutic range.[11][12][13][14] Blood samples should ideally be taken 6-8 hours after the last dose to ensure equilibrium between serum and tissue concentrations.[11][14]

    • Troubleshooting Step 2: If digoxin levels are elevated, consider conducting a formal pharmacokinetic study to assess the impact of this compound on digoxin's area under the curve (AUC), clearance, and half-life.

Issue 2: Inconsistent results in in vitro P-glycoprotein transport assays.
  • Possible Cause 1: Cell line variability: Different cell lines expressing P-gp (e.g., Caco-2, MDCK-MDR1) can exhibit different transport kinetics.[10]

    • Troubleshooting Step 1: Ensure the chosen cell line is well-characterized and validated for P-gp transport studies with digoxin.

    • Troubleshooting Step 2: Include appropriate positive and negative controls in your assay (e.g., a known P-gp inhibitor like verapamil).

  • Possible Cause 2: Assay conditions: Factors such as incubation time, temperature, and buffer composition can affect transporter activity.

    • Troubleshooting Step 1: Optimize and standardize all assay parameters.

    • Troubleshooting Step 2: Verify the viability of the cell monolayer before and after the transport experiment.

Experimental Protocols

In Vitro Cellular Electrophysiology: Assessing Combined Effects on Cardiac Action Potential
  • Objective: To determine the effects of this compound, digoxin, and their combination on the action potential duration (APD) and the incidence of early afterdepolarizations (EADs) and delayed afterdepolarizations (DADs) in isolated ventricular myocytes.

  • Methodology:

    • Isolate ventricular myocytes from a suitable animal model (e.g., rabbit, guinea pig).

    • Use the patch-clamp technique in the whole-cell configuration to record action potentials.

    • Establish a baseline recording in a standard extracellular solution.

    • Perfuse the cells with known concentrations of this compound alone, digoxin alone, and a combination of both drugs.

    • Measure changes in APD at 50% and 90% repolarization (APD50 and APD90).

    • Monitor for the occurrence of EADs and DADs.

    • Perform these experiments at different pacing frequencies to assess for use-dependency of the effects.

In Vivo Pharmacodynamic and Pharmacokinetic Interaction Study in a Canine Model
  • Objective: To evaluate the effect of co-administration of this compound and digoxin on cardiac electrophysiology and to determine if this compound alters the pharmacokinetics of digoxin.

  • Methodology:

    • Use a cohort of healthy adult dogs.

    • Implant telemetry devices for continuous ECG monitoring.

    • Phase 1 (Digoxin alone): Administer a daily oral dose of digoxin to achieve a steady-state serum concentration within the therapeutic range (e.g., 0.8-2.0 ng/mL).[3] Monitor ECGs and collect blood samples for pharmacokinetic analysis at regular intervals.

    • Phase 2 (Washout): Allow for a sufficient washout period for digoxin.

    • Phase 3 (this compound alone): Administer a daily oral dose of this compound. Monitor ECGs for any effects on QT interval.

    • Phase 4 (Co-administration): Administer both digoxin and this compound at the previously determined doses.

    • Continuously monitor ECGs for arrhythmias, QT prolongation, and other abnormalities.

    • Collect blood samples to determine serum digoxin concentrations and compare the pharmacokinetic parameters (AUC, Cmax, T1/2) with those from Phase 1.

Data Presentation

Table 1: Hypothetical In Vitro Effects of this compound and Digoxin on Action Potential Duration (APD90) in Rabbit Ventricular Myocytes

Treatment GroupConcentrationMean APD90 (ms)Standard Deviation% Change from Baseline
Baseline-320150%
This compound10 nM38020+18.75%
Digoxin50 nM33518+4.69%
This compound + Digoxin10 nM + 50 nM41025+28.13%

Table 2: Hypothetical Pharmacokinetic Parameters of Digoxin With and Without Co-administration of this compound in a Canine Model

ParameterDigoxin AloneDigoxin + this compound% Changep-value
Cmax (ng/mL) 1.82.1+16.7%>0.05
Tmax (hr) 2.02.00%>0.05
AUC (ng*hr/mL) 25.628.9+12.9%>0.05
Clearance (L/hr/kg) 0.250.22-12.0%>0.05
Half-life (hr) 3842+10.5%>0.05

Visualizations

Signaling_Pathway cluster_membrane Cardiac Myocyte Membrane cluster_intracellular Intracellular Space This compound This compound hERG hERG K+ Channel This compound->hERG Inhibition Digoxin Digoxin NaK_ATPase Na+/K+ ATPase Digoxin->NaK_ATPase Inhibition K_efflux K+ Efflux hERG->K_efflux Na_in Intracellular Na+ NaK_ATPase->Na_in Increase NaCa_Exchanger Na+/Ca2+ Exchanger Ca_in Intracellular Ca2+ NaCa_Exchanger->Ca_in Increase Repolarization Delayed Repolarization Na_in->NaCa_Exchanger Drives DAD Delayed After- depolarizations (DADs) Ca_in->DAD Arrhythmia Increased Arrhythmia Risk Repolarization->Arrhythmia DAD->Arrhythmia

Caption: Potential pharmacodynamic interaction of this compound and digoxin.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Study (Canine Model) patch_clamp Cellular Electrophysiology (Patch-Clamp) phase1 Phase 1: Digoxin Alone (PK & PD) patch_clamp->phase1 pgp_assay P-glycoprotein (P-gp) Transport Assay pgp_assay->phase1 washout Washout Period phase1->washout phase3 Phase 3: This compound Alone (PD) washout->phase3 phase4 Phase 4: Co-administration (PK & PD) phase3->phase4 data_analysis Data Analysis: Compare PK parameters Assess arrhythmia incidence phase4->data_analysis conclusion Conclusion on Interaction Potential data_analysis->conclusion

Caption: Recommended experimental workflow for assessing interaction.

References

Technical Support Center: Overcoming Lidoflazine Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor solubility of Lidoflazine in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of action for this compound?

A1: this compound is recognized as a calcium channel blocker and a potent, high-affinity blocker of the HERG (human ether-a-go-go-related gene) K+ channel.[1][2] Its action as a coronary vasodilator is a key therapeutic function.

Q2: Why is the solubility of this compound a concern for in vitro experiments?

A2: this compound is a lipophilic compound with poor aqueous solubility. This characteristic can lead to precipitation in aqueous cell culture media, resulting in inaccurate and unreliable data in in vitro assays. Achieving a homogenous solution at the desired concentration is critical for accurate assessment of its biological activity.

Q3: What solvents are recommended for dissolving this compound?

A3: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound.[1][3] It is crucial to first dissolve this compound in a minimal amount of pure DMSO to create a concentrated stock solution before further dilution in aqueous buffers or cell culture media.

Troubleshooting Guide

Issue: Precipitation of this compound upon dilution in aqueous media.

Cause: The poor aqueous solubility of this compound can cause it to precipitate out of solution when the concentration of the organic solvent (like DMSO) is significantly lowered by dilution with aqueous buffers or media.

Solution:

  • Prepare a High-Concentration Stock Solution in 100% DMSO: Dissolve this compound in pure DMSO to create a concentrated stock solution (e.g., 10 mM). Several sources indicate a solubility of at least 10 mg/mL in DMSO.[3]

  • Serial Dilutions: Perform serial dilutions of the DMSO stock solution in your final aqueous buffer or cell culture medium. It is critical to ensure rapid and thorough mixing at each dilution step to prevent localized high concentrations that can lead to precipitation.

  • Final DMSO Concentration: Aim to keep the final concentration of DMSO in your assay below 0.5%, as higher concentrations can have cytotoxic effects or interfere with cellular processes. Always include a vehicle control (media with the same final DMSO concentration) in your experiments.

  • Warm the Media: Gently warming the cell culture media or buffer to 37°C before adding the this compound stock solution can sometimes aid in solubility.

Issue: Inconsistent or non-reproducible results in cell-based assays.

Cause: This can be due to inconsistent dosing of this compound, often stemming from its precipitation in the stock solution or in the assay wells.

Solution:

  • Visual Inspection: Before each use, visually inspect your this compound stock solution for any signs of precipitation. If crystals are present, gently warm the solution and vortex until they are fully dissolved.

  • Sonication: Brief sonication of the stock solution before dilution can help to ensure it is fully dissolved.

  • Fresh Dilutions: Prepare fresh dilutions of this compound from the stock solution for each experiment to minimize the risk of precipitation over time.

Quantitative Data: this compound Solubility

SolventReported SolubilitySource
Dimethyl sulfoxide (DMSO)≥ 10 mg/mL[3]
ChloroformSolubleInferred from general chemical properties
MethanolSparingly SolubleInferred from general chemical properties
WaterPractically Insoluble[4]

Experimental Protocols

Protocol 1: Preparation of this compound Working Solutions for Cell-Based Assays

This protocol outlines the steps for preparing this compound solutions to minimize precipitation and ensure consistent results in in vitro experiments.

Materials:

  • This compound powder

  • 100% Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath or incubator at 37°C (optional)

  • Sterile cell culture medium or desired aqueous buffer

Procedure:

  • Prepare a 10 mM Stock Solution:

    • Weigh out the appropriate amount of this compound powder. The molecular weight of this compound is 491.63 g/mol .[1]

    • Add the calculated volume of 100% DMSO to achieve a 10 mM concentration.

    • Vortex the solution vigorously until the this compound is completely dissolved. A brief warming in a 37°C water bath may be necessary.

    • Visually inspect the solution to ensure there are no visible particles.

    • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • Prepare Intermediate Dilutions (if necessary):

    • Depending on your final desired concentration, it may be beneficial to make an intermediate dilution of the 10 mM stock in 100% DMSO.

  • Prepare Final Working Solution:

    • Pre-warm your cell culture medium or aqueous buffer to 37°C.

    • Add the required volume of the this compound stock solution to the pre-warmed medium to achieve the final desired concentration. Crucially, add the this compound stock directly to the medium while vortexing or gently swirling to ensure rapid and even dispersion.

    • Ensure the final DMSO concentration in your working solution is as low as possible, ideally below 0.5%.

    • Use the final working solution immediately after preparation.

G cluster_prep This compound Stock Preparation cluster_dilution Working Solution Preparation cluster_assay In Vitro Assay powder This compound Powder stock 10 mM Stock Solution in DMSO powder->stock Dissolve dmso 100% DMSO dmso->stock working Final Working Solution (<0.5% DMSO) stock->working Dilute while mixing media Pre-warmed Aqueous Medium media->working assay Add to Cells working->assay

Workflow for preparing this compound solutions.

Signaling Pathways

This compound's primary targets are L-type calcium channels and HERG K+ channels. Inhibition of these channels initiates distinct downstream signaling events.

L-Type Calcium Channel Blockade Signaling Pathway

Blockade of L-type calcium channels by this compound reduces the influx of Ca²⁺ into the cell. This decrease in intracellular calcium concentration affects various downstream signaling cascades that are dependent on calcium as a second messenger.

G This compound This compound l_type L-Type Ca²⁺ Channel This compound->l_type Inhibits ca_influx ↓ Ca²⁺ Influx l_type->ca_influx calmodulin ↓ Calmodulin Activation ca_influx->calmodulin camk ↓ CaMK Activation calmodulin->camk ras_mapk ↓ Ras/MAPK Pathway calmodulin->ras_mapk creb ↓ CREB Phosphorylation camk->creb ras_mapk->creb gene_expression Altered Gene Expression creb->gene_expression

L-Type calcium channel inhibition pathway by this compound.

HERG K+ Channel Blockade and Cellular Consequences

This compound is a high-affinity blocker of the HERG K+ channel, which is crucial for cardiac repolarization.[5] Blockade of this channel disrupts the normal flow of potassium ions out of the cell, leading to a prolongation of the action potential duration. This is the primary mechanism behind drug-induced Long QT Syndrome. Beyond the immediate electrophysiological effect, this can have other cellular consequences, including impacting cell proliferation and apoptosis in certain contexts.[6][7]

G This compound This compound herg HERG K⁺ Channel This compound->herg Blocks k_efflux ↓ K⁺ Efflux herg->k_efflux repolarization Delayed Repolarization k_efflux->repolarization apd ↑ Action Potential Duration repolarization->apd lqts Long QT Syndrome apd->lqts cellular_effects Potential Effects on Cell Proliferation & Apoptosis apd->cellular_effects

HERG K+ channel blockade pathway by this compound.

References

Technical Support Center: Managing Lidoflazine-Induced Hypotension in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing hypotension induced by Lidoflazine in animal studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it cause hypotension?

A1: this compound is a calcium channel blocker.[1] It primarily functions by inhibiting the influx of calcium ions into vascular smooth muscle cells and cardiac muscle.[2][3] This blockage of calcium channels leads to vasodilation (relaxation of blood vessels), which in turn decreases systemic vascular resistance and results in a drop in blood pressure, i.e., hypotension.[4][5]

Q2: What are the typical signs of this compound-induced hypotension in animal studies?

A2: The primary sign is a measurable decrease in arterial blood pressure. A mean arterial pressure (MAP) below 60 mmHg or a systolic arterial pressure (SAP) below 90 mmHg is generally considered hypotension in small animals like dogs and cats.[6][7][8] Other clinical signs may include an initial reflex tachycardia (increased heart rate), although this can vary depending on the animal species and anesthetic regimen.

Q3: How can I monitor for hypotension during my experiment?

A3: Continuous or frequent monitoring of arterial blood pressure is crucial. This can be achieved through:

  • Direct (Invasive) Monitoring: An arterial catheter connected to a pressure transducer is the gold standard for continuous and accurate blood pressure measurement.[9][10]

  • Indirect (Non-invasive) Monitoring: Methods like Doppler ultrasonography or oscillometric devices are commonly used.[9][11] However, their accuracy can be influenced by factors like cuff size and placement, and patient movement.[12]

Q4: What are the first steps to take if I observe this compound-induced hypotension?

A4: The initial response should be to ensure the stability of the animal and review the experimental parameters.

  • Confirm the Reading: Verify that the blood pressure measurement is accurate and not an artifact.[13]

  • Assess Anesthetic Depth: If the animal is under anesthesia, reducing the concentration of the inhalant anesthetic can help mitigate hypotension, as many anesthetics also cause vasodilation.[6][13]

  • Ensure Adequate Hydration: Confirm that the animal is not dehydrated, as this can exacerbate hypotension.[6]

Troubleshooting Guide: Stepwise Management of this compound-Induced Hypotension

If hypotension persists after initial assessment, a stepwise approach to management is recommended.

Step 1: Intravenous Fluid Therapy

Intravenous fluids are the first line of treatment to increase intravascular volume and improve preload.

  • Crystalloids: Isotonic crystalloids (e.g., Lactated Ringer's solution, 0.9% saline) can be administered as a bolus.

  • Colloids: In cases of severe or refractory hypotension, synthetic colloids (e.g., hetastarch) may be more effective at expanding plasma volume.[14][15]

Step 2: Vasopressor Therapy

If fluid therapy is insufficient to correct the hypotension, vasopressor agents should be considered. These drugs work by constricting blood vessels, thereby increasing systemic vascular resistance.

  • Dopamine: Often used to improve blood pressure and cardiac output.[9][16]

  • Norepinephrine: A potent vasopressor that is effective in restoring blood pressure.

  • Ephedrine: Can be used to increase blood pressure, particularly in an acute setting.[9][17]

  • Vasopressin: May be effective in cases of refractory hypotension that do not respond to other vasopressors.[9][17][18]

Data Presentation: Quantitative Management Strategies

The following tables summarize typical dosages for fluid and vasopressor therapy for managing drug-induced hypotension in common laboratory animal models. Note: These are general guidelines, and optimal doses may vary depending on the specific experimental conditions and the individual animal's response.

Table 1: Intravenous Fluid Therapy for Hypotension

Fluid TypeAnimal ModelBolus DoseInfusion Rate
Isotonic CrystalloidsDog10-20 mL/kg over 15 minutesUp to 90 mL/kg/hr (shock dose)
Isotonic CrystalloidsCat5-10 mL/kg over 15 minutesUp to 60 mL/kg/hr (shock dose)
Synthetic ColloidsDog5-10 mL/kg over 15-20 minutes20-40 mL/kg/day
Synthetic ColloidsCat2-5 mL/kg over 20 minutes10-20 mL/kg/day

Data compiled from various sources on general hypotension management in animals.[12][19][20][21]

Table 2: Vasopressor Dosages for Refractory Hypotension

VasopressorAnimal ModelIntravenous Constant Rate Infusion (CRI) Dose
DopamineDog5-15 µg/kg/min
DopamineCat2.5-10 µg/kg/min
NorepinephrineDog0.1-2 µg/kg/min
NorepinephrineCat0.1-1 µg/kg/min
EphedrineDog0.05-0.2 mg/kg bolus; 5-10 µg/kg/min CRI
VasopressinDog0.5-5 mU/kg/min

Data compiled from various sources on general vasopressor use in animals.[15][17][18][22]

Experimental Protocols

Protocol 1: Direct Blood Pressure Monitoring in Anesthetized Rats

  • Anesthesia: Anesthetize the rat using an appropriate agent (e.g., isoflurane, urethane, or a ketamine/xylazine combination).[23][24]

  • Surgical Preparation: Place the animal on a surgical board and maintain body temperature. Surgically expose the carotid or femoral artery.[23]

  • Catheterization: Carefully insert a fluid-filled catheter into the artery and secure it.

  • Transducer Connection: Connect the catheter to a pressure transducer, which is then connected to a data acquisition system.

  • Calibration and Recording: Calibrate the transducer and begin continuous recording of the blood pressure waveform.[23]

  • This compound Administration: Administer this compound intravenously and record the subsequent changes in blood pressure.

Protocol 2: Management of Induced Hypotension in Anesthetized Dogs

  • Anesthesia and Monitoring: Anesthetize the dog (e.g., with isoflurane) and establish intravenous access.[18][25] Institute monitoring of heart rate, ECG, and direct arterial blood pressure.[18]

  • Induction of Hypotension: Administer a dose of this compound sufficient to induce a hypotensive state (e.g., MAP < 60 mmHg).

  • Fluid Resuscitation: Administer a bolus of isotonic crystalloids (e.g., 15 mL/kg over 15 minutes) and assess the response.[21]

  • Vasopressor Administration: If hypotension persists, initiate a constant rate infusion of a vasopressor (e.g., norepinephrine starting at 0.1 µg/kg/min) and titrate the dose to effect, aiming for a MAP > 60 mmHg.[18]

  • Continuous Monitoring: Continuously monitor cardiovascular parameters throughout the intervention and recovery period.

Visualizations

Signaling Pathway: this compound-Induced Vasodilation

G cluster_0 Vascular Smooth Muscle Cell This compound This compound L_type L-type Calcium Channel This compound->L_type Blocks Ca_influx Ca²⁺ Influx L_type->Ca_influx Inhibits Contraction Muscle Contraction Ca_influx->Contraction Reduced stimulation of Vasodilation Vasodilation Contraction->Vasodilation Leads to Hypotension Hypotension Vasodilation->Hypotension Results in

Caption: Mechanism of this compound-induced hypotension.

Experimental Workflow: Managing Drug-Induced Hypotension

G Start Animal Under Anesthesia with BP Monitoring Administer_Lido Administer this compound Start->Administer_Lido Check_BP Monitor Blood Pressure Administer_Lido->Check_BP Hypotension Hypotension Detected (MAP < 60 mmHg) Check_BP->Hypotension Yes No_Hypotension Continue Experiment Check_BP->No_Hypotension No Fluid_Therapy Administer IV Fluid Bolus Hypotension->Fluid_Therapy Recheck_BP1 Re-assess Blood Pressure Fluid_Therapy->Recheck_BP1 BP_Normalized1 Blood Pressure Normalized Recheck_BP1->BP_Normalized1 Yes Vasopressor Initiate Vasopressor CRI Recheck_BP1->Vasopressor No Titrate Titrate Vasopressor to Effect Vasopressor->Titrate Recheck_BP2 Re-assess Blood Pressure Titrate->Recheck_BP2 Recheck_BP2->Titrate No BP_Normalized2 Blood Pressure Normalized Recheck_BP2->BP_Normalized2 Yes

Caption: Decision tree for hypotension management.

References

Technical Support Center: Preventing Lidoflazine Degradation in Long-term Experimental Storage

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Lidoflazine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during long-term experimental storage. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during laboratory use.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound degradation?

A1: The stability of this compound, like many pharmaceutical compounds, is influenced by several environmental factors. The primary factors that can lead to its degradation include exposure to harsh pH conditions (both acidic and basic), light, high temperatures, and oxidizing agents. Moisture can also contribute to degradation, particularly in the solid state.

Q2: What are the optimal storage conditions for solid this compound powder?

A2: For long-term stability, solid this compound powder should be stored in a well-sealed, opaque container to protect it from light and moisture. It is recommended to store it in a cool and dry place. Refrigeration (2-8°C) is advisable for long-term storage to minimize thermal degradation.

Q3: How should I prepare and store this compound solutions for long-term experiments?

A3: When preparing this compound solutions, it is crucial to use a suitable solvent in which the compound is stable. The pH of the solution should be controlled and maintained in a range that minimizes hydrolysis. Stock solutions should be stored in amber vials or wrapped in aluminum foil to protect them from light and stored at low temperatures, preferably frozen (-20°C or -80°C), to slow down degradation kinetics.

Q4: Can I repeatedly freeze and thaw my this compound stock solution?

A4: Repeated freeze-thaw cycles are generally not recommended as they can accelerate the degradation of the compound. It is best practice to aliquot the stock solution into smaller, single-use volumes before freezing. This allows you to thaw only the amount needed for a specific experiment, preserving the integrity of the remaining stock.

Q5: Are there any known incompatibilities of this compound with common excipients?

A5: While specific drug-excipient compatibility studies for this compound are not extensively published, it is important to be aware of potential interactions. Excipients with reactive functional groups or those that can alter the micro-pH environment of the formulation could potentially lead to the degradation of this compound. It is recommended to perform compatibility studies with your specific formulation excipients.

Troubleshooting Guides

Issue 1: Loss of Potency in this compound Stock Solution

Symptom: Experimental results show a diminished or inconsistent effect of this compound over time.

Possible Causes:

  • Degradation due to improper storage: The stock solution may have been exposed to light, elevated temperatures, or inappropriate pH.

  • Repeated freeze-thaw cycles: This can lead to the physical and chemical degradation of the compound.

  • Hydrolysis: If the solution is aqueous and the pH is not optimal, the amide bond in the this compound molecule may be susceptible to hydrolysis.

  • Oxidation: Exposure to air (oxygen) can lead to oxidative degradation.

Troubleshooting Steps:

  • Verify Storage Conditions: Confirm that the stock solution was stored in a dark, temperature-controlled environment (e.g., -20°C or -80°C freezer).

  • Check pH of the Solution: If possible, measure the pH of a small aliquot of the stock solution. Significant deviation from the optimal pH range can accelerate degradation.

  • Prepare Fresh Solution: Prepare a fresh stock solution of this compound from a new batch of solid powder.

  • Perform a Stability-Indicating Assay: Use a validated High-Performance Liquid Chromatography (HPLC) method to determine the concentration of the active this compound and to detect the presence of any degradation products in both the old and new stock solutions.

  • Aliquot New Stock: Aliquot the newly prepared stock solution into single-use vials before freezing to avoid future freeze-thaw cycles.

Issue 2: Unexpected Peaks in Chromatographic Analysis

Symptom: When analyzing a this compound sample by HPLC, additional, unexpected peaks are observed, which were not present in the initial analysis of the pure compound.

Possible Causes:

  • Forced Degradation: The sample may have been inadvertently exposed to stress conditions such as extreme pH, high temperature, or light, leading to the formation of degradation products.

  • Interaction with Sample Matrix or Container: Components of the experimental matrix or leaching from the storage container might be interfering with the analysis.

  • Impurity in the Original Material: The unexpected peaks might be impurities present in the initial batch of this compound.

Troubleshooting Steps:

  • Analyze a Freshly Prepared Standard: Prepare a fresh solution from the original solid this compound and analyze it immediately to confirm if the peaks are from degradation or inherent impurities.

  • Review Sample Handling and Preparation: Carefully review all steps of the sample preparation and handling process to identify any potential exposure to stress conditions.

  • Perform Forced Degradation Studies: To intentionally generate degradation products, subject this compound solutions to controlled stress conditions (e.g., acid, base, peroxide, heat, light). Analyze these stressed samples by HPLC-MS to identify the retention times and mass-to-charge ratios of the degradation products. This can help in confirming if the unexpected peaks in your experimental sample are indeed degradants.

  • Check for Matrix Interference: Analyze a blank sample matrix (without this compound) to see if any components of the matrix are causing the interfering peaks.

  • Use an Inert Container: If leaching from the container is suspected, switch to a more inert material (e.g., from plastic to glass).

Quantitative Data on this compound Stability

Stress ConditionTemperatureDurationExpected Degradation (%)Primary Degradation Pathway
Solid State
Ambient Temperature25°C / 60% RH12 months< 5%Slow Oxidation/Hydrolysis
Accelerated40°C / 75% RH6 months5 - 15%Oxidation/Hydrolysis
Solution (Aqueous, pH 7)
Refrigerated4°C1 month< 10%Hydrolysis
Ambient Temperature25°C1 week10 - 25%Hydrolysis
Forced Degradation (Solution)
Acidic0.1 M HCl, 60°C24 hours> 20%Amide Hydrolysis
Basic0.1 M NaOH, 60°C8 hours> 30%Amide Hydrolysis
Oxidative3% H₂O₂, 25°C24 hours15 - 30%Oxidation of amine groups
PhotolyticUV light (254 nm)24 hours10 - 20%Photochemical degradation

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for Long-Term Storage

Objective: To prepare a stable stock solution of this compound for use in long-term experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), HPLC grade

  • Sterile, amber glass vials with screw caps

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.

  • Dissolve the powder in a minimal amount of HPLC-grade DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Gently vortex the solution until the this compound is completely dissolved.

  • Aliquot the stock solution into single-use amber glass vials.

  • Label each vial clearly with the compound name, concentration, date of preparation, and solvent.

  • Store the aliquoted vials in a freezer at -20°C or -80°C.

  • For use, thaw a single vial at room temperature and use it immediately. Do not refreeze any unused portion of the thawed solution.

Protocol 2: General Procedure for Forced Degradation Study of this compound

Objective: To investigate the degradation profile of this compound under various stress conditions and to generate potential degradation products for analytical method development.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in methanol or acetonitrile)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Water bath or oven

  • UV lamp (254 nm)

  • HPLC system with a photodiode array (PDA) detector and a mass spectrometer (MS)

Procedure:

  • Acid Hydrolysis:

    • Mix equal volumes of this compound stock solution and 0.1 M HCl.

    • Incubate the mixture at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix equal volumes of this compound stock solution and 0.1 M NaOH.

    • Incubate the mixture at 60°C for a specified time (e.g., 1, 2, 4, 8 hours).

    • At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix equal volumes of this compound stock solution and 3% H₂O₂.

    • Keep the mixture at room temperature for a specified time (e.g., 2, 8, 24 hours).

    • At each time point, withdraw a sample and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a vial of this compound stock solution in an oven at a high temperature (e.g., 80°C) for a specified time (e.g., 24, 48, 72 hours).

    • Also, expose solid this compound powder to the same conditions.

    • At each time point, cool the sample to room temperature and prepare for HPLC analysis.

  • Photolytic Degradation:

    • Expose a vial of this compound stock solution to UV light (254 nm) for a specified time (e.g., 24, 48, 72 hours).

    • As a control, wrap a similar vial in aluminum foil and keep it under the same conditions.

    • At each time point, prepare the samples for HPLC analysis.

  • Analysis:

    • Analyze all samples using a stability-indicating HPLC-PDA-MS method to separate this compound from its degradation products.

    • Monitor the decrease in the peak area of this compound and the increase in the peak areas of the degradation products over time.

    • Use the MS data to propose structures for the major degradation products.

Mandatory Visualizations

Lidoflazine_Degradation_Pathways This compound This compound Hydrolysis_Product Hydrolysis Product (Amide Cleavage) This compound->Hydrolysis_Product Acid/Base (H₂O) Oxidation_Product Oxidation Product (e.g., N-oxide) This compound->Oxidation_Product Oxidizing Agent (e.g., H₂O₂) Photodegradation_Product Photodegradation Product This compound->Photodegradation_Product Light (UV/Vis)

Caption: Potential degradation pathways of this compound under stress conditions.

Experimental_Workflow_Stability_Testing cluster_prep Sample Preparation cluster_analysis Analysis cluster_evaluation Evaluation prep Prepare this compound Solution stress Expose to Stress Conditions (pH, Temp, Light, Oxidant) prep->stress hplc HPLC-PDA-MS Analysis stress->hplc quantify Quantify this compound & Degradation Products hplc->quantify identify Identify Degradation Products hplc->identify kinetics Determine Degradation Kinetics quantify->kinetics pathway Elucidate Degradation Pathway identify->pathway

Caption: Workflow for a forced degradation study of this compound.

Troubleshooting_Logic start Inconsistent Experimental Results or Unexpected HPLC Peaks check_storage Verify Storage Conditions (Temp, Light, Container) start->check_storage check_prep Review Sample Preparation & Handling Procedures start->check_prep compare Compare Degradation Profile with Experimental Sample check_storage->compare fresh_standard Analyze Freshly Prepared Standard Solution check_prep->fresh_standard forced_degradation Perform Forced Degradation Study fresh_standard->forced_degradation forced_degradation->compare conclusion Identify Root Cause: Degradation, Impurity, or Matrix Effect compare->conclusion

Caption: Logical troubleshooting flow for stability issues with this compound.

Technical Support Center: Improving the Specificity of Lidoflazine in Targeting Calcium Channels

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with Lidoflazine. Our goal is to help improve the specificity of your experiments targeting calcium channels by providing detailed data, experimental protocols, and insights into the off-target effects of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing unexpected off-target effects in my experiments with this compound. What are the known non-calcium channel targets of this compound?

A1: this compound is well-documented to have significant off-target activities, which can confound experimental results. The most potent off-target interaction is with the hERG (human Ether-à-go-go-Related Gene) potassium channel, which is responsible for the rapid delayed rectifier potassium current (IKr) in the heart.[1][2] this compound blocks hERG channels with high affinity, which can lead to QT interval prolongation and ventricular arrhythmias.[1][2][3] Additionally, this compound has been reported to interact with and inhibit tubulin polymerization and act as a nucleoside transport inhibitor.

Q2: My results show a much stronger effect of this compound than anticipated based on its reported calcium channel blocking activity. Could this be due to its action on hERG channels?

A2: This is highly likely. This compound is significantly more potent as a hERG channel blocker than as an L-type calcium channel blocker. The IC50 for hERG channel blockade is in the low nanomolar range, while its IC50 for L-type calcium channels is substantially higher. This potency difference is a critical consideration in experimental design and data interpretation.

Q3: How can I be sure that the effects I'm observing are due to calcium channel blockade and not off-target effects?

A3: To dissect the on-target versus off-target effects of this compound, it is crucial to perform control experiments. This can include:

  • Using a more specific calcium channel blocker: Compare the effects of this compound with a more selective L-type calcium channel blocker, such as Nifedipine, in your experimental model.

  • Employing a specific hERG channel blocker: Use a potent and specific hERG blocker, like Dofetilide, to see if it replicates the effects observed with this compound.

  • Utilizing cells with varying channel expression: If possible, use cell lines that express calcium channels but have low or no hERG channel expression, or vice versa.

  • Site-directed mutagenesis: For in-depth mechanistic studies, you can use cell lines expressing hERG channels with mutations in the this compound binding site (e.g., Y652A or F656A), which have been shown to reduce its inhibitory effect.[1][2]

Q4: I am having trouble getting consistent results in my patch-clamp experiments with this compound. What are some common troubleshooting tips?

A4: Consistency in patch-clamp recordings can be challenging. Here are some common issues and potential solutions when working with this compound:

  • "Rundown" of calcium channel currents: L-type calcium channel currents can decrease over time during whole-cell recordings. To minimize this, include ATP and GTP in your intracellular solution to support channel phosphorylation and reduce the concentration of free Mg2+.[4]

  • State-dependent block: this compound's blockade of both calcium and hERG channels can be state-dependent (i.e., dependent on whether the channel is resting, open, or inactivated).[1][2][5] Be sure to use standardized voltage protocols to ensure you are comparing drug effects on the same channel states across experiments.

  • Solution stability: Prepare fresh stock solutions of this compound and perform serial dilutions for each experiment. Ensure the final DMSO concentration is consistent across all conditions and does not exceed a level that affects channel function (typically <0.1%).

Quantitative Data: this compound Potency on Various Ion Channels

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound on its primary target (L-type calcium channels) and key off-targets. This data highlights the compound's lack of specificity.

Target ChannelIC50 ValueCell TypeReference
hERG K+ Channel ~16 nM HEK 293 cells[1][2][6]
L-type Ca2+ Channel (Neuronal) 710 nM Rat Cortical Neurons
ENT1 (Nucleoside Transporter) 4954 nM K562 cells[6]

Experimental Protocols

Protocol 1: Electrophysiological Assessment of this compound on Cav1.2 Channels

This protocol describes a whole-cell patch-clamp experiment to determine the IC50 of this compound on L-type (Cav1.2) calcium channels expressed in a stable cell line (e.g., HEK-293).

1. Cell Preparation:

  • Culture HEK-293 cells stably expressing the human Cav1.2 channel subunits (α1, β2, α2δ).
  • For recording, gently detach cells using a non-enzymatic cell dissociation solution to maintain cell health.

2. Solutions:

  • External Solution (in mM): 140 TEA-Cl, 10 BaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with TEA-OH. (Barium is used as the charge carrier to increase current amplitude and reduce calcium-dependent inactivation).
  • Internal Solution (in mM): 120 Cs-aspartate, 5 MgCl2, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with CsOH.

3. Electrophysiology:

  • Use a patch-clamp amplifier and data acquisition system.
  • Pull borosilicate glass pipettes to a resistance of 2-4 MΩ when filled with the internal solution.
  • Establish a whole-cell configuration.
  • Hold the cell membrane potential at -80 mV.
  • Elicit Cav1.2 currents by applying a depolarizing voltage step to +10 mV for 200 ms.
  • Apply this compound at increasing concentrations via a perfusion system, allowing for steady-state block at each concentration (typically 3-5 minutes).

4. Data Analysis:

  • Measure the peak current amplitude at each this compound concentration.
  • Normalize the peak current to the control (pre-drug) current.
  • Plot the normalized current as a function of this compound concentration and fit the data with a Hill equation to determine the IC50 value.

Protocol 2: In Vitro Tubulin Polymerization Assay

This biochemical assay is used to determine if this compound directly affects tubulin polymerization.

1. Reagents:

  • Purified tubulin protein (>99% pure).
  • Tubulin polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9).
  • GTP solution.
  • A fluorescence reporter for tubulin polymerization.
  • This compound stock solution.
  • Positive (e.g., Paclitaxel) and negative (e.g., DMSO) controls.

2. Procedure:

  • Prepare reaction mixtures on ice containing tubulin, polymerization buffer, and the fluorescent reporter.
  • Add this compound at various concentrations to the reaction mixtures. Include positive and negative controls.
  • Initiate polymerization by adding GTP and transferring the plate to a microplate reader pre-warmed to 37°C.
  • Monitor the fluorescence intensity over time (e.g., every minute for 60 minutes). An increase in fluorescence indicates tubulin polymerization.

3. Data Analysis:

  • Plot fluorescence intensity as a function of time for each concentration of this compound.
  • Compare the polymerization curves of this compound-treated samples to the controls to determine if it inhibits or enhances tubulin polymerization.

Signaling Pathways and Experimental Workflows

To improve the specificity of this compound, it is essential to understand its interactions with both on-target and off-target channels. The following diagrams illustrate the relevant signaling pathways and a proposed workflow for developing more specific this compound analogs.

This compound's On- and Off-Target Effects cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathways This compound This compound L_type_Ca_Channel L-type Ca²⁺ Channel (e.g., Caᵥ1.2) This compound->L_type_Ca_Channel Blocks hERG_Channel hERG K⁺ Channel This compound->hERG_Channel High-affinity block Tubulin Tubulin This compound->Tubulin Inhibits Ca_influx ↓ Ca²⁺ Influx L_type_Ca_Channel->Ca_influx Vasodilation Vasodilation Ca_influx->Vasodilation Reduced_Contraction Reduced Cardiac Contractility Ca_influx->Reduced_Contraction K_efflux ↓ K⁺ Efflux hERG_Channel->K_efflux AP_Prolongation Action Potential Prolongation K_efflux->AP_Prolongation Arrhythmia Arrhythmia Risk AP_Prolongation->Arrhythmia Microtubule_disruption ↓ Microtubule Polymerization Tubulin->Microtubule_disruption Cell_Cycle_Arrest Cell Cycle Arrest Microtubule_disruption->Cell_Cycle_Arrest

Caption: Signaling pathways affected by this compound.

Workflow for Improving this compound Specificity Start Start: This compound Scaffold Computational_Modeling Computational Modeling (Docking Studies on Caᵥ1.2 & hERG) Start->Computational_Modeling Hypothesis Generate Hypothesis for Structural Modifications Computational_Modeling->Hypothesis Synthesis Synthesize Novel This compound Analogs Hypothesis->Synthesis Screening In Vitro Screening Synthesis->Screening CaV_Assay Caᵥ1.2 Patch-Clamp Assay Screening->CaV_Assay hERG_Assay hERG Patch-Clamp Assay Screening->hERG_Assay Selectivity_Analysis Analyze Caᵥ1.2 vs. hERG Selectivity CaV_Assay->Selectivity_Analysis hERG_Assay->Selectivity_Analysis Selectivity_Analysis->Hypothesis Low Selectivity (Iterate Design) Lead_Compound Identify Lead Compound with Improved Specificity Selectivity_Analysis->Lead_Compound High Selectivity

Caption: A rational drug design workflow.

Strategies for Improving this compound's Specificity

Based on medicinal chemistry principles for reducing hERG liability, several strategies can be proposed to modify the this compound structure to enhance its selectivity for calcium channels.

  • Reduce Basicity of the Piperazine Nitrogen: The basicity of the piperazine nitrogen is a likely contributor to hERG binding. Modifications to lower the pKa of this amine, such as the introduction of electron-withdrawing groups nearby, could decrease hERG affinity.

  • Increase Molecular Rigidity: Introducing conformational constraints to the molecule, for example by incorporating ring systems or double bonds in the linker regions, can reduce the flexibility required for optimal binding to the hERG channel pore.

  • Decrease Lipophilicity: High lipophilicity is often associated with increased hERG blocking activity. Replacing lipophilic moieties with more polar groups could improve the selectivity profile.

These proposed modifications would need to be synthesized and then screened using the detailed experimental protocols outlined above to assess their impact on both on-target and off-target activities.

References

Strategies to minimize off-target effects of Lidoflazine in cellular models

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Lidoflazine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize off-target effects when using this compound in cellular models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is classified as a piperazine calcium channel blocker.[1][2] It acts as a coronary vasodilator and has some antiarrhythmic properties.[1] It is considered a Type IV calcium antagonist, meaning it has a broader pharmacological profile that can include blocking calcium fluxes in the heart and/or peripheral vessels.[2]

Q2: What are the major known off-target effects of this compound in cellular models?

A2: The most significant off-target effects of this compound are the high-affinity blockade of the HERG (human ether-a-go-go-related gene) K+ channel and the inhibition of nucleoside transport.[3][4][5] Its potency against the HERG channel is notably high, with an IC50 of approximately 16 nM in HEK 293 cells, which can lead to QT interval prolongation.[3][4] Additionally, it inhibits uridine transport, with varying sensitivity across different cell lines.[5] More recently, it has also been reported to interact with and inhibit the polymerization of tubulin.[1]

Q3: Why is it critical to minimize these off-target effects in my experiments?

Troubleshooting Guide

Q4: I'm observing unexpected levels of cytotoxicity in my cell model after treatment with this compound. What could be the cause?

A4: Unexpected cytotoxicity is a common issue and can often be attributed to this compound's off-target activities, particularly at higher concentrations. The observed cell death may not be due to the intended calcium channel blockade but rather a consequence of potent HERG K+ channel inhibition or disruption of essential cellular processes like nucleoside transport.[3][5][6]

To troubleshoot this, consider the following steps:

  • Concentration Optimization: Perform a dose-response curve to determine the concentration at which this compound exhibits its intended effect with minimal cytotoxicity.

  • Run Control Experiments: Use a more specific L-type calcium channel blocker as a control to confirm that the observed phenotype is due to calcium channel modulation. Conversely, use a specific HERG channel blocker to see if it phenocopies the cytotoxic effects of this compound.

  • Assess Membrane Integrity: Use a standard cytotoxicity assay, such as a Lactate Dehydrogenase (LDH) release assay, to quantify cell membrane damage across a range of this compound concentrations.[6][7]

Q5: My experimental results are inconsistent or not reproducible. How can I improve the reliability of my experiments with this compound?

A5: Inconsistent results often stem from the compound's off-target effects influencing the cellular system in unintended ways. Ensuring consistent, optimized experimental conditions is key.

Strategies to improve reproducibility:

  • Use the Lowest Effective Concentration: Based on your dose-response analysis, consistently use the lowest concentration of this compound that elicits the desired on-target effect.

  • Control for Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all experimental and control wells and is at a level that does not affect cell viability or the assay readout.

  • Optimize Cell Culture Conditions: Factors like cell density, passage number, and media composition can influence a cell's sensitivity to a compound. Maintain consistent cell culture practices.

  • Reduce Non-Specific Binding: Non-specific binding of this compound to plates or other surfaces can reduce its effective concentration. Consider using low-adsorption labware or adding a low concentration of a non-ionic surfactant like Tween-20 to your buffer, if compatible with your assay.[8][9][10]

Quantitative Data Summary

The following table summarizes the reported inhibitory concentrations of this compound against its primary and key off-targets. This data highlights the need for careful dose selection, as the concentration required to inhibit off-targets can be close to or even lower than that for its intended targets in some contexts.

Target/ProcessCell Line / SystemPotency (IC50 / Ki)Reference
Off-Target: HERG K+ Channel HEK 293 cells~16 nM (IC50)[3][4]
Off-Target: Uridine Transport Human Erythrocytes~16 nM (Ki)[5]
Off-Target: Uridine Transport HeLa Cells~80 nM (IC50)[5]
Off-Target: Uridine Transport P388 Mouse Leukemia Cells>50 µM (IC50)[5]
Off-Target: Uridine Transport Novikoff Rat Hepatoma Cells>50 µM (IC50)[5]

Key Experimental Protocols

Protocol 1: Dose-Response and Cytotoxicity Assessment

This protocol outlines a method to determine the optimal concentration range for this compound by simultaneously assessing its on-target activity and its general cytotoxicity.

  • Cell Plating: Seed your cellular model of interest in a 96-well plate at a predetermined optimal density and allow cells to adhere overnight.

  • Compound Preparation: Prepare a 2x serial dilution of this compound in your cell culture medium. Include a vehicle-only control (e.g., DMSO) and a positive control for cell death (e.g., a known cytotoxic agent).

  • Treatment: Remove the old medium from the cells and add the this compound dilutions and controls. Incubate for a period relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).

  • Assay Procedure (Dual Readout):

    • Cytotoxicity (LDH Assay): After incubation, carefully collect a small aliquot of the supernatant from each well to measure the activity of released LDH, which indicates compromised cell membrane integrity.[7] Follow the manufacturer's protocol for the LDH assay kit.

    • On-Target Functional Assay: In the same wells, perform your specific functional assay to measure the intended effect of calcium channel blockade (e.g., measuring intracellular calcium flux, assessing cell contractility, or a relevant signaling pathway marker).

  • Data Analysis:

    • Plot the percentage of cytotoxicity versus this compound concentration to determine the concentration at which significant cell death occurs (e.g., LC50).

    • Plot the functional assay response versus this compound concentration to determine the effective concentration for the on-target effect (e.g., EC50).

    • Compare the two curves to identify a "therapeutic window" where the on-target effect is achieved with minimal off-target cytotoxicity.

Protocol 2: General Strategy for Reducing Non-Specific Binding in Assays

Non-specific binding of a hydrophobic compound like this compound to microplates and other surfaces can reduce its bio-availability.

  • Select Appropriate Labware: Whenever possible, use low-binding microplates and pipette tips.

  • Buffer Additives: If compatible with your cells and assay, consider adding supplements to your assay buffer.

    • BSA: Add Bovine Serum Albumin (BSA) at a concentration of 0.1% to 1% to block non-specific binding sites on plastic surfaces.[8]

    • Non-ionic Surfactants: Add a low concentration (e.g., 0.01% - 0.05%) of a non-ionic surfactant such as Tween-20 or Triton X-100 to reduce hydrophobic interactions between this compound and the plate.[8][10]

  • Pre-treatment of Plates: Before adding cells or the compound, you can pre-incubate the wells with a blocking buffer (e.g., 1% BSA in PBS) for 30-60 minutes at room temperature, followed by washing.

  • Validation: Always validate that any additives used do not interfere with your assay or cell health. Run controls with the additive alone.

Visual Guides

Lidoflazine_Targets cluster_OnTarget Intended Target cluster_OffTarget Known Off-Targets Ca_Channel L-type Calcium Channels HERG HERG K+ Channels Nucleoside Nucleoside Transporters Tubulin Tubulin Polymerization This compound This compound This compound->Ca_Channel Inhibition (Desired Effect) This compound->HERG High-Affinity Inhibition This compound->Nucleoside Inhibition This compound->Tubulin Inhibition Lidoflazine_Workflow cluster_assays Dual-Assay Readout start Start: Investigating this compound Effect lit_review 1. Literature Review (Identify known off-targets and concentration ranges) start->lit_review dose_response 2. Dose-Response Experiment (Vary this compound concentration) lit_review->dose_response cytotoxicity A. Cytotoxicity Assay (e.g., LDH Release) dose_response->cytotoxicity functional B. On-Target Functional Assay (e.g., Calcium Flux) dose_response->functional analysis 3. Data Analysis (Compare LC50 and EC50) cytotoxicity->analysis functional->analysis optimization 4. Select Optimal Concentration (Maximize on-target effect, minimize cytotoxicity) analysis->optimization conclusion Proceed with Experiment optimization->conclusion Troubleshooting_Tree issue Problem: Unexpected Cytotoxicity or Inconsistent Results q1 Is the this compound concentration optimized? issue->q1 a1_no Action: Perform Dose-Response & Cytotoxicity Assays q1->a1_no No q2 Are proper controls being used? q1->q2 Yes a1_no->q2 a2_no Action: Include specific on-target and off-target modulators as controls. q2->a2_no No q3 Is non-specific binding a potential issue? q2->q3 Yes a2_no->q3 a3_yes Action: Use low-binding plates or add BSA/surfactant to buffers. q3->a3_yes Yes solution Solution: Refined experimental protocol with minimized off-target effects q3->solution No a3_yes->solution

References

Validation & Comparative

Lidoflazine vs. Other Calcium Channel Blockers in Hypertension: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of lidoflazine and other prominent calcium channel blockers (CCBs) in the context of hypertension studies. Due to the limited number of direct head-to-head clinical trials investigating this compound specifically for hypertension, this guide combines data from studies on related cardiovascular conditions for this compound with data from hypertension-specific trials of other CCBs to offer a comprehensive, albeit indirect, comparison.

Executive Summary

This compound, a piperazine derivative classified as a Type IV calcium channel blocker, exhibits a broader pharmacological profile than many other CCBs, with effects on both cardiac tissue and peripheral vasculature. While it has demonstrated blood pressure-lowering effects in clinical settings, its development and use have been significantly hampered by safety concerns, primarily the risk of QT interval prolongation and subsequent ventricular arrhythmias. In contrast, other classes of CCBs, such as dihydropyridines (e.g., nifedipine), phenylalkylamines (e.g., verapamil), and benzothiazepines (e.g., diltiazem), are well-established first-line treatments for hypertension with extensive clinical data supporting their efficacy and safety profiles.

Data Presentation: Comparative Efficacy and Safety

The following tables summarize quantitative data from various clinical studies. It is crucial to note that the data for this compound are primarily from studies where hypertension was not the primary endpoint, which may influence the reported outcomes.

Table 1: Antihypertensive Efficacy

DrugDosageStudy PopulationMean Blood Pressure Reduction (Systolic/Diastolic)Citation(s)
This compound 180 mg/day (60 mg t.i.d.)14 male post-infarction patientsSignificant decrease in diastolic blood pressure (quantitative data not specified)
Nifedipine 30-90 mg/day15 hypertensive patients11.9% - 20.3% reduction in mean supine blood pressure
30-60 mg/day248 hypertensive patients10.9/6.3 mmHg (24-hour ambulatory)
Verapamil 240 mg/day (sustained release)14 hypertensive patients16/8 mmHg (ambulatory)
320-640 mg/day5 hypertensive patients14/12 mmHg
Diltiazem 360-540 mg/day (extended release)30 hypertensive patientsSignificant decrease compared to placebo (specific values for drug vs. placebo not detailed)
180-360 mg/day10,881 hypertensive patients20.3/18.7 mmHg

Table 2: Effects on Heart Rate and Key Safety Findings

DrugEffect on Heart RateKey Adverse EventsCitation(s)
This compound Significant decrease at restSignificant QT interval prolongation, ventricular tachycardia
Nifedipine No significant alteration (in the specific study)Headaches, swelling, dizziness, increased heart rate
Verapamil Decrease in resting pulse rate (oral treatment)Constipation, dizziness, fatigue, slow heartbeat
Diltiazem Reduction in heart rateEdema, headache, dizziness, nausea, rash

Experimental Protocols

Detailed methodologies from the cited studies are summarized below to provide context for the presented data.

This compound Study Protocol (Post-Infarction Patients)
  • Study Design: A double-blind, placebo-controlled, cross-over trial.

  • Participants: 14 male patients who had previously experienced a myocardial infarction.

  • Intervention: this compound at a dosage of 60 mg three times a day (t.i.d.). Each treatment phase (this compound and placebo) lasted for three months.

  • Primary Outcome Measures: Exercise tolerance, assessed by bicycle ergometric tests.

  • Secondary Outcome Measures: Resting diastolic blood pressure (DBP) and heart rate (HR).

  • Data Collection: Blood pressure and heart rate were measured at rest. Exercise tests were conducted to determine maximum workload and the product of heart rate and systolic blood pressure at a 100 W workload.

Nifedipine Study Protocol (Hypertensive Patients)
  • Study Design: A placebo-controlled, double-blind trial.

  • Participants: 15 patients with hypertension that was not controlled by daily treatment with 100 mg of atenolol and 5 mg of bendrofluazide.

  • Intervention: Nifedipine was added to the existing treatment regimen in escalating doses of 10 mg, 20 mg, and 30 mg three times a day.

  • Primary Outcome Measures: Reduction in supine mean blood pressure.

  • Data Collection: Blood pressure was measured in the supine position.

Verapamil Study Protocol (Hypertensive Patients)
  • Study Design: A randomized, controlled trial.

  • Participants: 14 patients with essential hypertension.

  • Intervention: Sustained-release verapamil at a dosage of 240 mg once daily.

  • Primary Outcome Measures: Reduction in clinic and ambulatory blood pressure.

  • Data Collection: Both clinic and 24-hour ambulatory blood pressure monitoring were utilized.

Diltiazem Study Protocol (Hypertensive Patients)
  • Study Design: A large-scale, randomized trial (NORDIL study).

  • Participants: 10,881 patients with a diastolic blood pressure of 100 mmHg or higher.

  • Intervention: Diltiazem (initial dose of 180-360 mg/day) compared with a control group receiving diuretics, beta-blockers, or both.

  • Primary Outcome Measures: Composite of fatal and non-fatal stroke, myocardial infarction, and other cardiovascular death.

  • Secondary Outcome Measures: Blood pressure reduction.

  • Data Collection: Blood pressure was measured at clinical visits.

Mandatory Visualization

Signaling Pathways

cluster_0 Vascular Smooth Muscle Cell cluster_1 Mechanism of Action Extracellular_Ca Extracellular Ca²⁺ L_type_Ca_Channel L-type Ca²⁺ Channel Extracellular_Ca->L_type_Ca_Channel Intracellular_Ca Intracellular Ca²⁺ L_type_Ca_Channel->Intracellular_Ca Influx CaM Calmodulin Intracellular_Ca->CaM MLCK_inactive MLCK (inactive) CaM->MLCK_inactive Activates MLCK_active MLCK (active) MLCK_inactive->MLCK_active Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC Phosphorylates Myosin_LC_P Myosin Light Chain-P Myosin_LC->Myosin_LC_P Vasoconstriction Vasoconstriction Myosin_LC_P->Vasoconstriction CCBs Calcium Channel Blockers (Nifedipine, Verapamil, Diltiazem) CCBs->L_type_Ca_Channel Block This compound This compound This compound->L_type_Ca_Channel Block HERG_K_Channel hERG K⁺ Channel This compound->HERG_K_Channel High-affinity Block Repolarization Cardiac Repolarization HERG_K_Channel->Repolarization Contributes to QT_Prolongation QT Prolongation Repolarization->QT_Prolongation Delayed

Caption: General signaling pathway of calcium channel blockers and the specific action of this compound on hERG channels.

Experimental Workflow

Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline Baseline Assessment (BP, HR, ECG) Patient_Screening->Baseline Randomization Randomization Baseline->Randomization Treatment_A Treatment Group (e.g., this compound) Randomization->Treatment_A Treatment_B Control Group (e.g., Placebo or Active Comparator) Randomization->Treatment_B Follow_Up Follow-up Visits (e.g., Weeks 4, 8, 12) Treatment_A->Follow_Up Treatment_B->Follow_Up Data_Collection Data Collection (BP, HR, Adverse Events) Follow_Up->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis

Caption: A generalized workflow for a randomized controlled clinical trial assessing antihypertensive agents.

Discussion

Antihypertensive Efficacy

The available data suggest that this compound does possess antihypertensive properties, as evidenced by reductions in diastolic blood pressure in post-myocardial infarction patients. However, the lack of dedicated hypertension trials makes a direct quantitative comparison with established CCBs challenging. Nifedipine, verapamil, and diltiazem have all been extensively studied in hypertensive populations and have demonstrated consistent and significant reductions in both systolic and diastolic blood pressure.

Mechanism of Action and Pharmacological Profile

All the discussed calcium channel blockers act by inhibiting the influx of calcium ions through L-type calcium channels in vascular smooth muscle, leading to vasodilation and a decrease in blood pressure. However, there are key differences:

  • Nifedipine (a dihydropyridine) is more selective for vascular smooth muscle, leading to potent vasodilation.

  • Verapamil (a phenylalkylamine) has more pronounced effects on the heart, reducing heart rate and contractility.

  • Diltiazem (a benzothiazepine) has an intermediate profile with effects on both the heart and blood vessels.

  • This compound is a Type IV agent with a broad profile, affecting both the heart and peripheral vessels. Crucially, it is also a high-affinity blocker of the hERG (human ether-a-go-go-related gene) K+ channel. This action is not a primary feature of the other CCBs discussed and is the molecular basis for its significant safety concern.

Safety and Tolerability

The most significant differentiating factor for this compound is its safety profile. Multiple studies have highlighted the risk of QT interval prolongation and the development of potentially fatal ventricular arrhythmias, such as Torsades de Pointes. This severe adverse effect has largely limited its clinical utility.

The other calcium channel blockers also have well-documented side effect profiles, but these are generally considered manageable and do not typically involve life-threatening arrhythmias when used appropriately. Common side effects include headache, flushing, and peripheral edema for dihydropyridines, and constipation and bradycardia for non-dihydropyridines.

Conclusion

While this compound exhibits antihypertensive effects, its clinical application is severely constrained by a significant risk of proarrhythmia due to its potent blockade of the hERG K+ channel. In contrast, nifedipine, verapamil, and diltiazem are well-established and effective treatments for hypertension with more favorable and predictable safety profiles. For researchers and drug development professionals, the case of this compound serves as a critical example of how off-target effects, in this case on a crucial potassium channel, can overshadow potential therapeutic benefits. Future research in the development of calcium channel blockers should continue to prioritize selectivity to minimize the risk of such adverse events.

A Comparative Analysis of Lidoflazine and Nifedipine on Cardiac Inotropy and Chronotropy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the effects of Lidoflazine and Nifedipine on cardiac inotropy (myocardial contractility) and chronotropy (heart rate). The information is compiled from various experimental studies to offer a comprehensive overview for research and drug development purposes.

Introduction

This compound and Nifedipine are both classified as calcium channel blockers, a class of drugs that modulate cardiovascular function by inhibiting the influx of calcium ions into cardiac and vascular smooth muscle cells.[1] Nifedipine, a dihydropyridine, is a well-characterized L-type calcium channel antagonist widely used in the treatment of hypertension and angina.[2] this compound, a piperazine derivative, also exhibits calcium channel blocking properties but is recognized for its broader pharmacological profile, including potent inhibition of the human ether-a-go-go-related gene (HERG) K+ channels and potential effects on sodium channels.[3][4] This complex mechanism of action differentiates its cardiac effects from those of more selective agents like Nifedipine.

Comparative Effects on Inotropy and Chronotropy

Experimental data from studies on isolated guinea pig atria indicate that both this compound and Nifedipine exert negative inotropic and chronotropic effects. However, their relative potencies differ.

Data Presentation

The following tables summarize the available quantitative data on the negative inotropic and chronotropic effects of this compound and Nifedipine. It is important to note that the data for each compound may originate from different studies, which should be considered when making direct comparisons.

Table 1: Negative Inotropic Effects

DrugPreparationParameterValueReference
Nifedipine Isolated guinea pig right ventricular papillary musclesEC50Not explicitly stated, but ranked more potent than this compound
This compound Potassium-depolarized guinea-pig left atriapA2Ranked less potent than Verapamil and Diltiazem[3]

Table 2: Negative Chronotropic Effects

DrugPreparationParameterValueReference
Nifedipine Isolated guinea pig right atriaEC50Potency ranked lower than several other Ca2+ channel antagonists
This compound Not Available---

EC50: The concentration of a drug that gives half-maximal response. pA2: The negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.

Mechanisms of Action and Signaling Pathways

The distinct cardiac effects of this compound and Nifedipine stem from their different molecular targets within the cardiomyocyte.

Nifedipine: As a dihydropyridine calcium channel blocker, Nifedipine's primary mechanism of action is the inhibition of L-type calcium channels in cardiac muscle cells.[2] This reduces the influx of calcium during the plateau phase of the cardiac action potential, leading to a decrease in intracellular calcium available for binding to troponin C. The result is a reduction in the force of myocardial contraction (negative inotropy). By a similar mechanism in the sinoatrial (SA) node, it can slow the rate of depolarization, leading to a decreased heart rate (negative chronotropy).[2]

Nifedipine_Signaling_Pathway Nifedipine Nifedipine L_type_Ca_Channel L-type Ca²⁺ Channel (Sarcolemma) Nifedipine->L_type_Ca_Channel Inhibits Ca_Influx Ca²⁺ Influx ↓ L_type_Ca_Channel->Ca_Influx Intracellular_Ca [Ca²⁺]i ↓ Ca_Influx->Intracellular_Ca Troponin_C Ca²⁺-Troponin C Binding ↓ Intracellular_Ca->Troponin_C SA_Node SA Node Depolarization Rate ↓ Intracellular_Ca->SA_Node Contraction Myocardial Contraction ↓ (Negative Inotropy) Troponin_C->Contraction Heart_Rate Heart Rate ↓ (Negative Chronotropy) SA_Node->Heart_Rate

Figure 1: Nifedipine's signaling pathway in cardiomyocytes.

This compound: this compound's mechanism is more complex. In addition to blocking L-type calcium channels, it is a potent blocker of the HERG K+ channel, which is responsible for the rapid delayed rectifier potassium current (IKr).[3] This action can prolong the cardiac action potential duration, which may contribute to its anti-arrhythmic or pro-arrhythmic effects. Furthermore, some evidence suggests that this compound may also inhibit cardiac sodium channels.[4] The net effect on inotropy and chronotropy is a result of the integration of these multiple channel-blocking activities.

Lidoflazine_Signaling_Pathway This compound This compound L_type_Ca_Channel L-type Ca²⁺ Channel This compound->L_type_Ca_Channel Inhibits HERG_K_Channel HERG K⁺ Channel This compound->HERG_K_Channel Inhibits Na_Channel Na⁺ Channel (potential) This compound->Na_Channel Inhibits Ca_Influx Ca²⁺ Influx ↓ L_type_Ca_Channel->Ca_Influx K_Efflux K⁺ Efflux (IKr) ↓ HERG_K_Channel->K_Efflux Na_Influx Na⁺ Influx ↓ Na_Channel->Na_Influx Intracellular_Ca [Ca²⁺]i ↓ Ca_Influx->Intracellular_Ca APD_Prolongation Action Potential Duration Prolongation K_Efflux->APD_Prolongation Depolarization_Rate Depolarization Rate ↓ Na_Influx->Depolarization_Rate Negative_Inotropy Negative Inotropy Intracellular_Ca->Negative_Inotropy Altered_Chronotropy Altered Chronotropy APD_Prolongation->Altered_Chronotropy Depolarization_Rate->Altered_Chronotropy

Figure 2: this compound's multi-channel blocking effects.

Experimental Protocols

The following is a detailed methodology for a typical experiment to assess the inotropic and chronotropic effects of this compound and Nifedipine on isolated guinea pig atria.

Objective: To determine and compare the concentration-dependent effects of this compound and Nifedipine on the force of contraction (inotropy) and the spontaneous beating rate (chronotropy) of isolated guinea pig atria.

Materials:

  • Male Dunkin-Hartley guinea pigs (300-450 g)

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11)

  • This compound and Nifedipine stock solutions

  • Biological signal acquisition and processing system

  • JH-2 muscle force transducer

  • Magnus bath with thermostat

  • Carbogen gas (95% O2, 5% CO2)

  • Standard surgical instruments

Procedure:

  • Animal Euthanasia and Heart Excision: Guinea pigs are euthanized by a humane method (e.g., cervical dislocation following CO2 inhalation). The chest is opened, and the heart is rapidly excised and placed in cold, oxygenated Krebs-Henseleit solution.

  • Atrial Preparation: The atria are carefully dissected from the ventricles. For chronotropic studies, the right atrium containing the sinoatrial node is used. For inotropic studies, the left atrium is typically used and electrically stimulated.

  • Tissue Mounting: The prepared atrium is mounted in a Magnus bath containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen. One end of the atrium is fixed to a stationary hook, and the other is connected to an isometric force transducer.

  • Equilibration: The preparation is allowed to equilibrate for at least 60 minutes under a resting tension of 1.0 g. During this period, the bathing solution is changed every 15 minutes.

  • Experimental Protocol:

    • Inotropic Studies (Left Atrium): The left atrium is electrically stimulated at a constant frequency (e.g., 1 Hz) with square-wave pulses of 5 ms duration and a voltage slightly above the threshold. After a stable baseline contraction force is established, cumulative concentration-response curves are generated by adding increasing concentrations of this compound or Nifedipine to the bath at regular intervals.

    • Chronotropic Studies (Right Atrium): The spontaneous beating rate of the right atrium is recorded. Once a stable baseline rate is achieved, cumulative concentration-response curves are generated for this compound and Nifedipine.

  • Data Analysis: The changes in the force of contraction and beating rate are expressed as a percentage of the pre-drug baseline. The EC50 values for the negative inotropic and chronotropic effects are calculated by non-linear regression analysis of the concentration-response curves.

Experimental_Workflow cluster_prep Preparation cluster_setup Experimental Setup cluster_exp Experiment cluster_analysis Data Analysis Euthanasia Animal Euthanasia Excision Heart Excision Euthanasia->Excision Dissection Atrial Dissection (Right/Left) Excision->Dissection Mounting Tissue Mounting in Organ Bath Dissection->Mounting Equilibration Equilibration (60 min, 37°C, Carbogen) Mounting->Equilibration Baseline Record Baseline (Force/Rate) Equilibration->Baseline Drug_Addition Cumulative Drug Addition (this compound or Nifedipine) Baseline->Drug_Addition Response Record Concentration-Response Drug_Addition->Response Normalization Normalize Data to Baseline Response->Normalization Curve_Fitting Concentration-Response Curve (Non-linear Regression) Normalization->Curve_Fitting EC50 Calculate EC50 Values Curve_Fitting->EC50

Figure 3: Workflow for isolated atrial preparations.

Conclusion

Both this compound and Nifedipine demonstrate negative inotropic and chronotropic effects on cardiac tissue. Nifedipine's actions are primarily attributed to its selective blockade of L-type calcium channels. In contrast, this compound exhibits a more complex pharmacological profile, with inhibitory effects on L-type calcium channels, HERG K+ channels, and potentially sodium channels. This multi-target action of this compound likely underlies its distinct electrophysiological and cardiac functional effects compared to Nifedipine. Further direct comparative studies with comprehensive dose-response data are warranted to fully elucidate the relative potencies and therapeutic implications of these two calcium channel blockers.

References

Cross-Validation of Lidoflazine's Effects in Different Animal Species: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lidoflazine is a piperazine derivative with recognized anti-anginal properties, primarily attributed to its multifaceted mechanism of action that includes calcium channel blockade, inhibition of the hERG K+ channel, and modulation of nucleoside transport. Understanding the cross-species variability in the pharmacological effects of this compound is crucial for preclinical drug development and translational research. This guide provides a comparative overview of this compound's effects in various animal models, supported by experimental data and detailed methodologies.

Data Presentation: A Comparative Overview

The following tables summarize the quantitative effects of this compound across different animal species. It is important to note that direct comparisons should be made with caution due to variations in experimental protocols, dosages, and measured endpoints.

Table 1: Cardioprotective and Hemodynamic Effects of this compound in a Canine Model of Myocardial Ischemia
ParameterControl Group (No this compound)This compound-Treated Group (1 mg/kg)Citation
Recovery of Systolic Aortic Pressure Unable to be weaned from bypass97 ± 3% of pre-ischemic value[1]
Recovery of Diastolic Aortic Pressure Unable to be weaned from bypass69 ± 7% of pre-ischemic value[1]
Recovery of Left Ventricular Pressure Unable to be weaned from bypass97 ± 10% of pre-ischemic value[1]
Recovery of Cardiac Output Unable to be weaned from bypass84 ± 11% of pre-ischemic value[1]
Myocardial Adenosine Content (post-ischemia) 0.07 ± 0.03 µmol/gm dry weight0.25 ± 0.06 µmol/gm dry weight[2]
Table 2: Anti-arrhythmic and Pro-arrhythmic Effects of this compound
SpeciesEffectObservationCitation
Rat Anti-arrhythmicIntravenous administration reduced the incidence and severity of ventricular arrhythmias following acute coronary artery ligation.
Cat Pro-arrhythmicIncreased the electrically induced atrial fibrillatory threshold.[3]
Dog Pro-arrhythmicDecreased the electrically induced ventricular fibrillatory threshold; induced changes in ventricular repolarization (T-wave flattening, U waves, QT/QTU prolongation).[3]
Table 3: In Vitro Effects of this compound
SpeciesPreparationEffectKey FindingCitation
Human, Rat, Guinea Pig Atrial MuscleProtection against Ca2+ overloadPrevented functional impairment and cellular damage induced by high extracellular Ca2+ concentrations.[4]
Guinea Pig Isolated AtriaNegative Inotropic EffectDemonstrated a negative inotropic effect, with a lower potency compared to nifedipine.[5]
Canine Isolated Coronary ArteriesVasodilationInhibited contractions induced by norepinephrine, 5-hydroxytryptamine, high potassium, and anoxia in a dose-dependent manner.[6]
HEK 293 Cells (expressing hERG) N/AhERG K+ Channel BlockadePotently inhibited hERG current with an IC50 of approximately 16 nM.[7][8]

Experimental Protocols

Canine Model of Normothermic Global Ischemia and Reperfusion

This protocol is designed to assess the cardioprotective effects of a compound during a period of cardiac ischemia followed by reperfusion.

  • Animal Model: Mongrel dogs.

  • Anesthesia and Surgical Preparation: Anesthesia is induced and maintained. A median sternotomy is performed, and the heart is exposed. Cardiopulmonary bypass is established by cannulating the femoral artery and right atrium.

  • Ischemia Induction: Normothermic global ischemia is induced by cross-clamping the aorta. In the studies cited, this period lasted for one hour.[1][9]

  • This compound Administration: The treatment group receives an intravenous infusion of this compound (e.g., 1 mg/kg) prior to the induction of ischemia.[1][2] The control group receives a placebo.[2]

  • Reperfusion: After the ischemic period, the aortic cross-clamp is removed, and the heart is reperfused.

  • Data Collection: Hemodynamic parameters (systolic and diastolic aortic pressure, left ventricular pressure, cardiac output) are continuously monitored before ischemia and during reperfusion.[1] Myocardial biopsies may be taken to assess cellular structure and calcium distribution.[9] Myocardial adenosine content can also be measured.[2]

  • Endpoint: The primary endpoint is the ability of the heart to be weaned from cardiopulmonary bypass and the percentage of recovery of pre-ischemic hemodynamic function.[1]

Electrophysiological Studies in Guinea Pig Atria

This protocol is used to evaluate the effects of a compound on the electrical activity and contractility of isolated heart tissue.

  • Tissue Preparation: Guinea pigs are euthanized, and the hearts are rapidly excised. The left atria are dissected and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 and 5% CO2.

  • Stimulation and Recording: The atria are electrically stimulated at a fixed frequency. Intracellular action potentials are recorded using glass microelectrodes. Contractile force is measured using an isometric force transducer.

  • Experimental Groups: Tissues are exposed to different concentrations of this compound or a vehicle control.

  • Data Analysis: Changes in action potential parameters (e.g., duration, amplitude) and contractile force are measured and compared between the control and drug-treated groups. For calcium entry blocking activity, concentration-response curves for calcium are generated in the presence and absence of the drug to calculate pA2 values.[10]

Signaling Pathways and Mechanisms of Action

This compound's cardiovascular effects are a result of its interaction with multiple molecular targets. The following diagrams illustrate the key signaling pathways involved.

Lidoflazine_Mechanism cluster_this compound This compound cluster_Targets Molecular Targets cluster_Effects Cellular Effects cluster_Physiological Physiological Outcomes This compound This compound Ca_Channel L-type Ca2+ Channel This compound->Ca_Channel Blocks HERG_Channel hERG K+ Channel This compound->HERG_Channel Blocks Nuc_Transporter Nucleoside Transporter (ENT1) This compound->Nuc_Transporter Inhibits Ca_Influx Decreased Ca2+ Influx Ca_Channel->Ca_Influx K_Efflux Decreased K+ Efflux HERG_Channel->K_Efflux Ext_Adenosine Increased Extracellular Adenosine Nuc_Transporter->Ext_Adenosine Vasodilation Vasodilation Ca_Influx->Vasodilation Neg_Inotropy Negative Inotropy Ca_Influx->Neg_Inotropy APD_Prolongation Action Potential Duration Prolongation K_Efflux->APD_Prolongation Cardioprotection Cardioprotection Ext_Adenosine->Cardioprotection

Caption: Overview of this compound's primary molecular targets and their downstream cellular and physiological effects.

Adenosine_Pathway This compound This compound ENT1 Equilibrative Nucleoside Transporter 1 (ENT1) This compound->ENT1 Inhibits Adenosine_Uptake Adenosine Uptake ENT1->Adenosine_Uptake Ext_Adenosine Increased Extracellular Adenosine Adenosine_Uptake->Ext_Adenosine Leads to Adenosine_Receptor Adenosine Receptors (e.g., A1, A2A) Ext_Adenosine->Adenosine_Receptor Activates Downstream Downstream Signaling (e.g., cAMP modulation, ion channel regulation) Adenosine_Receptor->Downstream Cardioprotection Cardioprotective Effects Downstream->Cardioprotection

Caption: Signaling pathway of this compound-mediated cardioprotection via nucleoside transport inhibition.

Experimental_Workflow Animal_Prep Animal Preparation (Anesthesia, Surgical Setup) Baseline Baseline Data Collection Animal_Prep->Baseline Grouping Randomization into Control and Treatment Groups Baseline->Grouping Treatment This compound/ Placebo Administration Grouping->Treatment Ischemia Induction of Myocardial Ischemia Treatment->Ischemia Reperfusion Reperfusion Ischemia->Reperfusion Post_Data Post-Ischemia Data Collection Reperfusion->Post_Data Analysis Data Analysis and Comparison Post_Data->Analysis

Caption: A generalized experimental workflow for studying the cardioprotective effects of this compound in an in vivo ischemia-reperfusion model.

Conclusion

The available data indicates that this compound exhibits significant cardiovascular effects across multiple animal species, primarily driven by its actions as a calcium channel blocker, hERG K+ channel inhibitor, and nucleoside transport modulator. While its cardioprotective effects are well-documented in canine models, its pro-arrhythmic potential, particularly in dogs and cats, highlights important species-specific differences that must be considered in translational research. Further studies with standardized methodologies are required to facilitate a more direct quantitative comparison of this compound's hemodynamic effects across different species. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for designing and interpreting future research in this area.

References

Evaluating the Therapeutic Index: A Comparative Analysis of Lidoflazine and Second-Generation Calcium Channel Blockers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of preclinical data suggests a significant disparity in the therapeutic index between the older calcium channel blocker, Lidoflazine, and the more modern second-generation agents. While precise therapeutic index values for this compound remain elusive in publicly available literature, its known pro-arrhythmic effects at therapeutic concentrations point towards a narrow margin of safety. In contrast, second-generation calcium channel blockers such as Felodipine, Isradipine, and Amlodipine, exhibit a wider therapeutic window in preclinical models, indicating a more favorable safety profile for their primary indication of hypertension.

This guide provides a comparative evaluation of the therapeutic index of this compound and selected second-generation calcium channel blockers, drawing upon available preclinical experimental data. The therapeutic index, a critical measure of a drug's safety, is the ratio between the dose that produces toxicity and the dose that produces a clinically desired or effective response. A higher therapeutic index is indicative of a safer drug.

Quantitative Comparison of Therapeutic Index

The following table summarizes the available preclinical data for this compound and several second-generation calcium channel blockers. It is important to note that a direct comparison is challenging due to the limited availability of head-to-head studies and variations in experimental protocols. The therapeutic index (TI) is calculated as LD50/ED50, where LD50 is the median lethal dose and ED50 is the median effective dose.

DrugAnimal ModelLD50 (mg/kg, oral)ED50 (mg/kg, oral)Calculated Therapeutic Index (TI)Therapeutic Indication (for ED50)
This compound Data Not AvailableData Not AvailableData Not AvailableData Not AvailableAnti-arrhythmic/Anti-anginal
Felodipine Rat1050[1]~1-5 (effective dose range)~210-1050Antihypertensive
Isradipine Rat>2000[2]~0.05-0.15 (effective dose range)>13,333-40,000Antihypertensive
Nicardipine Rat184[3]Data Not AvailableData Not AvailableAntihypertensive/Anti-anginal
Amlodipine Rat>50001-10 (effective dose range)[4]>500-5000Antihypertensive

Note: The ED50 values for the second-generation calcium channel blockers are estimated from effective dose ranges reported in preclinical studies in spontaneously hypertensive rats (SHR) and are not precise ED50 values. The therapeutic indices are therefore estimations.

Discussion of Therapeutic Index Findings

The available data, though incomplete for a direct comparison, highlights a potentially significant difference in the safety profiles of this compound and second-generation calcium channel blockers.

This compound: Despite its development as a coronary vasodilator and anti-anginal agent, this compound's clinical use has been hampered by safety concerns, particularly its association with malignant ventricular arrhythmias and death.[2] This pro-arrhythmic effect, likely due to its high-affinity blockade of the hERG K+ channel, suggests a narrow therapeutic window where the effective dose for its intended cardiovascular effects is close to a dose that can induce life-threatening toxicities. The lack of publicly available preclinical LD50 and ED50 data for its primary indications prevents a quantitative assessment of its therapeutic index.

Second-Generation Calcium Channel Blockers: These agents, particularly the dihydropyridine class, were developed to have greater vascular selectivity and a longer duration of action compared to first-generation drugs. Preclinical data for felodipine, isradipine, and amlodipine in rat models of hypertension indicate a wide therapeutic index. For instance, isradipine exhibits an exceptionally high estimated therapeutic index, suggesting a very large margin between the effective dose for blood pressure reduction and a lethal dose. This wider therapeutic window is a key factor in their widespread clinical use for hypertension and angina.

Experimental Protocols

The determination of the therapeutic index relies on standardized preclinical experimental protocols to ascertain the median lethal dose (LD50) and the median effective dose (ED50).

Determination of Median Lethal Dose (LD50)

The LD50 is a measure of the acute toxicity of a substance and is typically determined in rodent models such as rats or mice.

Workflow for Oral LD50 Determination:

LD50_Workflow cluster_prep Preparation cluster_dosing Dosing cluster_observation Observation & Data Collection cluster_analysis Data Analysis Animal_Selection Animal Selection (e.g., Wistar Rats) Acclimatization Acclimatization (Standard Conditions) Animal_Selection->Acclimatization Fasting Fasting (Overnight) Acclimatization->Fasting Dose_Range Dose Range Finding (Pilot Study) Fasting->Dose_Range Group_Allocation Group Allocation (e.g., 5 groups) Dose_Range->Group_Allocation Oral_Gavage Oral Gavage Administration Group_Allocation->Oral_Gavage Mortality_Obs Mortality Observation (e.g., 14 days) Oral_Gavage->Mortality_Obs Clinical_Signs Clinical Signs of Toxicity Oral_Gavage->Clinical_Signs Probit_Analysis Probit Analysis Mortality_Obs->Probit_Analysis LD50_Calculation LD50 Calculation Probit_Analysis->LD50_Calculation

Caption: Workflow for determining the oral LD50 in rodents.

A common method involves the administration of a single oral dose of the test substance to several groups of animals, with each group receiving a different dose. The animals are then observed for a set period (e.g., 14 days) for mortality and signs of toxicity. The LD50 value is then calculated using statistical methods such as probit analysis.

Determination of Median Effective Dose (ED50) for Antihypertensive Activity

The ED50 for an antihypertensive drug is the dose that produces a 50% of the maximal reduction in blood pressure in a hypertensive animal model.

Workflow for Antihypertensive ED50 Determination:

ED50_Workflow cluster_prep Preparation cluster_dosing Dosing cluster_measurement Measurement & Data Collection cluster_analysis Data Analysis Animal_Model Hypertensive Animal Model (e.g., SHR) BP_Measurement_System Blood Pressure Measurement System (e.g., Telemetry) Animal_Model->BP_Measurement_System Baseline_BP Baseline Blood Pressure Recording BP_Measurement_System->Baseline_BP Dose_Selection Dose Selection (Logarithmic Scale) Baseline_BP->Dose_Selection Drug_Administration Drug Administration (e.g., Oral Gavage) Dose_Selection->Drug_Administration BP_Monitoring Continuous Blood Pressure Monitoring Drug_Administration->BP_Monitoring Dose_Response_Data Dose-Response Data Collection BP_Monitoring->Dose_Response_Data Nonlinear_Regression Nonlinear Regression Dose_Response_Data->Nonlinear_Regression ED50_Calculation ED50 Calculation Nonlinear_Regression->ED50_Calculation

Caption: Workflow for determining the antihypertensive ED50 in rats.

Spontaneously hypertensive rats (SHR) are a commonly used model. After a baseline blood pressure measurement, different doses of the drug are administered to groups of animals. Blood pressure is then monitored continuously, and the dose that produces a 50% reduction in the maximum possible blood pressure lowering effect is determined through dose-response curve analysis.

Signaling Pathways

The therapeutic and toxic effects of this compound and second-generation calcium channel blockers are rooted in their distinct interactions with cellular signaling pathways.

This compound Signaling

This compound is classified as a non-selective calcium channel blocker.[5] However, its most significant and clinically relevant action is the high-affinity blockade of the hERG (human Ether-à-go-go-Related Gene) potassium channel. This channel is crucial for cardiac repolarization. Inhibition of the hERG channel by this compound prolongs the cardiac action potential, which can lead to QT interval prolongation on an electrocardiogram and increase the risk of life-threatening ventricular tachyarrhythmias, such as Torsades de Pointes.

Lidoflazine_Pathway This compound This compound hERG hERG K+ Channel This compound->hERG Blocks K_efflux K+ Efflux hERG->K_efflux Mediates Repolarization Cardiac Repolarization K_efflux->Repolarization Contributes to Action_Potential Action Potential Duration Repolarization->Action_Potential Shortens QT_Interval QT Interval Action_Potential->QT_Interval Determines Arrhythmia Ventricular Arrhythmias (Torsades de Pointes) Action_Potential->Arrhythmia Prolongation leads to

Caption: this compound's primary signaling pathway leading to cardiotoxicity.

Second-Generation Calcium Channel Blocker Signaling

Second-generation calcium channel blockers, predominantly of the dihydropyridine class, exhibit high selectivity for L-type calcium channels located on vascular smooth muscle cells.

CCB_Pathway CCB Second-Generation CCB (e.g., Felodipine, Amlodipine) L_type_Ca_Channel L-type Ca2+ Channel (Vascular Smooth Muscle) CCB->L_type_Ca_Channel Blocks Blood_Pressure Blood Pressure CCB->Blood_Pressure Reduces Ca_Influx Ca2+ Influx L_type_Ca_Channel->Ca_Influx Mediates MLCK Myosin Light Chain Kinase (MLCK) Ca_Influx->MLCK Activates Myosin_LC_P Myosin Light Chain Phosphorylation MLCK->Myosin_LC_P Catalyzes Vasoconstriction Vasoconstriction Myosin_LC_P->Vasoconstriction Leads to Vasoconstriction->Blood_Pressure Increases

Caption: Signaling pathway of second-generation calcium channel blockers.

By blocking these channels, they inhibit the influx of calcium into the cells. This reduction in intracellular calcium leads to the relaxation of vascular smooth muscle, resulting in vasodilation and a subsequent decrease in blood pressure. Their high vascular selectivity minimizes direct effects on cardiac contractility and conduction at therapeutic doses, contributing to their wider therapeutic index for the treatment of hypertension.

References

A meta-analysis of clinical trials on Lidoflazine for angina pectoris

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a meta-analysis of clinical trial data on the efficacy and safety of lidoflazine for the treatment of angina pectoris. The following sections objectively compare this compound's performance against placebo and highlight key experimental data and methodologies from relevant studies.

Efficacy of this compound in Angina Pectoris: A Quantitative Analysis

Summary of Clinical Trial Data

The following table summarizes the quantitative outcomes from various clinical trials on this compound for stable angina pectoris.

Study N Dosage Comparator Key Efficacy Outcomes Adverse Events
Unnamed Study[1]28120 mg t.i.d.Placebo- Increased work tolerance- Reduced frequency of anginal attacks- Reduced nitroglycerin consumption- Generally slight side effects- One patient experienced rhythm disturbances due to QT interval prolongation
Unnamed Study[2]21Not SpecifiedPlacebo- Mean maximal exercise time increased from 4.4 to 6.5 minutes (P < 0.001)[2]- External workload increased by 68% (P < 0.001)[2]- Mean heart rate at two minutes of exercise decreased from 114 to 101 beats per minute (P < 0.001)[2]Not specified
Unnamed Study[3]24Not SpecifiedPlacebo- Median increase in work performed was 62%[3]- Well tolerated- Apparent adverse effects were minor
Unnamed Study[4]22360 mg dailyPlacebo- Significant improvement in exercise duration (812 vs 628 seconds, p < 0.01)[4]- Significant improvement in time to onset of chest pain (530 vs 348 seconds, p < 0.01)[4]- 3 patients developed malignant ventricular arrhythmias- 1 patient died, leading to study termination
Unnamed Study[5]27240 mg dailyPlacebo- Not found to be superior to placebo in reducing anginal pain frequency, nitroglycerin consumption, or exercise-induced ST segment depression[5]- 4 patients withdrawn due to unrelieved angina (3 on placebo, 1 on this compound after failing to respond)
Unnamed Study[6]24Not SpecifiedPlacebo (in combination with physical training)- Significantly greater reduction in submaximal heart rate compared to the placebo group[6]- Similar improvements in symptom-limited exercise capacity in both groupsNot specified

Mechanism of Action: A Calcium Channel Blocker

This compound is described as a calcium-entry blocker.[7] Its antianginal effect is attributed to its ability to decrease coronary vascular resistance and antagonize processes that lead to an increase in coronary vasomotor tone.[7] By blocking calcium entry, this compound is thought to induce vasodilation, thereby improving myocardial blood flow and oxygen supply. However, it is also a high-affinity blocker of the hERG K+ channel, which is associated with a significant risk of QT interval prolongation and ventricular arrhythmias.[8]

cluster_0 Myocardial Ischemia cluster_1 This compound Action Angina Pectoris Angina Pectoris This compound This compound Calcium Channel Blockade Calcium Channel Blockade This compound->Calcium Channel Blockade hERG K+ Channel Blockade hERG K+ Channel Blockade This compound->hERG K+ Channel Blockade Coronary Vasodilation Coronary Vasodilation Calcium Channel Blockade->Coronary Vasodilation QT Interval Prolongation QT Interval Prolongation hERG K+ Channel Blockade->QT Interval Prolongation Improved Myocardial Blood Flow Improved Myocardial Blood Flow Coronary Vasodilation->Improved Myocardial Blood Flow Reduced Myocardial Oxygen Demand Reduced Myocardial Oxygen Demand Improved Myocardial Blood Flow->Reduced Myocardial Oxygen Demand Reduced Myocardial Oxygen Demand->Angina Pectoris Alleviates Ventricular Arrhythmias Ventricular Arrhythmias QT Interval Prolongation->Ventricular Arrhythmias

Caption: Proposed signaling pathway of this compound in angina pectoris.

Experimental Protocols: A Look into the Methodologies

The clinical trials assessing this compound for angina pectoris predominantly employed double-blind, placebo-controlled, and randomized designs.

A representative experimental workflow for these trials is illustrated below:

cluster_workflow Clinical Trial Workflow start Patient Recruitment (Stable Angina Pectoris) washout Washout Period (If applicable) start->washout randomization Randomization washout->randomization treatment Treatment Period (this compound or Placebo) randomization->treatment followup Follow-up Assessments (e.g., Exercise Tolerance Tests, Angina Diaries, ECG) treatment->followup data_analysis Data Analysis (Comparison of Outcomes) followup->data_analysis end Conclusion on Efficacy and Safety data_analysis->end

Caption: A typical experimental workflow for this compound clinical trials.

Key aspects of the methodologies included:

  • Study Design: Most studies were single-blind or double-blind and placebo-controlled.[1][3][5] Some also included a randomized withdrawal design.[2]

  • Patient Population: The studies enrolled patients with stable angina pectoris.[1][2]

  • Intervention: this compound was administered orally at varying dosages, typically ranging from 240 mg to 360 mg daily.[4][5]

  • Control: The most common comparator was a placebo.[1][2][3][5][6]

  • Outcome Measures: Efficacy was primarily assessed through:

    • Exercise Tolerance Tests: Bicycle ergometer or treadmill tests were used to measure changes in work tolerance and time to onset of angina.[1][2][4]

    • Frequency of Anginal Attacks: Patients often kept diaries to record the number of angina episodes.[1]

    • Nitroglycerin Consumption: A reduction in the use of short-acting nitrates was considered a positive outcome.[1][2]

    • Electrocardiogram (ECG): ECGs were used to monitor for ischemic changes (ST-segment depression) and cardiac rhythm.[4]

Comparison with Other Therapeutic Options

The primary comparator in the identified studies was placebo. However, the broader context of angina treatment includes other established drug classes such as beta-blockers, other calcium channel blockers, and nitrates.[9][10] While direct comparative trials between this compound and these agents were not found in the initial search, it is important to note that beta-blockers and calcium channel blockers are considered first-line treatments for stable angina.[10]

Safety and Tolerability

A significant concern with this compound is its potential to cause serious cardiac adverse events. One study was terminated due to the occurrence of malignant ventricular arrhythmias in three patients, one of whom died.[4] This risk is linked to the drug's potent blocking effect on the hERG K+ channel, leading to QT interval prolongation.[8] While some studies reported minor and well-tolerated side effects[1][3], the risk of life-threatening arrhythmias is a major limiting factor for its clinical use.

Conclusion

The available clinical trial data suggests that this compound can improve exercise tolerance and reduce the frequency of anginal attacks in some patients with stable angina pectoris. Its mechanism as a calcium channel blocker provides a plausible basis for these effects. However, the demonstrated risk of severe and potentially fatal ventricular arrhythmias raises significant safety concerns that likely outweigh its therapeutic benefits, especially in the context of other available and safer antianginal medications. Therefore, despite some evidence of efficacy, this compound's adverse effect profile makes it an unfavorable option for the management of angina pectoris.

References

Verifying the Proarrhythmic Risk of Lidoflazine Against Other QT-Prolonging Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the proarrhythmic risk associated with Lidoflazine, a calcium channel blocker with known QT-prolonging properties, against other drugs recognized for their potential to induce cardiac arrhythmias. The information presented herein is supported by experimental data from in vitro and in vivo studies, as well as clinical findings, to offer a comprehensive resource for assessing the cardiac safety profile of this compound.

Executive Summary

This compound is a potent blocker of the human Ether-à-go-go-Related Gene (hERG) potassium channel, a primary mechanism underlying drug-induced QT interval prolongation and the associated risk of Torsades de Pointes (TdP), a life-threatening ventricular arrhythmia. Experimental data indicates that this compound's inhibitory effect on the hERG channel is significantly more potent than that of other calcium channel blockers like verapamil. Animal studies have demonstrated proarrhythmic electrocardiographic (ECG) changes, including QT prolongation and T-U fusion, following this compound administration. Clinically, this compound has been associated with significant QT interval prolongation and the occurrence of ventricular tachyarrhythmias, including TdP. This guide provides a detailed comparison of this compound's proarrhythmic potential with other well-characterized QT-prolonging drugs, namely quinidine, dofetilide, and sotalol, to aid in the risk assessment process during drug development.

In Vitro Proarrhythmic Potential: hERG Channel Blockade

The primary in vitro determinant of a drug's potential to prolong the QT interval is its ability to block the IKr current, carried by the hERG potassium channel. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify this effect, with lower values indicating greater potency.

DrughERG IC50 (nM)Drug Class
This compound ~16 [1]Calcium Channel Blocker
Verapamil~208 (13-fold less potent than this compound)[1]Calcium Channel Blocker
Quinidine130Class IA Antiarrhythmic
Dofetilide12Class III Antiarrhythmic
Sotalol33,000Class III Antiarrhythmic/Beta-Blocker

In Vivo Proarrhythmic Risk: Preclinical Animal Models

Animal models provide a crucial link between in vitro findings and clinical risk by allowing for the integrated assessment of a drug's electrophysiological effects in a whole-organism system. Canine models are frequently used for proarrhythmia assessment due to the similarity of their cardiac electrophysiology to that of humans.

In studies with normoxic dogs, this compound induced notable changes in ventricular repolarization, including T-wave flattening, the appearance of prominent U-waves, T-U fusion, and prolongation of the QT/QTU interval. These ECG alterations are considered to be proarrhythmic signs.[1]

Clinical Proarrhythmic Risk: Human Studies and Adverse Event Reporting

Clinical data and post-marketing surveillance are the ultimate indicators of a drug's proarrhythmic risk in the patient population. While comprehensive, large-scale comparative trials on the incidence of TdP for all these drugs are limited, data from clinical studies and case reports provide valuable insights.

A randomized clinical trial investigating this compound for angina pectoris reported a significant prolongation of the QT interval.[2] In this study, five patients receiving this compound (alone or in combination with propranolol) developed ventricular tachycardia, with one fatality.[2] Furthermore, there is a documented case report of recurrent "torsade de pointes" following the administration of this compound.

For comparison, the incidence of TdP for other QT-prolonging drugs has been reported as follows:

DrugIncidence of Torsades de Pointes (TdP)
This compound Case reports of TdP and ventricular tachycardia
Dofetilide1.3%[3]
Sotalol1.2%[3]
Quinidine1-8%

Experimental Protocols

hERG Patch-Clamp Assay

Objective: To determine the inhibitory effect of a test compound on the hERG potassium channel current.

Methodology:

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel are commonly used.[1]

  • Recording Technique: Whole-cell patch-clamp electrophysiology.

  • Voltage Clamp Protocol: A standardized voltage protocol is applied to elicit hERG currents. A typical protocol involves a depolarizing step from a holding potential of -80 mV to +20 mV to activate the channels, followed by a repolarizing step to -50 mV to measure the tail current, which is characteristic of hERG. The FDA recommends specific voltage protocols for regulatory submissions.

  • Data Analysis: The peak tail current is measured at various concentrations of the test compound. The concentration-response data are then fitted to a Hill equation to determine the IC50 value.

hERG_Assay_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Data Analysis HEK293_cells HEK293 Cells (expressing hERG) Patch_clamp Whole-cell Patch Clamp HEK293_cells->Patch_clamp Test_compound Test Compound (e.g., this compound) Test_compound->Patch_clamp Voltage_protocol Apply Voltage Protocol Patch_clamp->Voltage_protocol Record_current Record hERG Current Voltage_protocol->Record_current Measure_tail_current Measure Peak Tail Current Record_current->Measure_tail_current Concentration_response Concentration-Response Curve Measure_tail_current->Concentration_response IC50_determination Determine IC50 Concentration_response->IC50_determination

Workflow for hERG patch-clamp assay.
In Vivo Proarrhythmia Assessment in a Canine Model

Objective: To evaluate the proarrhythmic potential of a test compound by monitoring ECG changes in a conscious canine model.

Methodology:

  • Animal Model: Beagle dogs are a commonly used species.

  • Drug Administration: The test compound is administered intravenously or orally at various dose levels.

  • ECG Monitoring: Continuous ECG monitoring is performed using a telemetry system before, during, and after drug administration.

  • Data Analysis: Key ECG intervals, including the RR interval, PR interval, QRS duration, and QT interval, are measured and analyzed. The QT interval is corrected for heart rate (QTc) using a species-specific formula (e.g., Van de Water's formula for dogs). Changes in T-wave and U-wave morphology are also noted.

in_vivo_ecg_workflow Start Select Canine Model (e.g., Beagle) Implant Implant Telemetry Device Start->Implant Baseline Baseline ECG Recording (Pre-dose) Implant->Baseline Administer Administer Test Compound (e.g., this compound) Baseline->Administer Monitor Continuous ECG Monitoring Administer->Monitor Analyze Analyze ECG Parameters (QTc, T-wave, etc.) Monitor->Analyze Assess Assess Proarrhythmic Risk Analyze->Assess

Workflow for in vivo ECG assessment.

Signaling Pathway: Mechanism of hERG Blockade and Proarrhythmia

Drug-induced proarrhythmia is a complex process that begins with the blockade of cardiac ion channels, primarily the hERG potassium channel. This blockade leads to a prolongation of the cardiac action potential duration, which manifests as a prolonged QT interval on the surface ECG. This prolonged repolarization phase can create an electrophysiological substrate for the development of early afterdepolarizations (EADs), which can trigger Torsades de Pointes.

proarrhythmia_pathway Drug QT-Prolonging Drug (e.g., this compound) hERG_Block hERG K+ Channel Blockade Drug->hERG_Block APD_Prolongation Action Potential Duration Prolongation hERG_Block->APD_Prolongation QT_Prolongation QT Interval Prolongation APD_Prolongation->QT_Prolongation EADs Early Afterdepolarizations (EADs) APD_Prolongation->EADs TdP Torsades de Pointes (TdP) EADs->TdP

Signaling pathway of drug-induced proarrhythmia.

Conclusion

The available evidence strongly indicates that this compound carries a significant proarrhythmic risk due to its potent blockade of the hERG potassium channel. This is supported by in vitro data demonstrating a low nanomolar IC50 value, in vivo animal studies showing proarrhythmic ECG changes, and clinical reports of QT prolongation and life-threatening ventricular arrhythmias, including Torsades de Pointes. When compared to other QT-prolonging drugs, this compound's in vitro potency for hERG blockade is notable. While a precise comparative incidence of TdP from large-scale clinical trials is not available for this compound, the existing clinical safety signals warrant a high degree of caution. This comparative guide underscores the importance of comprehensive cardiac safety assessment during all stages of drug development to mitigate the risk of proarrhythmia.

References

Safety Operating Guide

Navigating the Disposal of Lidoflazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide offers essential safety and logistical information, outlining operational and disposal plans based on general best practices for pharmaceutical waste. It is crucial to consult with your institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure compliance with local, state, and federal regulations.

Understanding Lidoflazine and its Handling

This compound, with the chemical formula C30H35F2N3O, is classified as a combustible solid.[1] When handling this compound in its powder form, appropriate personal protective equipment (PPE) is essential. This includes:

  • Respiratory Protection: A dust mask (type N95 or equivalent).[1]

  • Eye Protection: Safety glasses or goggles.[1]

  • Hand Protection: Chemical-resistant gloves.[1]

Proper storage is in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Core Principles of Pharmaceutical Waste Disposal

The disposal of pharmaceutical waste is regulated to prevent environmental contamination and potential harm to human health.[2] Improper disposal, such as flushing down the drain or discarding in regular trash, can introduce active pharmaceutical ingredients into waterways and ecosystems.[2]

The primary regulatory bodies in the United States governing pharmaceutical waste include the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).[2] It is imperative to follow their guidelines, as well as any state-specific regulations, which may be more stringent.

Recommended Disposal Procedures for this compound

In the absence of a specific SDS for this compound, the following step-by-step procedures, based on general guidelines for non-hazardous pharmaceutical waste, should be followed.

Step 1: Waste Identification and Segregation

  • Characterize the Waste: Determine if the this compound waste is contaminated with any other hazardous materials. If so, it must be managed as hazardous waste.

  • Segregate: Keep this compound waste separate from other chemical waste streams to avoid unintended reactions.

Step 2: Containerization and Labeling

  • Use Appropriate Containers: Place the waste in a designated, leak-proof, and clearly labeled container.

  • Label Clearly: The label should include the name of the chemical ("this compound Waste"), the date, and any other information required by your institution.

Step 3: On-Site Management and Storage

  • Secure Storage: Store the waste container in a designated, secure area away from general laboratory traffic.

  • Follow Institutional Protocols: Adhere to your institution's specific procedures for waste accumulation and storage times.

Step 4: Final Disposal

The most critical step is the final disposal, which should always be handled by a licensed and reputable chemical waste disposal company. The available options, in order of preference, are:

  • Incineration: This is the preferred method for destroying active pharmaceutical ingredients, ensuring they are not released into the environment.

  • Licensed Waste Contractor: A professional waste management service will have the expertise and permits to handle and dispose of pharmaceutical waste in a compliant manner.

Never dispose of this compound by:

  • Flushing down the toilet or sink.

  • Placing it in the regular trash.

Quantitative Data Summary: Disposal Options
Disposal MethodDescriptionRegulatory ComplianceEnvironmental Impact
Incineration High-temperature destruction of the chemical.Preferred method by regulatory agencies.Minimal, as the compound is destroyed.
Licensed Waste Contractor Professional service for collection and disposal.Ensures compliance with all regulations.Low, as waste is handled and disposed of properly.
Landfilling Not recommended for pharmaceutical waste.Generally not compliant for untreated pharma waste.High potential for soil and groundwater contamination.
Sewer/Drain Disposal Strictly prohibited for most pharmaceuticals.Non-compliant and illegal in many jurisdictions.Direct contamination of water sources.

Illustrative Experimental Protocol: Neutralization of a Non-Hazardous Amine Compound

Disclaimer: This protocol is for a generic, non-hazardous amine compound and is provided for illustrative purposes only. It is not a validated procedure for this compound and should not be attempted without a thorough hazard assessment and approval from your EHS department.

Objective: To neutralize a small quantity of a non-hazardous amine-containing compound for disposal.

Materials:

  • Waste amine compound

  • Dilute hydrochloric acid (HCl) solution (e.g., 1M)

  • Sodium bicarbonate (NaHCO3) solution (e.g., 1M)

  • pH paper or pH meter

  • Stir plate and stir bar

  • Beaker

  • Appropriate PPE (gloves, safety glasses, lab coat)

Procedure:

  • Dilution: In a well-ventilated fume hood, slowly add the waste amine compound to a beaker of water while stirring.

  • Neutralization: While continuously stirring, slowly add the dilute HCl solution to the beaker. Monitor the pH of the solution regularly using pH paper or a pH meter. Continue adding acid until the pH is neutral (pH 7).

  • Final pH Adjustment: If the solution becomes too acidic, add sodium bicarbonate solution dropwise to bring the pH back to neutral.

  • Disposal: Once the solution is neutralized, it may be permissible to dispose of it down the drain with copious amounts of water, only if your local regulations and institutional policies allow for the drain disposal of neutralized, non-hazardous solutions. Always confirm with your EHS department before proceeding.

Decision-Making Workflow for this compound Disposal

The following diagram illustrates the logical steps for determining the appropriate disposal pathway for this compound waste.

Lidoflazine_Disposal_Workflow start Start: this compound Waste Generated is_contaminated Is the waste mixed with other hazardous materials? start->is_contaminated manage_hazardous Manage as Hazardous Waste (Follow specific protocols for the mixture) is_contaminated->manage_hazardous Yes pure_this compound Pure or uncontaminated This compound waste is_contaminated->pure_this compound No containerize Containerize in a labeled, leak-proof container pure_this compound->containerize storage Store in a designated secure area containerize->storage contact_ehs Contact Institutional EHS for pickup and disposal storage->contact_ehs incineration Disposal via Incineration by a licensed contractor contact_ehs->incineration

Caption: Workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling Lidoflazine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Lidoflazine. The following procedures are designed to ensure a safe laboratory environment and minimize the risk of exposure to this potent cardiovascular compound.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when working with this compound in either solid or solution form. This is to prevent accidental skin contact, inhalation, or eye exposure.

PPE ComponentRecommended SpecificationRationale
Gloves Double gloving with powder-free nitrile gloves.Provides a robust barrier against skin absorption. The double layer offers protection in case the outer glove is compromised.
Eye Protection Chemical safety goggles or a full-face shield.Shields eyes from potential splashes of solutions or contact with airborne particles of the solid compound.
Laboratory Gown Disposable, low-permeability gown with long sleeves and tight-fitting cuffs.Protects the skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved N95 or higher-level respirator.Essential when handling the powdered form of this compound or when preparing solutions to prevent inhalation of airborne particles.
Shoe Covers Disposable shoe covers.Prevents the transfer of contaminants outside of the designated laboratory area.

Operational Plan: Handling and Storage

Strict adherence to the following procedures is critical for minimizing exposure risks during the handling and storage of this compound.

Handling:

  • Designated Work Area: All procedures involving this compound must be conducted within a designated and clearly marked area, such as a chemical fume hood or a Class II Biosafety Cabinet, to effectively contain any potential spills or aerosols.[1]

  • Weighing Solid Compound: To prevent the dispersion of fine particles, the solid form of this compound should be weighed inside a ventilated balance enclosure.

  • Preparing Solutions: The preparation of this compound solutions should be carried out in a chemical fume hood. When dissolving, the solvent should be added slowly to the powder to minimize the risk of splashing.

  • Personal Hygiene: It is imperative to wash hands thoroughly with soap and water both before and after handling this compound, even when gloves have been worn.[2] Eating, drinking, and the application of cosmetics are strictly prohibited in the laboratory.[2]

  • Spill Management: In the case of a spill, the immediate area should be alerted and evacuated if necessary. While wearing the appropriate PPE, the spill should be covered and absorbed with an inert material such as vermiculite or sand. The absorbed material must then be collected into a sealed container for hazardous waste disposal. The spill area should be thoroughly cleaned and decontaminated.

Storage:

Proper storage is essential to maintain the integrity of this compound and to prevent accidental exposure.

Form of this compoundStorage Conditions
Solid (Powder) Store in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area.
Stock Solutions To prevent degradation from repeated freeze-thaw cycles, stock solutions should be aliquoted and stored at -20°C for short-term use or -80°C for long-term storage.

Disposal Plan

All materials that have come into contact with this compound must be considered hazardous waste and disposed of according to institutional and regulatory guidelines.

  • Solid Waste: All contaminated disposable items, including gloves, gowns, shoe covers, and spill cleanup materials, must be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Any unused or waste solutions containing this compound should be collected in a designated, sealed hazardous waste container. These solutions must not be poured down the drain.

  • Sharps: Any contaminated sharps, such as needles and syringes, must be disposed of in a designated, puncture-resistant sharps container.

  • Waste Collection: The disposal of all this compound-contaminated waste must be coordinated through the institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste management company.

Experimental Protocol Example: Preparation of a 10 mM this compound Stock Solution

This protocol provides a step-by-step guide for the safe preparation of a this compound stock solution.

  • Preparation: Before beginning, ensure all required PPE is correctly donned. Verify that the chemical fume hood is functioning correctly.

  • Weighing: Within a ventilated enclosure, accurately weigh the required mass of this compound powder onto a tared weigh boat.

  • Transfer: Carefully transfer the weighed powder into an appropriately sized vial or centrifuge tube.

  • Dissolution: Inside the chemical fume hood, add the calculated volume of the appropriate solvent (e.g., DMSO) to the vial to achieve the target concentration of 10 mM.

  • Mixing: Securely cap the vial and mix using a vortex or sonicator until the this compound is fully dissolved.

  • Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in clearly labeled cryovials. Store these aliquots at the recommended temperature (-20°C or -80°C).

  • Decontamination: Thoroughly wipe down the work surface inside the fume hood with a suitable decontaminating agent. Dispose of all contaminated materials in the designated hazardous waste containers.

  • PPE Removal: Remove all PPE in the correct sequence to avoid cross-contamination. Always remove gloves first, followed by the gown and then eye protection. Wash hands thoroughly after PPE removal.[3]

Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

G Safe this compound Handling Workflow cluster_pre Pre-Handling cluster_main Handling Procedures cluster_post Post-Handling A Don Appropriate PPE B Prepare Designated Handling Area A->B C Weighing of Solid this compound B->C D Preparation of This compound Solution C->D E Proper Storage of This compound D->E F Decontamination of Work Surfaces E->F G Segregation and Disposal of Hazardous Waste F->G H Doffing of PPE G->H I Thorough Hand Washing H->I

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lidoflazine
Reactant of Route 2
Reactant of Route 2
Lidoflazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.